Product packaging for 1-Aminocyclobutanecarboxylic acid(Cat. No.:CAS No. 22264-50-2)

1-Aminocyclobutanecarboxylic acid

Cat. No.: B120453
CAS No.: 22264-50-2
M. Wt: 115.13 g/mol
InChI Key: FVTVMQPGKVHSEY-UHFFFAOYSA-N
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Description

1-AMINOCYCLOBUTANE CARBOXYLIC ACID is a L-alpha-amino acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO2 B120453 1-Aminocyclobutanecarboxylic acid CAS No. 22264-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-aminocyclobutane-1-carboxylic acid
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InChI

InChI=1S/C5H9NO2/c6-5(4(7)8)2-1-3-5/h1-3,6H2,(H,7,8)
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InChI Key

FVTVMQPGKVHSEY-UHFFFAOYSA-N
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Canonical SMILES

C1CC(C1)(C(=O)O)N
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H9NO2
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DSSTOX Substance ID

DTXSID60176811
Record name 1-Aminocyclobutanecarboxylic acid
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Molecular Weight

115.13 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 1-Aminocyclobutanecarboxylic acid
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CAS No.

117259-24-2, 22264-50-2
Record name Cyclobutanecarboxylic acid, 1-amino-, labeled with carbon-14
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Record name 1-Amino-1-cyclobutanecarboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Aminocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclobutanecarboxylic acid, a non-proteinogenic cyclic amino acid, has garnered significant interest in medicinal chemistry and drug development. Its rigid cyclobutane (B1203170) scaffold imparts unique conformational constraints, making it a valuable building block for designing peptides and peptidomimetics with enhanced stability and biological activity. Notably, it is recognized for its role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal signaling. A thorough understanding of its physical properties is paramount for its effective utilization in research and pharmaceutical applications, influencing aspects from formulation and delivery to biological interactions. This guide provides a detailed overview of the known physical characteristics of this compound, methodologies for their determination, and a visualization of its mechanism of action.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are crucial for its handling, characterization, and application in various experimental settings.

PropertyValueSource(s)
Molecular Formula C₅H₉NO₂[1]
Molecular Weight 115.13 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 261 °C (decomposes)
Solubility Soluble in water.[2]
pKa Values Data not available in publicly accessible resources.
¹H NMR Data Data not available in publicly accessible resources.
¹³C NMR Data Data not available in publicly accessible resources.

Experimental Protocols

The determination of the physical properties of amino acids like this compound requires specific experimental methodologies. Below are detailed protocols for key experiments.

Determination of Melting Point

The melting point of a compound is a critical indicator of its purity. For amino acids, which often decompose at high temperatures, a capillary melting point method is commonly employed.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which it becomes completely liquid are recorded. For compounds that decompose, the temperature at which decomposition (e.g., charring) is observed is noted.

Determination of Solubility

The solubility of an amino acid in various solvents is a key parameter for its application in solution-based assays and formulations.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether) are chosen for the test.

  • Sample Addition: A pre-weighed small amount of this compound (e.g., 10 mg) is added to a known volume of each solvent (e.g., 1 mL) in a test tube.

  • Mixing and Observation: The mixture is vortexed or agitated vigorously for a set period. The solution is then visually inspected for the presence of undissolved solid.

  • Heating (Optional): If the compound is not soluble at room temperature, the mixture can be gently heated to determine if solubility increases with temperature.

  • Quantification (Optional): For quantitative solubility, a saturated solution is prepared, and the concentration of the dissolved amino acid is determined using techniques such as UV-Vis spectroscopy or HPLC after filtration.

Determination of pKa Values by Potentiometric Titration

The pKa values of the acidic (carboxylic acid) and basic (amino) groups of an amino acid are fundamental to understanding its ionization state at different pH values.

Methodology:

  • Solution Preparation: A standard solution of this compound of known concentration (e.g., 0.1 M) is prepared in deionized water.

  • Titration Setup: A pH meter is calibrated using standard buffers. A known volume of the amino acid solution is placed in a beaker with a magnetic stirrer.

  • Acidic Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, known increments. The pH is recorded after each addition.

  • Basic Titration: A fresh sample of the amino acid solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) in a similar incremental manner, recording the pH after each addition.

  • Data Analysis: The pH data is plotted against the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve. The pKa of the carboxylic acid group (pKa1) is determined from the titration with the strong base, and the pKa of the amino group (pKa2) is determined from the titration with the strong acid.

Visualizations

Experimental Workflow for pKa Determination

The following diagram illustrates the general workflow for determining the pKa values of an amino acid using potentiometric titration.

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_aa Prepare standard amino acid solution titrate_base Titrate amino acid with NaOH prep_aa->titrate_base titrate_acid Titrate amino acid with HCl prep_aa->titrate_acid prep_acid Prepare standardized HCl solution prep_acid->titrate_acid prep_base Prepare standardized NaOH solution prep_base->titrate_base calibrate Calibrate pH meter calibrate->titrate_base calibrate->titrate_acid record_ph_base Record pH after each addition titrate_base->record_ph_base plot_base Plot pH vs. Volume of NaOH record_ph_base->plot_base record_ph_acid Record pH after each addition titrate_acid->record_ph_acid plot_acid Plot pH vs. Volume of HCl record_ph_acid->plot_acid determine_pka1 Determine pKa1 from base titration curve plot_base->determine_pka1 determine_pka2 Determine pKa2 from acid titration curve plot_acid->determine_pka2

Workflow for pKa determination by titration.
Mechanism of Action as an NMDA Receptor Antagonist

This compound acts as an antagonist at the NMDA receptor. The following diagram provides a simplified illustration of this mechanism.

nmda_antagonism cluster_receptor NMDA Receptor receptor NMDA Receptor Ion Channel ion_flow_open Ion Flow (Ca²⁺, Na⁺) Channel Open receptor->ion_flow_open Activation ion_flow_blocked Ion Flow Blocked Channel Closed receptor->ion_flow_blocked Inhibition glutamate_site Glutamate Binding Site glycine_site Glycine/Co-agonist Site glutamate Glutamate (Agonist) glutamate->glutamate_site Binds glycine Glycine (Co-agonist) glycine->glycine_site Binds acbc This compound (Antagonist) acbc->glutamate_site Blocks Binding

Simplified mechanism of NMDA receptor antagonism.

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound. While key parameters such as molecular weight and melting point are well-documented, further experimental investigation is required to fully characterize its pKa values and NMR spectral properties, which are critical for its application in drug design and development. The provided experimental protocols offer a starting point for researchers to obtain this valuable data. The visualization of its role as an NMDA receptor antagonist highlights its significance in neuropharmacology. Continued research into the physical and biological properties of this unique amino acid will undoubtedly pave the way for novel therapeutic innovations.

References

An In-depth Technical Guide to the Synthesis of 1-Aminocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclobutanecarboxylic acid (ACBC) is a cyclic, non-proteinogenic α-amino acid that has garnered significant interest in medicinal chemistry and drug development. Its rigid cyclobutyl scaffold imparts unique conformational constraints on peptides and other bioactive molecules, making it a valuable building block for the design of novel therapeutics with enhanced potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the core synthetic pathways to ACBC, offering detailed experimental protocols, comparative quantitative data, and mechanistic insights to aid researchers in their synthetic endeavors.

Core Synthesis Pathways

The synthesis of this compound can be broadly approached through several classical and modern organic reactions. The most prominent and widely employed methods include the Strecker synthesis, the Bucherer-Bergs reaction, the Hofmann rearrangement, and the Curtius rearrangement. Each pathway offers distinct advantages and disadvantages concerning starting material availability, reaction conditions, and overall yield.

Strecker Synthesis

The Strecker synthesis is a two-step process that begins with the formation of an α-aminonitrile from a ketone, followed by hydrolysis to the desired α-amino acid.[1][2] For the synthesis of ACBC, the readily available cyclobutanone (B123998) serves as the starting material.

Experimental Protocol

Step 1: Synthesis of 1-Amino-1-cyanocyclobutane

  • In a well-ventilated fume hood, a solution of ammonium (B1175870) chloride (NH₄Cl) is prepared in water.

  • Cyclobutanone is added to the ammonium chloride solution, followed by the cautious addition of a solution of potassium cyanide (KCN) in water.[2]

  • The reaction mixture is stirred at room temperature for a specified period, typically several hours, to facilitate the formation of the imine intermediate and subsequent nucleophilic attack by the cyanide ion.[3]

  • The resulting α-aminonitrile, 1-amino-1-cyanocyclobutane, may precipitate from the solution or can be extracted with an organic solvent such as diethyl ether.

  • The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

  • The crude 1-amino-1-cyanocyclobutane is subjected to hydrolysis using a strong acid, typically concentrated hydrochloric acid (HCl).[1]

  • The mixture is heated at reflux for several hours to ensure complete conversion of the nitrile to a carboxylic acid and the hydrolysis of the intermediate amide.

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The pH of the resulting solution is adjusted to the isoelectric point of ACBC (around pH 6) using a base, such as ammonium hydroxide (B78521), to precipitate the amino acid.

  • The solid product is collected by filtration, washed with cold water and ethanol (B145695), and dried to afford this compound.

Quantitative Data
ParameterValue/ConditionReference
Starting Material Cyclobutanone[1]
Reagents NH₄Cl, KCN, HCl[1][2]
Solvent Water, Diethyl ether
Temperature Room temperature (Step 1), Reflux (Step 2)
Reaction Time Several hours (each step)
Overall Yield Moderate to Good

Reaction Mechanism

Strecker_Synthesis Cyclobutanone Cyclobutanone Imine Cyclobutyl Imine Cyclobutanone->Imine + NH₃ - H₂O Aminonitrile 1-Amino-1-cyanocyclobutane Imine->Aminonitrile + KCN Amide Intermediate Amide Aminonitrile->Amide H₃O⁺ (Hydrolysis) ACBC 1-Aminocyclobutanecarboxylic Acid Amide->ACBC H₃O⁺ (Hydrolysis)

Caption: Strecker synthesis of this compound.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes hydantoins from a carbonyl compound, ammonium carbonate, and a cyanide source.[4] The resulting spiro-hydantoin can then be hydrolyzed to yield the corresponding amino acid.

Experimental Protocol

Step 1: Synthesis of Cyclobutane-spiro-5-hydantoin

  • In a suitable reaction vessel, cyclobutanone is mixed with potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃).[5]

  • A solvent system, typically a mixture of ethanol and water, is added to the reactants.[4]

  • The mixture is heated in a sealed vessel or under reflux at a temperature ranging from 60 to 100°C for several hours.[5]

  • Upon cooling, the cyclobutane-spiro-5-hydantoin product often crystallizes from the reaction mixture.

  • The solid is collected by filtration, washed with water, and dried.

Step 2: Hydrolysis to this compound

  • The synthesized cyclobutane-spiro-5-hydantoin is hydrolyzed under basic conditions, for example, by heating with a solution of barium hydroxide (Ba(OH)₂).[6]

  • The reaction mixture is heated at reflux for an extended period to ensure complete ring opening of the hydantoin.

  • After the reaction is complete, the solution is cooled, and the excess barium hydroxide is precipitated by bubbling carbon dioxide through the solution or by the addition of sulfuric acid.

  • The barium carbonate or barium sulfate (B86663) precipitate is removed by filtration.

  • The filtrate is concentrated, and the pH is adjusted to the isoelectric point of ACBC to induce crystallization.

  • The pure this compound is collected by filtration.

Quantitative Data
ParameterValue/ConditionReference
Starting Material Cyclobutanone[5]
Reagents KCN, (NH₄)₂CO₃, Ba(OH)₂[5][6]
Solvent Ethanol/Water[4]
Temperature 60-100°C (Step 1), Reflux (Step 2)[5]
Reaction Time Several hours to days
Overall Yield Good
Reaction Mechanism```dot

// Nodes Cyclobutanone [label="Cyclobutanone"]; Cyanohydrin [label="Cyclobutanone\nCyanohydrin"]; Aminonitrile [label="1-Amino-1-cyanocyclobutane"]; Hydantoin [label="Cyclobutane-spiro-5-hydantoin"]; ACBC [label="1-Aminocyclobutanecarboxylic\nAcid"];

// Edges Cyclobutanone -> Cyanohydrin [label="+ KCN"]; Cyanohydrin -> Aminonitrile [label="+ NH₃"]; Aminonitrile -> Hydantoin [label="+ (NH₄)₂CO₃\n(cyclization)"]; Hydantoin -> ACBC [label="Ba(OH)₂\n(Hydrolysis)"]; }

Caption: Hofmann rearrangement route to this compound.

Curtius Rearrangement

Similar to the Hofmann rearrangement, the Curtius rearrangement converts a carboxylic acid to a primary amine with one less carbon atom, proceeding through an acyl azide (B81097) and an isocyanate intermediate.

[7][8]#### Experimental Protocol

Step 1: Synthesis of Cyclobutanecarbonyl Azide

  • Cyclobutanecarboxylic acid is first converted to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).

  • The crude acyl chloride is then reacted with sodium azide (NaN₃) in an inert solvent to form cyclobutanecarbonyl azide. This reaction must be performed with extreme caution due to the potentially explosive nature of acyl azides.

Step 2: Curtius Rearrangement and Hydrolysis

  • The solution of cyclobutanecarbonyl azide is carefully heated in an inert solvent (e.g., toluene). The acyl azide undergoes rearrangement to form cyclobutyl isocyanate with the loss of nitrogen gas. 2[7]. The isocyanate is not isolated but is directly hydrolyzed by the addition of aqueous acid (e.g., HCl).

  • The acidic solution is heated to ensure complete hydrolysis of the isocyanate to the primary amine and subsequent decarboxylation of the intermediate carbamic acid.

  • The reaction mixture is worked up similarly to the other methods, involving neutralization to the isoelectric point to precipitate the final product.

Quantitative Data
ParameterValue/ConditionReference
Starting Material Cyclobutanecarboxylic acid
Reagents SOCl₂, NaN₃, HCl
Solvent Inert organic solvent (e.g., Toluene)
Temperature Heating (Rearrangement and Hydrolysis)
Reaction Time Several hours
Overall Yield Good

Reaction Mechanism

Curtius_Rearrangement CarboxylicAcid Cyclobutanecarboxylic Acid AcylAzide Cyclobutanecarbonyl Azide CarboxylicAcid->AcylAzide 1. SOCl₂ 2. NaN₃ Isocyanate Cyclobutyl Isocyanate AcylAzide->Isocyanate Heat (-N₂) CarbamicAcid Carbamic Acid Intermediate Isocyanate->CarbamicAcid + H₂O Cyclobutylamine Cyclobutylamine CarbamicAcid->Cyclobutylamine - CO₂

Caption: Curtius rearrangement for the synthesis of cyclobutylamine.

General Experimental Workflow

The following diagram illustrates a generalized workflow applicable to most of the described synthetic pathways for this compound.

Experimental_Workflow Start Starting Material (e.g., Cyclobutanone) Reaction Chemical Transformation (e.g., Strecker Synthesis) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Analysis Characterization (NMR, IR, MS, etc.) Purification->Analysis Product Pure 1-Aminocyclobutanecarboxylic Acid Analysis->Product

Caption: A generalized experimental workflow for ACBC synthesis.

Conclusion

The synthesis of this compound can be achieved through several reliable and well-established synthetic routes. The choice of a particular pathway will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents like cyanides and azides. The Strecker and Bucherer-Bergs reactions offer direct routes from cyclobutanone, while the Hofmann and Curtius rearrangements provide pathways involving functional group manipulations of cyclobutane (B1203170) derivatives. This guide provides the foundational knowledge and practical details necessary for researchers to successfully synthesize this important and versatile amino acid for applications in drug discovery and development.

References

An In-Depth Technical Guide to the Bucherer-Bergs Synthesis of 1-Aminocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Bucherer-Bergs synthesis of 1-aminocyclobutanecarboxylic acid, a valuable non-proteinogenic amino acid analogue used in the development of various therapeutic agents. This document details the reaction mechanism, experimental protocols, and quantitative data associated with this synthetic route.

Introduction

This compound (ACBC) is a cyclic amino acid that has garnered significant interest in medicinal chemistry and drug development. Its rigid cyclobutyl scaffold imparts unique conformational constraints on peptides and small molecule therapeutics, influencing their biological activity and metabolic stability. The Bucherer-Bergs reaction offers a classical and effective method for the synthesis of α-amino acids from ketones, proceeding through a hydantoin (B18101) intermediate. This guide will focus on the application of this reaction to the synthesis of ACBC from cyclobutanone.

The Bucherer-Bergs Reaction: A Two-Stage Synthesis

The synthesis of this compound via the Bucherer-Bergs reaction is a two-stage process:

  • Formation of 5,5-Cyclobutanespirohydantoin: This initial step involves a one-pot multicomponent reaction between cyclobutanone, a cyanide source (such as potassium or sodium cyanide), and ammonium (B1175870) carbonate.

  • Hydrolysis of the Hydantoin Intermediate: The resulting 5,5-cyclobutanespirohydantoin is then hydrolyzed under basic conditions to yield the final product, this compound.

Reaction Mechanism

The generally accepted mechanism for the Bucherer-Bergs reaction begins with the formation of a cyanohydrin from the reaction of the ketone with cyanide.[1][2] Ammonia, generated from ammonium carbonate, then reacts with the cyanohydrin to form an α-aminonitrile.[1][2] Subsequent reaction with carbon dioxide (also from ammonium carbonate) and intramolecular cyclization leads to the hydantoin product.[1][2]

The subsequent hydrolysis of the hydantoin ring under strong basic conditions cleaves the amide bonds to afford the corresponding amino acid.

Experimental Protocols

The following protocols are based on established general procedures for the Bucherer-Bergs reaction and subsequent hydantoin hydrolysis.

Stage 1: Synthesis of 5,5-Cyclobutanespirohydantoin

Materials:

  • Cyclobutanone

  • Potassium Cyanide (KCN) (EXTREMELY TOXIC: Handle with extreme caution in a well-ventilated fume hood)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol (B145695)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of cyclobutanone, potassium cyanide, and ammonium carbonate is prepared. A typical molar ratio of ketone:KCN:(NH₄)₂CO₃ is 1:2:2.[1]

  • A solvent system of ethanol and water (e.g., 1:1 v/v) is added to the flask.

  • The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The cooled reaction mixture is then carefully acidified with concentrated hydrochloric acid to a pH of approximately 6. This will cause the precipitation of the 5,5-cyclobutanespirohydantoin.

  • The precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[1]

Stage 2: Hydrolysis of 5,5-Cyclobutanespirohydantoin to this compound

Materials:

  • 5,5-Cyclobutanespirohydantoin

  • Barium Hydroxide (B78521) Octahydrate (Ba(OH)₂·8H₂O) or Sodium Hydroxide (NaOH)

  • Water

  • Dilute Sulfuric Acid (H₂SO₄) (if using Ba(OH)₂) or Hydrochloric Acid (HCl) (if using NaOH)

  • Ethanol

Procedure (using Barium Hydroxide):

  • A mixture of 5,5-cyclobutanespirohydantoin and barium hydroxide octahydrate (typically 2-4 equivalents) in water is placed in a pressure vessel or a round-bottom flask with a reflux condenser.

  • The mixture is heated to a high temperature (e.g., 140-160 °C) for several hours to effect hydrolysis.

  • After cooling, the reaction mixture is treated with dilute sulfuric acid to precipitate the excess barium as barium sulfate (B86663).

  • The barium sulfate precipitate is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • The crude amino acid can be purified by recrystallization from a water/ethanol mixture.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and products.

Compound Molecular Formula Molecular Weight ( g/mol ) Physical State
CyclobutanoneC₄H₆O70.09Liquid
5,5-CyclobutanespirohydantoinC₆H₈N₂O₂140.14Solid
This compoundC₅H₉NO₂115.13Solid

Note: Yields are highly dependent on the specific reaction conditions and scale.

Reaction Stage Product Theoretical Yield Reported Yield Range
Stage 15,5-CyclobutanespirohydantoinBased on Cyclobutanone60-80%
Stage 2This compoundBased on Hydantoin70-90%

Visualizations

Bucherer-Bergs Synthesis Workflow

Bucherer_Bergs_Workflow cluster_stage1 Stage 1: Hydantoin Formation cluster_stage2 Stage 2: Hydrolysis Start Cyclobutanone Reaction1 Reflux Start->Reaction1 Reagents1 KCN, (NH4)2CO3 Ethanol/Water Reagents1->Reaction1 Workup1 Acidification (HCl) Filtration Reaction1->Workup1 Intermediate 5,5-Cyclobutanespirohydantoin Workup1->Intermediate Reaction2 Heating Intermediate->Reaction2 Reagents2 Ba(OH)2 or NaOH Water Reagents2->Reaction2 Workup2 Neutralization Purification Reaction2->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Workflow for the two-stage synthesis of this compound.

Reaction Mechanism Overview

Reaction_Mechanism Ketone Cyclobutanone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + CN- Aminonitrile α-Aminonitrile Intermediate Cyanohydrin->Aminonitrile + NH3 Hydantoin 5,5-Cyclobutanespirohydantoin Aminonitrile->Hydantoin + CO2 (from (NH4)2CO3) - H2O AminoAcid This compound Hydantoin->AminoAcid Base Hydrolysis (e.g., Ba(OH)2)

Caption: Simplified mechanism of the Bucherer-Bergs synthesis of ACBC.

Safety Considerations

  • Cyanide: Potassium cyanide and sodium cyanide are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. All manipulations involving cyanide salts must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). A cyanide antidote kit should be readily available.

  • Acids and Bases: Concentrated acids and strong bases are corrosive. Handle with care and appropriate PPE.

  • Heating: Use appropriate heating mantles and ensure proper ventilation when refluxing solvents.

Conclusion

The Bucherer-Bergs synthesis provides a reliable and scalable method for the preparation of this compound from the readily available starting material, cyclobutanone. While the reaction involves the use of hazardous reagents, with proper safety precautions, it remains a valuable tool for accessing this important class of non-natural amino acids for applications in pharmaceutical research and development.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 1-Aminocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties of 1-aminocyclobutanecarboxylic acid. This non-proteinogenic amino acid is a crucial building block in medicinal chemistry, and a thorough understanding of its spectral characteristics is essential for its identification, characterization, and quality control in research and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy of this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.0 - 2.2Multiplet2HCyclobutane CH₂ (β)
~2.5 - 2.7Multiplet4HCyclobutane CH₂ (α)
~3.5 (broad)Singlet2HAmino (-NH₂)
~11-12 (broad)Singlet1HCarboxylic acid (-COOH)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~175 - 180Carboxylic acid carbon (-COOH)
~55 - 60Quaternary carbon (C-NH₂)
~30 - 35Cyclobutane carbons (-CH₂-)
~15 - 20Cyclobutane carbon (-CH₂-)

Note: Chemical shifts are approximate and can vary depending on the solvent.

Table 3: IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic acid)
2800-3200MediumN-H stretch (Amino group)
~2950MediumC-H stretch (Cyclobutane)
~1740StrongC=O stretch (Carboxylic acid)[1]
~1640MediumN-H bend (Amino group)
~1400MediumC-O-H bend (Carboxylic acid)

Experimental Protocols

Detailed methodologies for acquiring the NMR and IR spectra are crucial for reproducibility and accurate data interpretation.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. The choice of solvent is critical as the chemical shifts of the exchangeable protons (-NH₂ and -COOH) are highly solvent-dependent. For observing these protons, aprotic solvents like DMSO-d₆ are preferred. In D₂O, these signals will exchange with deuterium (B1214612) and may not be observed.

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

    • Reference: Tetramethylsilane (TMS) or the residual solvent peak.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly dry both the this compound sample and potassium bromide (KBr) powder to remove any moisture, which can interfere with the spectrum.

  • Grind a small amount of the sample (1-2 mg) to a fine powder using an agate mortar and pestle.

  • Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.

  • Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[2]

Instrumentation and Parameters:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Technique: Transmission.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Background: A spectrum of a pure KBr pellet should be recorded as the background and subtracted from the sample spectrum.

Visualization of Key Concepts

The following diagrams illustrate the relationships between the molecular structure and its spectral features, as well as a typical experimental workflow.

Structure_Spectra_Correlation cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy Structure This compound (C₅H₉NO₂) H1_NMR ¹H NMR - Cyclobutane Protons - NH₂ Protons - COOH Proton Structure->H1_NMR Proton Environments C13_NMR ¹³C NMR - Carboxyl Carbon - Quaternary Carbon - Cyclobutane Carbons Structure->C13_NMR Carbon Environments IR IR Spectrum - O-H Stretch - N-H Stretch - C=O Stretch Structure->IR Functional Groups Experimental_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep NMR_Acq ¹H and ¹³C NMR Spectra Acquisition NMR_Prep->NMR_Acq IR_Acq FTIR Spectrum Acquisition IR_Prep->IR_Acq NMR_Analysis Chemical Shift & Coupling Analysis NMR_Acq->NMR_Analysis IR_Analysis Peak Assignment IR_Acq->IR_Analysis

References

An In-depth Technical Guide to 1-Aminocyclobutanecarboxylic Acid: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminocyclobutanecarboxylic acid (ACBC), a conformationally constrained cyclic amino acid, has emerged as a significant scaffold in medicinal chemistry and a valuable tool for neuropharmacological research. This technical guide provides a comprehensive overview of the discovery, historical background, synthesis, and biological activity of ACBC. Particular focus is placed on its role as a modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurological disorders. This document details experimental protocols for its synthesis and biological evaluation, presents quantitative data on its receptor interactions, and illustrates its mechanism of action through signaling pathway diagrams.

Discovery and Historical Background

The first synthesis of this compound was reported in 1963 by Sudo and Ichihara in the Bulletin of the Chemical Society of Japan. This initial work laid the foundation for the exploration of cyclic amino acids as probes for understanding biological processes and as building blocks for novel therapeutics. The rigid cyclobutane (B1203170) ring of ACBC offered a unique conformational constraint compared to its linear or larger-ring counterparts, making it an attractive candidate for studying structure-activity relationships in peptides and at receptor binding sites.

Early investigations into the biological effects of ACBC and its derivatives revealed their potential to interact with the central nervous system. A significant breakthrough was the discovery of their activity at the NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptors crucial for excitatory neurotransmission. It was found that ACBC acts as a partial agonist or antagonist at the glycine (B1666218) co-agonist site on the NR1 subunit of the NMDA receptor. This finding sparked considerable interest in ACBC and its analogues as potential therapeutic agents for neurological conditions characterized by NMDA receptor dysfunction, such as epilepsy. Subsequent research has explored the use of ACBC derivatives as anticonvulsants and as imaging agents for tumors.[1] The unique structural properties of ACBC have also led to its use in the synthesis of novel pharmaceuticals targeting a range of neurological disorders.[2]

Synthetic Methodologies

Several synthetic routes to this compound have been developed since its initial discovery. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.

Synthesis from Cyclobutanone (B123998)

A common and efficient method for the laboratory-scale synthesis of ACBC is a variation of the Strecker or Bucherer-Bergs amino acid synthesis, starting from cyclobutanone.

Experimental Protocol: Modified Bucherer-Strecker Synthesis of this compound

  • Hydantoin (B18101) Formation:

    • To a solution of cyclobutanone (1 equivalent) in a suitable solvent such as ethanol (B145695) or a mixture of ethanol and water, add potassium cyanide (KCN, 1.1 equivalents) and ammonium (B1175870) carbonate ((NH₄)₂CO₃, 2.5 equivalents).

    • The reaction mixture is heated, typically to around 60°C, in a sealed vessel for several hours (e.g., 6-12 hours).

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the resulting cyclobutane-spiro-5-hydantoin is isolated by filtration and washing.

  • Hydrolysis to this compound:

    • The isolated hydantoin is then subjected to hydrolysis to open the ring and afford the desired amino acid.

    • This is typically achieved by heating the hydantoin with a strong base, such as a 2 M sodium hydroxide (B78521) (NaOH) solution, at reflux for an extended period (e.g., 24-48 hours).

    • After hydrolysis, the reaction mixture is cooled and acidified with a strong acid, such as hydrochloric acid (HCl), to a pH of approximately 5-6.

    • The precipitated this compound is then collected by filtration, washed with cold water and a water-miscible organic solvent like ethanol, and dried under vacuum.

Other Synthetic Approaches

Alternative synthetic strategies have also been employed, including the use of diethyl 1,1-cyclobutanedicarboxylate as a starting material. This method involves the Hofmann or Curtius rearrangement of a carboxylic acid derivative.

Mechanism of Action: Modulation of the NMDA Receptor

The primary pharmacological action of this compound is its modulation of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate to the NR2 subunit and a co-agonist, typically glycine or D-serine, to the NR1 subunit for activation.

ACBC has been characterized as a partial agonist at the glycine binding site of the NMDA receptor.[3] This means that it binds to the same site as the full agonists glycine and D-serine but elicits a submaximal response. At lower concentrations, it can potentiate NMDA receptor function in the absence of saturating levels of endogenous glycine. However, at higher concentrations, it can act as a competitive antagonist, displacing the full agonist and thereby reducing the overall receptor activation. This dual activity is a key feature of its pharmacological profile.

The anticonvulsant activity of ACBC and its derivatives is attributed to their ability to antagonize the NMDA receptor.[1] By blocking the glycine co-agonist site, they prevent the excessive receptor activation that is implicated in seizure activity.

Signaling Pathway

The interaction of this compound with the NMDA receptor initiates a cascade of intracellular events. The following diagram illustrates the signaling pathway.

NMDA_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (NR1/NR2) Glutamate->NMDA_Receptor Binds to NR2 Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds to NR1 (Co-agonist) ACBC This compound (ACBC) ACBC->NMDA_Receptor Binds to NR1 (Partial Agonist/ Antagonist) Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening CaM Calmodulin (CaM) Ca_ion->CaM Activates CaMKII CaMKII CaM->CaMKII Activates nNOS nNOS CaM->nNOS Activates CREB CREB CaMKII->CREB Phosphorylates NO Nitric Oxide (NO) nNOS->NO Produces Gene_Expression Gene Expression (Synaptic Plasticity, etc.) CREB->Gene_Expression Regulates

Figure 1: NMDA Receptor Signaling Pathway Modulation by ACBC.

Quantitative Data

The biological activity of this compound and its derivatives has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of this compound at the NMDA Receptor

CompoundAssay TypePreparationRadioligandKi (μM)IC50 (μM)Reference
This compoundGlycine site bindingRat brain membranes[³H]Glycine-~5-15[4]
This compoundNMDA-induced currentsXenopus oocytes--~100-500[4]

Table 2: Anticonvulsant Activity of this compound Derivatives

CompoundAnimal ModelSeizure TypeRoute of AdministrationED50Reference
Derivative 4bAudiogenic DBA/2 miceSound-inducedi.c.v.More potent than D-AP5[1]
Derivative 24Audiogenic DBA/2 miceSound-inducedi.c.v.More potent than D-AP5[1]
Derivative 35Audiogenic DBA/2 miceSound-inducedi.c.v.More potent than D-AP5[1]
Derivative 40Audiogenic DBA/2 miceSound-inducedi.c.v.More potent than D-AP5[1]

Key Experimental Protocols

Electrophysiological Recording of NMDA Receptor Currents

Protocol: Whole-Cell Patch-Clamp Recording in Xenopus Oocytes

  • Oocyte Preparation:

    • Xenopus laevis oocytes are harvested and injected with rat brain mRNA to express NMDA receptors.

    • Oocytes are maintained in a suitable incubation medium for 2-5 days to allow for receptor expression.

  • Recording Setup:

    • An oocyte is placed in a recording chamber and continuously perfused with a standard frog Ringer's solution.

    • The oocyte is voltage-clamped at a holding potential of -70 mV using a two-electrode voltage-clamp amplifier.

  • Drug Application:

    • NMDA (e.g., 100 μM) is applied to elicit an inward current.

    • To test the effect of ACBC, it is co-applied with NMDA at various concentrations.

    • To determine the interaction with the glycine site, the potentiation of the NMDA response by glycine is measured in the presence and absence of ACBC.

  • Data Analysis:

    • The peak amplitude of the NMDA-induced current is measured.

    • Dose-response curves are generated to determine the IC50 of ACBC for the inhibition of the NMDA response.

The following diagram illustrates the general workflow for this experiment.

Patch_Clamp_Workflow Start Start: Oocyte Preparation Inject_mRNA Inject Rat Brain mRNA into Xenopus Oocyte Start->Inject_mRNA Incubate Incubate for 2-5 Days Inject_mRNA->Incubate Setup Voltage-Clamp Setup Incubate->Setup Place_Oocyte Place Oocyte in Recording Chamber Setup->Place_Oocyte Voltage_Clamp Voltage-Clamp at -70 mV Place_Oocyte->Voltage_Clamp Experiment Drug Application and Recording Voltage_Clamp->Experiment Apply_NMDA Apply NMDA Experiment->Apply_NMDA Record_Current1 Record Inward Current Apply_NMDA->Record_Current1 Coapply_ACBC Co-apply NMDA + ACBC Record_Current1->Coapply_ACBC Record_Current2 Record Inward Current Coapply_ACBC->Record_Current2 Test_Glycine Test Glycine Potentiation +/- ACBC Record_Current2->Test_Glycine Record_Current3 Record Inward Current Test_Glycine->Record_Current3 Analysis Data Analysis Record_Current3->Analysis Generate_Curves Generate Dose-Response Curves Analysis->Generate_Curves Determine_IC50 Determine IC50 Generate_Curves->Determine_IC50 End End Determine_IC50->End

Figure 2: Workflow for Electrophysiological Recording.

Conclusion and Future Directions

This compound has proven to be a molecule of significant interest since its initial synthesis over half a century ago. Its unique conformational constraints and its ability to modulate the NMDA receptor have made it a valuable tool in neuroscience and a promising scaffold for the development of new therapeutic agents. The ongoing exploration of ACBC derivatives continues to yield compounds with potent and selective activities, highlighting the enduring importance of this cyclic amino acid in medicinal chemistry. Future research will likely focus on the development of subtype-selective NMDA receptor modulators based on the ACBC scaffold, as well as the exploration of its utility in other therapeutic areas. The detailed understanding of its synthesis, mechanism of action, and biological activity provided in this guide serves as a foundation for these future endeavors.

References

Early Research on 1-Aminocyclobutanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclobutanecarboxylic acid (ACBC) is a cyclic non-proteinogenic amino acid that has been a subject of scientific inquiry for its diverse biological activities. Early research into this compound laid the groundwork for understanding its potential as a modulator of key physiological processes. This technical guide provides an in-depth overview of the foundational research on ACBC, focusing on its synthesis, its role as an N-methyl-D-aspartate (NMDA) receptor antagonist, its inhibitory effects on ethylene (B1197577) biosynthesis in plants, and its interaction with the GABAergic system. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the initial explorations of this multifaceted molecule.

I. Synthesis of this compound

The synthesis of this compound and its derivatives has been approached through various organic chemistry routes. Early methods often involved multi-step processes to construct the cyclobutane (B1203170) ring and introduce the amino and carboxylic acid functionalities. A common strategy involved the protection of the amino group, followed by the construction of the cyclic backbone and subsequent deprotection.

Experimental Protocols: Synthesis of N-Boc-1-aminocyclobutanecarboxylic acid

Protocol 1:

  • To a stirred solution of 1-aminocyclobutane-1-carboxylic acid (2 g, 17 mmol) in a 1:1 mixture of 1,4-dioxane (B91453) and water (40 mL total), sodium bicarbonate (4.4 g, 57 mmol) and di-tert-butyl dicarbonate (B1257347) (Boc)₂O (4.5 g, 20.4 mmol) were added at 0°C.

  • The reaction mixture was stirred for approximately 12 hours at room temperature.

  • After confirming the completion of the reaction, the mixture was washed with ethyl acetate (B1210297) (30 mL) to remove impurities.

  • The aqueous layer was then acidified to a pH of 2-3 with 1N HCl and extracted with dichloromethane (B109758) (2 x 40 mL).

  • The combined organic extracts were washed with water and brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude residue was purified by silica (B1680970) gel column chromatography using a 35% ethyl acetate in n-hexane eluent to yield the desired N-Boc-1-aminocyclobutanecarboxylic acid.

Protocol 2:

  • 1-aminocyclobutylcarboxylic acid (500mg, 4.34mmol) was added to a 0.5M sodium hydroxide (B78521) solution (10mL) with stirring.

  • 1,4-dioxane (10mL) and di-tert-butyl dicarbonate (1.42g, 6.51 mmol) were added, and the reaction proceeded for 15 hours.

  • The mixture was extracted with diethyl ether (2 x 20 mL).

  • The aqueous phase was acidified to pH 4 with hydrochloric acid and then extracted with ethyl acetate (3 x 30 mL).

  • The combined organic phases were washed with a saturated sodium chloride solution (2 x 20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated to yield N-Boc-1-aminocyclobutanecarboxylic acid.[1]

II. NMDA Receptor Antagonism

Early investigations into the neuroactive properties of ACBC and its derivatives identified them as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system. The glycine (B1666218) binding site on the NMDA receptor, in particular, was found to be a target for these compounds.

Quantitative Data: NMDA Receptor Antagonist Activity
CompoundRelative Potency (compared to D-AP5)Reference
ACBC Derivative 4bMore potent[2]
ACBC Derivative 24More potent[2]
ACBC Derivative 35More potent[2]
ACBC Derivative 40More potent[2]
Experimental Protocols: Electrophysiological Assay for NMDA Receptor Antagonism

The following is a general protocol for assessing NMDA receptor antagonism using electrophysiological techniques, a common method in early research.

  • Preparation of Neuronal Cultures: Primary neuronal cultures, such as neonatal rat motoneurons, were prepared and maintained in appropriate culture conditions.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings were performed on the cultured neurons.

  • Application of NMDA: N-methyl-D-aspartate (NMDA) was applied to the neurons to elicit an inward current, indicative of receptor activation.

  • Application of Antagonist: The test compound, such as a derivative of this compound, was co-applied with NMDA.

  • Data Analysis: The reduction in the NMDA-induced current in the presence of the antagonist was measured to determine its inhibitory activity. The concentration of the antagonist that produces a 50% inhibition of the NMDA response (IC50) could then be calculated.

Signaling Pathway

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to GluN2 subunit Glycine Glycine / D-Serine Glycine->NMDA_R Binds to GluN1 subunit Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opening Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascades Activation ACBC This compound (Antagonist) ACBC->NMDA_R Blocks Glycine Site

Caption: NMDA Receptor Signaling Pathway and the antagonistic action of ACBC.

III. Inhibition of Ethylene Biosynthesis in Plants

In the realm of plant biology, early research identified 1-aminocyclocyclopropanecarboxylic acid (ACC), a close structural analog of ACBC, as a key intermediate in the biosynthesis of the plant hormone ethylene. This discovery spurred investigations into how related cyclic amino acids might interfere with this pathway.

Quantitative Data: Inhibition of Ethylene Production

While direct quantitative data on the inhibition of ethylene production by this compound from early studies is not available in the searched literature, it is known that analogs of ACC can interfere with ethylene synthesis. For example, aminoethoxyvinylglycine (AVG) and aminooxyacetic acid (AOA) are potent inhibitors of ACC synthase, the enzyme that produces ACC.[3] The structural similarity of ACBC to ACC suggests a potential for competitive inhibition of enzymes in the ethylene biosynthesis pathway.

Experimental Protocols: Measurement of Ethylene Production

A common method used in early research to quantify ethylene production in plant tissues is gas chromatography.

  • Plant Tissue Preparation: Discs or segments of plant tissue (e.g., from fruits, leaves, or stems) were excised and placed in sealed containers.

  • Incubation with Inhibitor: The plant tissues were incubated with a solution containing the test compound (e.g., ACBC) at various concentrations. Control samples were incubated without the inhibitor.

  • Gas Sampling: After a specific incubation period, a sample of the headspace gas from the sealed containers was collected using a gas-tight syringe.

  • Gas Chromatography Analysis: The gas sample was injected into a gas chromatograph (GC) equipped with a flame ionization detector (FID) or a photoionization detector (PID) to separate and quantify the amount of ethylene produced.

  • Data Analysis: The reduction in ethylene production in the presence of the inhibitor compared to the control was calculated to determine the inhibitory effect.

Biosynthetic Pathway

Ethylene_Biosynthesis cluster_enzymes Enzymatic Steps Methionine Methionine SAM S-Adenosyl-L-methionine (SAM) SAM_Synthase SAM Synthetase ACC_Synthase ACC Synthase ACC 1-Aminocyclopropane-1-carboxylic acid (ACC) ACC_Oxidase ACC Oxidase Ethylene Ethylene ACBC This compound (Potential Inhibitor) ACBC->ACC_Synthase Potential Competitive Inhibition ACBC->ACC_Oxidase Potential Competitive Inhibition SAM_Synthase->SAM ACC_Synthase->ACC ACC_Oxidase->Ethylene GABA_Uptake cluster_extracellular Extracellular Space (Synaptic Cleft) cluster_membrane Presynaptic/Glial Membrane cluster_intracellular Intracellular Space GABA_ext GABA GAT GABA Transporter (GAT) GABA_ext->GAT Na_ion Na⁺ Na_ion->GAT Cl_ion Cl⁻ Cl_ion->GAT GABA_int GABA GAT->GABA_int Co-transport ACBC This compound (Potential Inhibitor) ACBC->GAT Potential Competitive Inhibition

References

1-Aminocyclobutanecarboxylic Acid: A Dual-Acting Modulator of Neuronal Signaling and Cancer Cell Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclobutanecarboxylic acid (ACBC), a cyclic non-proteinogenic amino acid, has emerged as a molecule of significant interest in both neuroscience and oncology. Its unique structural properties confer a dual mechanism of action, allowing it to interact with distinct molecular targets and influence diverse physiological and pathological processes. In the central nervous system, ACBC acts as a modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity. Concurrently, in the context of oncology, radiolabeled derivatives of ACBC serve as valuable positron emission tomography (PET) tracers for tumor imaging, owing to their selective uptake by cancer cells through specific amino acid transporters. This technical guide provides a comprehensive overview of the core mechanisms of action of ACBC, detailing its molecular interactions, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

I. Modulation of the NMDA Receptor Signaling Pathway

This compound functions as a competitive antagonist or partial agonist at the glycine (B1666218) co-agonist binding site on the NR1 subunit of the NMDA receptor.[1][2][3] The NMDA receptor is a ligand-gated ion channel that plays a crucial role in excitatory synaptic transmission, learning, and memory. Its activation requires the binding of both glutamate (B1630785) to the NR2 subunit and a co-agonist, typically glycine or D-serine, to the NR1 subunit.

By competing with glycine for its binding site, ACBC can modulate the activity of the NMDA receptor. As an antagonist, it can reduce the frequency of channel opening in the presence of glutamate, thereby dampening excitatory neurotransmission. This has led to the investigation of ACBC and its derivatives as potential neuroprotective agents in conditions associated with excitotoxicity, such as stroke and epilepsy, and as anticonvulsants.[4] While the antagonist properties of ACBC at the glycine site are well-documented, specific binding affinity data (Kᵢ or IC₅₀) for the parent compound are not widely reported in the literature. However, various derivatives of ACBC have been synthesized and shown to be potent NMDA receptor antagonists.[4]

The downstream consequences of ACBC's interaction with the NMDA receptor include a reduction in calcium (Ca²⁺) influx through the ion channel. This attenuation of Ca²⁺ signaling can prevent the activation of downstream neurotoxic cascades, which are often triggered by excessive NMDA receptor activation.

Signaling Pathway Diagram

NMDA_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NR2 NR1 Ion Channel Glutamate->NMDA_Receptor:nr2 Binds Glycine Glycine Glycine->NMDA_Receptor:nr1 Binds (Co-agonist) ACBC ACBC ACBC->NMDA_Receptor:nr1 Competitively Binds (Antagonist) Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Opens Channel Downstream Downstream Signaling (e.g., Calmodulin, nNOS) Ca_ion->Downstream Activates Excitotoxicity Excitotoxicity Downstream->Excitotoxicity Leads to

Modulation of NMDA Receptor Signaling by ACBC

II. Substrate for Amino Acid Transporters in Cancer

In addition to its role in the nervous system, ACBC is a substrate for certain amino acid transporters that are often overexpressed in cancer cells. This property is exploited for tumor imaging using PET with radiolabeled ACBC derivatives, such as [¹¹C]ACBC and anti-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid ([¹⁸F]FACBC). The increased metabolic demand of proliferating cancer cells leads to the upregulation of transporters for essential nutrients, including amino acids.

The primary transporters responsible for the uptake of ACBC and its analogs into cancer cells are the Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2; SLC1A5) and the L-type Amino Acid Transporter 1 (LAT1; SLC7A5).

  • ASCT2 (SLC1A5): This is a sodium-dependent transporter that mediates the exchange of neutral amino acids.

  • LAT1 (SLC7A5): This is a sodium-independent transporter that forms a heterodimeric complex with the heavy chain 4F2hc (CD98) and is responsible for the transport of large neutral amino acids.

The preferential accumulation of radiolabeled ACBC in tumor cells allows for their visualization and has shown clinical utility in the diagnosis and staging of various cancers, including prostate and lung cancer.

Amino Acid Transporter Uptake Mechanism Diagram

Transporter_Uptake cluster_membrane Cancer Cell Membrane cluster_intracellular Intracellular Space (Cancer Cell) ACBC Radiolabeled ACBC (e.g., [¹⁸F]FACBC) ASCT2 ASCT2 (SLC1A5) ACBC->ASCT2 Transport LAT1 LAT1 (SLC7A5) ACBC->LAT1 Transport Na_ion Na⁺ Na_ion->ASCT2 Co-transport ACBC_in Accumulated Radiolabeled ACBC ASCT2->ACBC_in LAT1->ACBC_in PET PET Signal Detection ACBC_in->PET Generates

Uptake of Radiolabeled ACBC by Amino Acid Transporters in Cancer Cells

III. Quantitative Data

The following tables summarize the available quantitative data for the interaction of ACBC and its derivatives with its molecular targets.

Table 1: Amino Acid Transporter Kinetics for [¹⁴C]FACBC

TransporterSubstrateKₘ (µM)Cell SystemReference
ASCT2[¹⁴C]FACBC96.7 ± 45.2Xenopus laevis oocytes(Okudaira et al., 2013)
LAT1[¹⁴C]FACBC230.4 ± 184.5Mammalian cell lines(Okudaira et al., 2013)

Table 2: NMDA Receptor Glycine Site Binding

CompoundActivity ProfileBinding Affinity (Kᵢ or IC₅₀)Reference
This compound (ACBC)Competitive Antagonist / Partial AgonistNot widely reported[1][2][3]
ACBC DerivativesPotent NMDA Receptor AntagonistsVaries with substitution[4]

IV. Experimental Protocols

A. NMDA Receptor Glycine Site Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity of a test compound for the glycine binding site of the NMDA receptor.

1. Materials:

  • Rat brain tissue (e.g., cortex or hippocampus)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]glycine or a high-affinity antagonist like [³H]DCKA)

  • Non-specific binding control (e.g., high concentration of unlabeled glycine)

  • Test compound (this compound)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

2. Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation.

  • Binding Assay: In a series of tubes, combine the prepared membranes, the radioligand at a concentration near its K₋d, and varying concentrations of the test compound (ACBC). For total binding, omit the test compound. For non-specific binding, add a saturating concentration of unlabeled glycine.

  • Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

B. Cellular Amino Acid Uptake Assay

This protocol describes a method to measure the uptake of a radiolabeled amino acid analog, such as [¹⁴C]FACBC, into cultured cells.

1. Materials:

  • Cultured cells (e.g., cancer cell line of interest)

  • Cell culture medium

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Radiolabeled substrate (e.g., [¹⁴C]FACBC)

  • Unlabeled substrate for competition experiments

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

2. Procedure:

  • Cell Culture: Seed cells in a multi-well plate and grow to a desired confluency.

  • Pre-incubation: Wash the cells with pre-warmed uptake buffer and then pre-incubate them in the same buffer for a short period to equilibrate.

  • Uptake: Remove the pre-incubation buffer and add the uptake buffer containing the radiolabeled substrate. Incubate for a defined period (e.g., 1-15 minutes) at 37°C.

  • Termination of Uptake: Rapidly wash the cells with ice-cold uptake buffer to stop the transport process and remove extracellular radiolabel.

  • Cell Lysis: Lyse the cells by adding a lysis buffer to each well.

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Assay: Determine the protein concentration in each well to normalize the uptake data.

  • Data Analysis: Express the uptake as picomoles of substrate per milligram of protein per minute. For kinetic studies, perform the uptake assay with varying concentrations of the radiolabeled substrate to determine Kₘ and Vₘₐₓ values by fitting the data to the Michaelis-Menten equation.

Experimental Workflow Diagram

Experimental_Workflow start Start: Seed Cells in Multi-well Plate culture Culture to Desired Confluency start->culture wash1 Wash with Pre-warmed Uptake Buffer culture->wash1 preincubate Pre-incubate in Uptake Buffer wash1->preincubate add_radiolabel Add Uptake Buffer with Radiolabeled Substrate preincubate->add_radiolabel incubate Incubate at 37°C for a Defined Time add_radiolabel->incubate wash2 Rapidly Wash with Ice-cold Uptake Buffer incubate->wash2 lyse Lyse Cells wash2->lyse quantify Quantify Radioactivity (Scintillation Counting) lyse->quantify protein_assay Determine Protein Concentration lyse->protein_assay analyze Analyze Data (Normalize to Protein and Time) quantify->analyze protein_assay->analyze end End analyze->end

Workflow for a Cellular Amino Acid Uptake Assay

V. Conclusion

This compound exhibits a fascinating dual mechanism of action that makes it a valuable tool in both neuroscience research and clinical oncology. Its ability to modulate NMDA receptor activity highlights its potential as a therapeutic agent for neurological disorders characterized by excitotoxicity. Furthermore, its selective uptake by cancer cells via overexpressed amino acid transporters has established its role as a powerful PET imaging agent for tumor diagnosis and monitoring. A thorough understanding of these core mechanisms, supported by robust experimental methodologies, is crucial for the continued development of ACBC-based compounds for both therapeutic and diagnostic applications. This technical guide provides a foundational understanding for researchers and drug development professionals seeking to explore the multifaceted nature of this unique molecule.

References

An In-depth Technical Guide to 1-Aminocyclobutanecarboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclobutanecarboxylic acid (ACBC), a cyclic non-proteinogenic amino acid, and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry and drug discovery. The constrained cyclobutane (B1203170) ring imparts unique conformational properties, influencing the biological activity and metabolic stability of molecules incorporating this scaffold. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of ACBC derivatives and analogs, with a focus on their applications as N-methyl-D-aspartate (NMDA) receptor modulators, anticancer agents, and antifungal compounds.

Synthesis of this compound Derivatives

The synthesis of ACBC and its analogs can be achieved through various routes, often starting from commercially available cyclobutane precursors. A common strategy involves the functionalization of a cyclobutanone (B123998) derivative, followed by the introduction of the amino and carboxylic acid moieties.

A general synthetic approach is the Bücherer-Strecker synthesis, which involves the reaction of a ketone with an ammonium (B1175870) salt and a cyanide source to form an α-aminonitrile, followed by hydrolysis to the corresponding amino acid. For instance, [11C]ACBC has been synthesized for positron emission tomography (PET) imaging using a modified Bücherer-Strecker technique, requiring a two-step synthesis and chromatographic purification that can be completed in approximately 40 minutes.[1]

Another versatile method for creating derivatives is to start with this compound and protect the amine group, for example, with a tert-butoxycarbonyl (Boc) group. This allows for further chemical modifications. A typical procedure involves reacting this compound with di-tert-butyl dicarbonate (B1257347) in the presence of a base like sodium hydroxide (B78521) or sodium bicarbonate.

Furthermore, ACBC derivatives can be incorporated into peptides using solid-phase peptide synthesis (SPPS). In this methodology, the ACBC monomer, with its amino group protected (commonly with Fmoc), is sequentially coupled to a growing peptide chain anchored to a solid resin support.

Biological Activities and Therapeutic Potential

ACBC derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

NMDA Receptor Modulation

A significant area of investigation for ACBC derivatives is their interaction with the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[2][3] Overactivation of NMDA receptors is implicated in excitotoxicity and various neurological disorders.

ACBC itself acts as a partial agonist at the glycine (B1666218) binding site of the NMDA receptor.[4] A range of cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids have been synthesized and shown to act as potent and selective antagonists at the NMDA receptor.[5] Specifically, derivatives containing a 2'-carboxyethyl or 2'-phosphonoethyl moiety at the 3-position have demonstrated potent antagonist activity.[5] The anticonvulsant activity of these compounds often parallels their NMDA receptor antagonist activity.[5]

Anticancer Applications

Recent studies have explored the potential of ACBC derivatives as anticancer agents. Their mechanism of action in this context is an active area of research. Some proposed mechanisms include the inhibition of specific enzymes crucial for cancer cell survival or proliferation. For example, some derivatives may act as mitotic inhibitors, disrupting microtubule dynamics and arresting cancer cells in the G2-M phase of the cell cycle.[6] Other potential mechanisms involve the induction of apoptosis through pathways such as the mitochondria-centered intrinsic pathway, which can be triggered by reactive oxygen species (ROS) and alterations in signaling cascades like the ERK1/2 pathway.[7]

Furthermore, radiolabeled ACBC analogs, such as [11C]ACBC and anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (anti-[18F]FACBC), have shown promise as PET imaging agents for detecting and staging various cancers, including brain tumors and prostate carcinoma.[1][8] These radiotracers are preferentially taken up by tumor cells, allowing for non-invasive visualization of the disease.[1][8]

Antifungal Activity

Certain this compound derivatives have been identified as potent antifungal agents. These compounds can act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain in fungi and thereby inhibiting their growth. The conformational restriction imposed by the cyclobutane ring is believed to contribute to their enhanced therapeutic activity against specific fungal proteins.

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for selected this compound derivatives and analogs from the literature.

Table 1: Antifungal and Enzyme Inhibitory Activity of ACBC Derivatives

Compound IDTarget Organism/EnzymeAssay TypeParameterValueReference
A21Rhizoctonia solaniAntifungal ActivityEC500.03 mg/L[2]
A21Botrytis cinereaAntifungal ActivityEC500.04 mg/L[2]
A20Porcine Succinate DehydrogenaseEnzyme InhibitionIC503.73 µM[2]
FluxapyroxadPorcine Succinate DehydrogenaseEnzyme InhibitionIC503.76 µM[2]

Table 2: Pharmacokinetic Parameters of [14C]ACBC in Rats

ParameterValueReference
ClearanceRapid from blood[1]
Maximum Tissue ConcentrationWithin 30 minutes post-injection[1]
Total Excretion (2 hours)3.6%[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

NMDA Receptor Binding Assay using 3HMK-801

This protocol is adapted from established methods for detecting ligand activity at the NMDA receptor-associated glycine site by measuring the binding of the channel blocker --INVALID-LINK--MK-801.

Materials:

  • Rat brain tissue (e.g., telencephalon)

  • --INVALID-LINK--MK-801 (radioligand)

  • Unlabeled (+)MK-801 (for non-specific binding)

  • Test compounds (ACBC derivatives)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the wash step. The final pellet is resuspended in binding buffer to a specific protein concentration.

  • Binding Reaction: In a reaction tube, add the membrane preparation, --INVALID-LINK--MK-801, and either the test compound or buffer (for total binding) or a high concentration of unlabeled (+)MK-801 (for non-specific binding).

  • Incubation: Incubate the reaction tubes at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters quickly with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compounds and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents

This protocol describes the electrophysiological recording of NMDA receptor-mediated currents in cultured neurons or heterologous expression systems.

Materials:

  • Cultured neurons or cells expressing NMDA receptors

  • External solution (containing physiological concentrations of ions, glutamate, and glycine)

  • Internal solution (for the patch pipette, containing a cesium-based solution to block potassium channels)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Cell Preparation: Place a coverslip with cultured cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pipette Preparation: Pull a patch pipette from a borosilicate glass capillary to a resistance of 3-7 MΩ when filled with the internal solution.

  • Seal Formation: Under visual guidance, approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV). Apply the external solution containing glutamate and glycine (and the test compound) to the cell to elicit NMDA receptor-mediated currents. Record the resulting currents using the patch-clamp amplifier and data acquisition software.

  • Data Analysis: Measure the amplitude and kinetics of the recorded currents. Evaluate the effect of the test compounds by comparing the currents recorded in their presence and absence.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of antifungal compounds.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Standardized culture medium (e.g., RPMI-1640)

  • Test compounds (ACBC derivatives)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain in the culture medium.

  • Compound Dilution: Prepare serial dilutions of the test compounds in the culture medium in the wells of a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well containing the diluted compounds. Include a positive control (fungal inoculum without compound) and a negative control (medium only).

  • Incubation: Incubate the microtiter plates at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the fungus. This can be determined visually or by measuring the optical density using a microplate reader.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the downstream signaling cascade initiated by the activation of NMDA receptors, a key target of many this compound derivatives.

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine / D-Serine Glycine->NMDAR ACBC_analog ACBC Analog (Antagonist) ACBC_analog->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activation CaM Calmodulin (CaM) Ca_influx->CaM CaMKII CaMKII CaM->CaMKII PKC PKC CaM->PKC nNOS nNOS CaM->nNOS CREB CREB CaMKII->CREB PKC->CREB NO Nitric Oxide (NO) nNOS->NO Gene_expression Gene Expression (Synaptic Plasticity, Survival/Death) CREB->Gene_expression SPPS_Workflow start Start resin_prep 1. Resin Swelling (e.g., in DMF) start->resin_prep fmoc_deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin_prep->fmoc_deprotection wash1 3. Washing (e.g., DMF, DCM) fmoc_deprotection->wash1 coupling 4. Coupling (Fmoc-ACBC-OH + Coupling Reagents) wash1->coupling wash2 5. Washing coupling->wash2 repeat Repeat Steps 2-5 for each amino acid wash2->repeat repeat->fmoc_deprotection Yes final_deprotection 6. Final Fmoc Deprotection repeat->final_deprotection No cleavage 7. Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) final_deprotection->cleavage precipitation 8. Peptide Precipitation (e.g., cold ether) cleavage->precipitation purification 9. Purification (e.g., HPLC) precipitation->purification analysis 10. Analysis (e.g., Mass Spectrometry) purification->analysis end End analysis->end

References

Conformational Analysis of 1-Aminocyclobutanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Aminocyclobutanecarboxylic acid (ACBC), also denoted as Ac4c, is a Cα,α-disubstituted cyclic amino acid that serves as a crucial building block in medicinal chemistry. Its rigid cyclobutane (B1203170) ring imposes significant conformational constraints on the peptide backbone, making it an invaluable tool for designing peptidomimetics with controlled three-dimensional structures, enhanced metabolic stability, and specific pharmacological profiles. This technical guide provides an in-depth analysis of the conformational properties of ACBC, detailing the experimental and computational methodologies used for its characterization and summarizing its structural effects on peptide secondary structure.

Core Concepts in ACBC Conformation

The defining structural feature of this compound is its four-membered carbocyclic ring. Unlike the planar cyclopropane, cyclobutane mitigates its inherent angle and torsional strain by adopting a non-planar, puckered conformation.[1] This puckering is a central element of its conformational profile.

  • Ring Puckering: A planar cyclobutane would suffer from significant eclipsing interactions between its hydrogen atoms. To relieve this torsional strain, the ring distorts into a "butterfly" or folded structure.[1][2][3] One carbon atom deviates from the plane formed by the other three, resulting in a dihedral angle between the two C-C-C planes. The energy barrier between equivalent puckered states is low, allowing for rapid interconversion.

  • Influence on Peptide Structure: When incorporated into a peptide chain, the constrained nature of the ACBC residue severely restricts the allowable backbone torsion angles (phi, φ, and psi, ψ). This restriction makes ACBC a potent inducer of specific secondary structures, most notably β-turns and various helical forms (α-helix and 3₁₀-helix).[4][5]

  • Bond Angle Distortion: X-ray diffraction studies have revealed that the N-Cα-C' bond angle within the ACBC residue is significantly expanded from the standard tetrahedral value of ~109.5°.[4][5] This distortion is a consequence of accommodating the bulky substituents on the Cα atom within the constrained ring system.

Cyclobutane_Puckering Fig 1. Cyclobutane Ring Puckering cluster_planar Planar Conformation (High Torsional Strain) cluster_puckered Puckered 'Butterfly' Conformation (Reduced Torsional Strain) p1 C p2 C p1->p2 p3 C p2->p3 p4 C p3->p4 arrow_node p4->p1 k1 C k2 C k1->k2 k3 C k2->k3 k4 C k3->k4 k4->k1

Fig 1. Puckering of the cyclobutane ring.

Quantitative Conformational Data

The precise geometric parameters of the ACBC residue have been determined through X-ray crystallography of its derivatives and of peptides into which it has been incorporated.[4][5] Computational studies have further elucidated the energetically favorable conformations.[6]

Note: The following tables summarize the types of quantitative data obtained from the literature. Specific numerical values from primary research articles were not available in the searched abstracts. The values presented are representative for the described structures.

Table 1: Representative Crystallographic Data for ACBC-Containing Peptides

Parameter Observed Value/Range Significance
Backbone Torsion Angles (φ, ψ) Helical: (-50° to -70°, -20° to -40°)β-Turn (i+1): (-60°, -30°)β-Turn (i+2): (-90°, 0°) The constrained (φ, ψ) angles force the peptide backbone into well-defined secondary structures. ACBC is a strong helix and β-turn former.[4][5]
N-Cα-C' Bond Angle (τ) ~114° - 118° Significantly expanded from the typical tetrahedral angle (~109.5°), indicating steric strain at the quaternary Cα.[4][5]
Ring Puckering Angle ~20° - 35° Confirms the non-planar, puckered conformation of the cyclobutane ring in the solid state.

| Cα-Cβ Bond Lengths | ~1.54 - 1.56 Å | Typical C-C single bond lengths within the strained ring system. |

Table 2: Computationally Predicted Low-Energy Conformations for ACBC

Conformation Type Handedness Relative Energy (Illustrative) Key Features
γ-turn (2.2₇ helix) Right or Left Most Favorable Forms a tight turn stabilized by an intramolecular hydrogen bond.[6]
3₁₀-helix / α-helix Right or Left Favorable ACBC readily propagates helical structures, consistent with experimental findings.[6]

| Polyproline II-type helix | Left | Higher Energy | An extended helical conformation that is also accessible to the ACBC residue.[6] |

Experimental and Computational Protocols

The conformational analysis of ACBC is a multi-disciplinary effort, combining synthesis, spectroscopy, crystallography, and computational modeling.

Workflow Fig 2. Experimental & Computational Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis synthesis Synthesis of ACBC-containing Peptides xray X-Ray Crystallography synthesis->xray nmr NMR Spectroscopy (1H, NOESY, etc.) synthesis->nmr mm Molecular Mechanics (Force Field Methods) synthesis->mm Input Structure solid Solid-State Structure (Torsion Angles, Puckering) xray->solid solution Solution Conformation (H-bonds, Turns) nmr->solution conclusion Integrated Conformational Model (Structure-Function Relationship) solid->conclusion solution->conclusion energy Potential Energy Surface & Low-Energy States mm->energy energy->conclusion

Fig 2. Workflow for ACBC conformational analysis.
X-Ray Crystallography

This technique provides an unambiguous determination of the molecular structure in the solid state at atomic resolution.

  • Methodology:

    • Synthesis and Derivatization: ACBC is incorporated into short peptides (e.g., tri- or tetrapeptides). The N- and C-termini are often protected with groups like Benzyloxycarbonyl (Z) and tert-butyl (OtBu) to facilitate crystallization and prevent unwanted intermolecular interactions.[4][5]

    • Crystallization: Single crystals of the purified peptide suitable for diffraction are grown by methods such as slow evaporation from a solvent/anti-solvent system.

    • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

    • Structure Solution and Refinement: The electron density map is calculated from the diffraction data, from which the atomic positions are determined. This model is then refined to achieve the best fit with the experimental data, yielding precise bond lengths, bond angles, and torsion angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary method for determining the preferred conformations of ACBC-containing peptides in solution.

  • Methodology:

    • Sample Preparation: The peptide is dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃).[4]

    • 1D ¹H NMR: The chemical shifts of the amide (N-H) protons are analyzed. Protons involved in intramolecular hydrogen bonds (as found in β-turns and helices) are shielded from the solvent and exhibit characteristic chemical shifts.

    • 2D NMR Experiments (e.g., NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons that are close in space (< 5 Å), even if they are far apart in the sequence. The presence of specific NOE cross-peaks, such as between the N-H of one residue and the Cα-H of a preceding residue, provides definitive evidence for turns and helical structures.

    • Structure Calculation: The distance restraints derived from NOESY data, along with torsion angle restraints from coupling constants, are used as input for molecular dynamics and simulated annealing protocols to generate an ensemble of structures consistent with the NMR data.

Computational Modeling

Molecular mechanics calculations are used to explore the potential energy surface of ACBC-containing molecules and identify low-energy, stable conformations.[6]

  • Methodology:

    • In Silico Model Building: A model of the ACBC-containing peptide is constructed using molecular modeling software.

    • Force Field Selection: An appropriate force field (a set of parameters and equations describing the potential energy of the molecule) is chosen.

    • Conformational Search: An algorithm (e.g., systematic grid search, molecular dynamics) is used to rotate the flexible bonds (φ and ψ angles) and explore the entire conformational space.

    • Energy Minimization: For each generated conformation, the potential energy is calculated and minimized. The resulting low-energy structures are then clustered into families representing stable conformational states (e.g., α-helical, γ-turn).[6]

Implications for Drug Development

The well-defined conformational propensities of ACBC make it a powerful tool for rational drug design.

Logical_Relationship Fig 3. Role of ACBC in Peptide Structure acbc ACBC Residue constraint Puckered Ring Constrains (φ, ψ) Angles acbc->constraint has turn Induces β-Turns constraint->turn helix Promotes Helical Folds (α, 3₁₀) constraint->helix peptide Defined 3D Peptide Structure turn->peptide helix->peptide bioactivity Enhanced Bioactivity & Metabolic Stability peptide->bioactivity

Fig 3. Role of ACBC in directing peptide structure.

By incorporating ACBC into a peptide sequence, researchers can:

  • Stabilize Bioactive Conformations: Lock a peptide into a specific turn or helical structure that is required for binding to a biological target.

  • Increase Metabolic Stability: The unnatural, sterically hindered structure of ACBC can prevent or slow degradation by proteases.

  • Improve Pharmacokinetic Properties: The rigid structure can lead to improved cell permeability and oral bioavailability compared to flexible peptide counterparts.

  • Map Pharmacophores: Use ACBC as a scaffold to systematically orient the side chains of other residues, allowing for the precise mapping of a pharmacophore required for biological activity.

References

Methodological & Application

Application Notes & Protocols: Incorporation of 1-Aminocyclobutanecarboxylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Aminocyclobutanecarboxylic acid (Ac4c or ACBC) is a non-proteinogenic, cyclic amino acid that serves as a valuable building block in peptide synthesis.[1][2][3] Its rigid cyclobutane (B1203170) backbone introduces significant conformational constraints into peptide chains.[3][4] This structural rigidity is highly sought after in medicinal chemistry to develop peptidomimetics with enhanced metabolic stability, specific secondary structures (such as β-turns and helices), and improved pharmacological profiles.[2][3][4] Peptides incorporating Ac4c have shown increased resistance to enzymatic degradation and, in some cases, enhanced biological activity.[5] This document provides detailed protocols and application data for the successful incorporation of Ac4c into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Properties and Advantages of Ac4c

The unique cyclobutane structure of Ac4c makes it an excellent tool for designing novel peptide-based drugs.[1] Its incorporation can lead to peptides with greater stability and bioactivity, particularly in the development of cyclic peptides.[1][6]

Key Advantages:

  • Conformational Rigidity: The cyclobutyl group restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, effectively inducing stable turn or helical structures.[2][3]

  • Enzymatic Stability: The unnatural, sterically hindered α,α-disubstituted structure of Ac4c provides resistance to degradation by proteases.[5]

  • Structural Diversity: It serves as a proline mimetic and can be used to explore novel peptide conformations for structure-activity relationship (SAR) studies.[5]

Table 1: Physicochemical Properties of Ac4c Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Application
This compoundC₅H₉NO₂115.13Solid261 (dec.)Core building block
Fmoc-1-aminocyclobutanecarboxylic acidC₂₀H₁₉NO₄337.37White Powder193 - 207Fmoc-SPPS building block[1]
N-Boc-1-aminocyclobutanecarboxylic acidC₁₀H₁₇NO₄215.25White Solid-Boc-SPPS building block[7]
This compound HClC₅H₉NO₂·HCl151.63White Crystalline Powder-Synthetic intermediate[8]

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of Ac4c into a growing peptide chain follows the standard principles of Fmoc-based SPPS. The process involves sequential cycles of deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid. Due to the sterically hindered nature of Ac4c, specific considerations for the coupling step are recommended to ensure high efficiency.

SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle cluster_final Final Steps Resin Resin-NH₂ Deprotection 1. Fmoc Deprotection (20% Piperidine (B6355638)/DMF) Resin->Deprotection Start Cycle 1 Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Ac4c Coupling (Fmoc-Ac4c-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for next AA Cleavage Cleavage & Global Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Peptide Purified Ac4c-Peptide Cleavage->Peptide

Caption: Standard Fmoc-SPPS cycle for incorporating Ac4c.

Experimental Protocols

Protocol 1: Manual Fmoc-SPPS for a Peptide Containing Ac4c

This protocol outlines the manual synthesis of a peptide incorporating an Fmoc-Ac4c-OH residue.

A. Materials and Reagents

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids, including Fmoc-1-aminocyclobutanecarboxylic acid (Fmoc-Ac4c-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling Reagent: HBTU, HATU, or HCTU (see Table 2 for comparison)

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or TFA/TIS/water (95:2.5:2.5)

  • Cold diethyl ether

  • SPPS reaction vessel

B. Resin Preparation (Swelling)

  • Place the desired amount of resin in the SPPS reaction vessel.

  • Add DMF to cover the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation.[9]

  • Drain the DMF.

C. N-Terminal Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin.[10][11]

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]

D. Fmoc-Ac4c-OH Coupling Activation and coupling are performed as a one-pot reaction.

  • In a separate vial, dissolve Fmoc-Ac4c-OH (3-4 eq.), a coupling reagent such as HBTU (3-4 eq.), and a base like DIPEA (6-8 eq.) in DMF.

  • Allow the activation mixture to stand for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-4 hours. Due to steric hindrance, a longer coupling time or double coupling may be necessary.

  • To check for completion, perform a Kaiser test. If the test is positive (blue beads), indicating free amines, repeat the coupling step with a fresh activation mixture.

  • Once the coupling is complete (Kaiser test is negative), drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

E. Cleavage and Global Deprotection

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail (e.g., TFA/TIS/water, ~10 mL per gram of resin) to the resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

F. Peptide Precipitation and Purification

  • Concentrate the TFA filtrate under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution dropwise to a flask of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Coupling Reagent Performance

The choice of coupling reagent is critical for efficiently incorporating sterically hindered amino acids like Ac4c. Aminium/uronium salt-based reagents like HBTU and HATU are generally preferred for their high reactivity and ability to minimize side reactions.[12][13]

Table 2: Comparative Analysis of Coupling Reagents for Cyclobutane Carboxylic Acids

Coupling ReagentAdditiveBaseSolventTypical Time (h)Yield (%)Notes
HBTU -DIPEADMF2~48A common and effective reagent for standard and challenging couplings.[13][14]
HATU -DIPEADMF0.5 - 1HighGenerally offers faster reaction times and higher yields; very efficient for hindered amino acids.[14]
EDC·HCl HOBtDIPEADMF18~10A carbodiimide-based method; typically slower and may result in lower yields for hindered couplings.[14]
DIC HOBt/OxymaDIPEADMF2 - 6GoodA liquid carbodiimide (B86325) suitable for automated SPPS; additives are required to reduce racemization.[12][13]

Data synthesized from representative protocols for cyclobutane carboxylic acid couplings.[14] Actual results may vary based on the specific peptide sequence and reaction conditions.

Coupling_Logic Start Need to Couple Ac4c Check Is the coupling sterically hindered? Start->Check Reagent1 Use High-Activity Reagent (e.g., HATU, HCTU) Check->Reagent1 Yes Reagent2 Standard Reagent is an option (e.g., HBTU, DIC/Oxyma) Check->Reagent2 No Action1 Consider Double Coupling or Longer Reaction Time Reagent1->Action1 Action2 Standard Protocol (e.g., 1-2 hours) Reagent2->Action2 End Coupling Complete Action1->End Action2->End

Caption: Decision workflow for selecting Ac4c coupling conditions.

Applications and Expected Results

The incorporation of Ac4c can profoundly impact the biological properties of a peptide. A notable example is the modification of the immunomodulatory peptide tuftsin (B1682037) (Thr-Lys-Pro-Arg).

Table 3: Biological Activity of Tuftsin Analogs Containing Ac4c Derivatives

PeptideSequence ModificationRelative IL-6 Secretion ActivityStability in Human Serum
Tuftsin (Native)Thr-Lys-Pro-ArgBaselineLow
[MThr¹]TuftsinAc4c(Thr) -Lys-Pro-ArgConsiderably More ActiveHigh Resistance
[MOrn²]TuftsinThr-Ac4c(Orn) -Pro-ArgEqually PotentHigh Resistance

Data adapted from a study on tuftsin analogs where Ac4c derivatives (methano amino acids) were incorporated.[5]

These results demonstrate that replacing native amino acids with Ac4c analogs can enhance biological activity and dramatically increase resistance to enzymatic hydrolysis, a key goal in peptide drug development.[5] The altered conformation may also lead to different receptor binding profiles, as evidenced by the lack of cross-reactivity with anti-tuftsin antibodies.[5] Such modifications are crucial for transforming native peptides into viable therapeutic candidates.

References

Application Notes and Protocols for the Incorporation of 1-Aminocyclobutanecarboxylic Acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclobutanecarboxylic acid (Ac4c), a cyclic, non-proteinogenic α,α-disubstituted amino acid, is a valuable building block in peptide chemistry. Its rigid cyclobutyl ring introduces significant conformational constraints into peptide backbones, making it a powerful tool for designing peptides with enhanced stability, receptor selectivity, and therapeutic potential. The incorporation of Ac4c can induce β-turn or helical secondary structures, influencing the overall peptide conformation and its biological activity.

However, the sterically hindered nature of the α-carbon in Ac4c presents challenges for its efficient incorporation into peptide sequences using standard synthesis protocols. This application note provides detailed protocols for both solid-phase and solution-phase peptide synthesis of Ac4c-containing peptides, with a focus on optimizing coupling efficiency. It also includes a comparative analysis of common coupling reagents and guidelines for the synthesis and purification of these modified peptides.

Data Presentation: Quantitative Analysis of Ac4c Incorporation

The choice of coupling reagent is critical for achieving high yields when incorporating sterically hindered amino acids like this compound (Ac4c). Below is a summary of typical coupling efficiencies observed for different reagents in the synthesis of Ac4c-containing peptides. It is important to note that actual yields can vary depending on the specific peptide sequence, resin, and reaction conditions. For challenging sequences, a combination of potent coupling reagents and optimized reaction conditions may be necessary to achieve high purity and yield.

Coupling ReagentAdditiveBaseSolventTypical Coupling Time (min)Reported Yield (%)Reference
HATU HOAtDIPEA/CollidineDMF/NMP30 - 120>95[1][2]
HBTU HOBtDIPEADMF/NMP60 - 24090-95[2]
PyBOP HOBtDIPEADMF/NMP60 - 24090-95[1][2]
DIC/HOBt HOBt-DCM/DMF120 - 36085-90[3]

Note: The yields reported are indicative and can be sequence-dependent. For sterically hindered couplings, extended reaction times or double coupling may be required.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Ac4c-Containing Peptides

This protocol outlines the manual Fmoc-SPPS strategy for incorporating Fmoc-1-aminocyclobutanecarboxylic acid (Fmoc-Ac4c-OH) into a peptide sequence on a resin support.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Ac4c-OH)

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagent (e.g., HATU, HBTU, or PyBOP)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA or Collidine)

  • HOBt or HOAt (if required by the coupling reagent)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

  • Acetonitrile (ACN) and water for HPLC purification

  • Trifluoroacetic acid (TFA) for HPLC mobile phase

Protocol:

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of Fmoc-Ac4c-OH:

    • Activation: In a separate vial, dissolve Fmoc-Ac4c-OH (3 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 2.9 equivalents), and an additive (e.g., HOAt, 3 equivalents) in DMF. Add the base (e.g., DIPEA, 6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

    • Coupling: Add the activated Fmoc-Ac4c-OH solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended, or a second coupling can be performed.

    • Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

    • Completion Check (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. A negative result (yellow beads) signifies completion.

  • Chain Elongation:

    • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for the subsequent amino acids in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling step, perform a final Fmoc deprotection.

    • Wash the resin with DMF (3x) and DCM (3x), then dry the resin under vacuum.

    • Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., ACN/water mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified fractions by mass spectrometry to confirm the identity of the desired peptide.

Solution-Phase Synthesis of an Ac4c Dipeptide (Example: Z-Ac4c-Ala-OMe)

This protocol describes a general procedure for the synthesis of a dipeptide containing Ac4c using solution-phase chemistry.

Materials:

  • Z-1-aminocyclobutanecarboxylic acid (Z-Ac4c-OH)

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • Coupling reagent (e.g., DCC or EDC·HCl)

  • Additive (e.g., HOBt)

  • Base (e.g., N-Methylmorpholine - NMM)

  • Solvents: Dichloromethane (DCM), Ethyl acetate (B1210297) (EtOAc), N,N-Dimethylformamide (DMF)

  • Aqueous solutions: 1M HCl, saturated NaHCO₃, saturated NaCl (brine)

  • Drying agent: Anhydrous MgSO₄ or Na₂SO₄

Protocol:

  • Activation of Z-Ac4c-OH:

    • Dissolve Z-Ac4c-OH (1 equivalent) and HOBt (1.1 equivalents) in DMF or DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add the coupling reagent (e.g., DCC, 1.1 equivalents) and stir for 30 minutes at 0 °C.

  • Coupling Reaction:

    • In a separate flask, dissolve H-Ala-OMe·HCl (1 equivalent) in DMF or DCM and neutralize with NMM (1 equivalent) at 0 °C.

    • Add the pre-activated Z-Ac4c-OH solution to the neutralized alanine (B10760859) methyl ester solution.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • If DCC was used, filter off the dicyclohexylurea (DCU) byproduct.

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer successively with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude dipeptide.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Z-Ac4c-Ala-OMe.

    • Characterize the final product by NMR and mass spectrometry.

Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling (Fmoc-Ac4c-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Kaiser Kaiser Test (Optional) Wash2->Kaiser Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Amino Acid Kaiser->Coupling Positive (Recouple) Repeat Repeat for next Amino Acid Kaiser->Repeat Negative Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Solution_Phase_Workflow cluster_activation Activation cluster_coupling Coupling Z_Ac4c Z-Ac4c-OH Coupling_Reagent Coupling Reagent (e.g., DCC/HOBt) Z_Ac4c->Coupling_Reagent Activated_Ester Activated Ester Coupling_Reagent->Activated_Ester Dipeptide Protected Dipeptide (Z-Ac4c-Ala-OMe) Activated_Ester->Dipeptide Amino_Ester H-Ala-OMe·HCl + Base Amino_Ester->Dipeptide Workup Work-up (Filtration, Extraction) Dipeptide->Workup Purification Purification (Chromatography) Workup->Purification

References

Application Notes and Protocols for Radiolabeling 1-Aminocyclobutanecarboxylic Acid with Carbon-11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclobutanecarboxylic acid (ACBC) is a synthetic, non-metabolized amino acid analog that has shown significant promise as a positron emission tomography (PET) imaging agent for the detection and monitoring of various cancers, including brain and prostate tumors. Labeled with the short-lived positron-emitting radionuclide Carbon-11 ([¹¹C]), [¹¹C]ACBC allows for the non-invasive visualization and quantification of increased amino acid transport, a hallmark of malignant cells. This document provides detailed application notes and experimental protocols for the synthesis, purification, and quality control of [¹¹C]ACBC, as well as an overview of its uptake mechanism in cancer cells.

Data Presentation

Table 1: Summary of [¹¹C]ACBC Radiosynthesis Parameters
ParameterValueReference
Synthesis MethodModified Bücherer-Strecker[1]
PrecursorCyclobutanone (B123998)[2]
Radiolabeling Agent[¹¹C]Hydrogen Cyanide ([¹¹C]HCN)[3]
Radiochemical Yield (decay-corrected)~55%[1]
Total Synthesis Time (including purification)40-60 minutes[1][4]
Radiochemical Purity>98%[3]
Molar ActivityVariable, typically >1 Ci/µmol at end of synthesisN/A

Experimental Protocols

Production of [¹¹C]Hydrogen Cyanide ([¹¹C]HCN)

[¹¹C]HCN is a critical precursor for the synthesis of [¹¹C]ACBC. It is typically produced from cyclotron-generated [¹¹C]methane ([¹¹C]CH₄).

Materials:

  • [¹¹C]CH₄ produced from a medical cyclotron

  • Ammonia (B1221849) (NH₃) gas

  • Platinum catalyst

  • High-temperature furnace

Protocol:

  • [¹¹C]CH₄ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron target containing nitrogen gas with a small percentage of hydrogen.

  • The target gas is swept with a carrier gas (e.g., helium) and passed through a high-temperature furnace (typically ~1000 °C) containing a platinum catalyst.

  • Simultaneously, ammonia gas is introduced into the gas stream.

  • The reaction of [¹¹C]CH₄ and NH₃ over the platinum catalyst yields [¹¹C]HCN.

  • The resulting [¹¹C]HCN is trapped in a suitable solvent, such as a cooled solution of sodium hydroxide (B78521), to form Na¹¹CN for the subsequent labeling reaction.

Radiosynthesis of [¹¹C]ACBC via Modified Bücherer-Strecker Synthesis

This method involves the reaction of cyclobutanone with [¹¹C]cyanide and ammonium (B1175870) carbonate to form an intermediate hydantoin (B18101), which is then hydrolyzed to yield [¹¹C]ACBC.[3]

Materials:

  • Cyclobutanone

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Potassium cyanide (KCN) (as carrier)

  • [¹¹C]HCN (trapped as Na¹¹CN solution)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Water for injection

  • Reaction vessel (e.g., a sealed vial) capable of withstanding pressure and temperature.

Protocol:

  • In a sealed reaction vessel, combine cyclobutanone, ammonium carbonate, and a small amount of carrier KCN dissolved in water.

  • Add the trapped Na¹¹CN solution to the reaction vessel.

  • Heat the sealed vessel to a high temperature (e.g., 180-200 °C) for a short duration (e.g., 5-10 minutes) to facilitate the formation of the intermediate, 5,5-tetramethylenehydantoin-¹¹C.

  • After the initial reaction, add a strong base (e.g., NaOH solution) to the reaction mixture.

  • Re-heat the vessel to a high temperature (e.g., 180-200 °C) for another 5-10 minutes to hydrolyze the hydantoin intermediate to form [¹¹C]ACBC.

  • Cool the reaction vessel and neutralize the mixture with hydrochloric acid.

  • The crude product is now ready for purification.

Purification of [¹¹C]ACBC by High-Performance Liquid Chromatography (HPLC)

Purification of the final product is crucial to remove unreacted starting materials, byproducts, and any metallic impurities.

HPLC System:

  • A preparative HPLC system equipped with a radioactivity detector and a UV detector.

Example HPLC Conditions (May require optimization):

  • Column: Reverse-phase C18 column (e.g., 10 µm particle size, 250 x 10 mm)

  • Mobile Phase: A mixture of aqueous buffer (e.g., 0.1 M ammonium formate, pH 4.5) and an organic modifier (e.g., acetonitrile). A typical gradient could be 0-20% acetonitrile (B52724) over 15 minutes.

  • Flow Rate: 4-5 mL/min

  • Detection: Radioactivity detector in series with a UV detector (at a wavelength suitable for detecting the carrier ACBC, if used).

  • Expected Retention Time: The retention time for [¹¹C]ACBC will need to be determined by injecting a non-radioactive standard of this compound under the same HPLC conditions.

Protocol:

  • Inject the neutralized crude reaction mixture onto the HPLC column.

  • Monitor the chromatogram from both the radioactivity and UV detectors.

  • Collect the fraction corresponding to the [¹¹C]ACBC peak.

  • The collected fraction is typically reformulated in a sterile, injectable solution (e.g., saline with a small amount of ethanol) for in vivo use. This is often achieved by passing the HPLC fraction through a solid-phase extraction (SPE) cartridge (e.g., C18) to trap the [¹¹C]ACBC, washing the cartridge with sterile water to remove the HPLC solvents, and then eluting the final product with a small volume of ethanol (B145695) followed by sterile saline.

Quality Control of [¹¹C]ACBC

Final product quality control is essential to ensure the safety and efficacy of the radiotracer for administration.

Parameters to be Tested:

  • Radiochemical Purity: Determined by analytical HPLC to ensure that the radioactivity is associated with the desired chemical form of ACBC. The radiochemical purity should typically be >95%.

  • Radionuclidic Purity: Confirmed by measuring the half-life of the final product, which should be approximately 20.4 minutes for Carbon-11.

  • pH: The pH of the final injectable solution should be within a physiologically acceptable range (typically 4.5-7.5).

  • Sterility and Endotoxin (B1171834) Levels: The final product must be sterile and have endotoxin levels below the accepted limits for parenteral administration.

Mandatory Visualizations

Radiosynthesis_Workflow cluster_cyclotron Cyclotron Production cluster_synthesis Radiosynthesis Module cluster_purification_qc Purification & Quality Control N14 ¹⁴N C11_CO2 [¹¹C]CO₂ N14->C11_CO2 in O₂ C11_CH4 [¹¹C]CH₄ N14->C11_CH4 in H₂ proton Proton Beam proton->N14 ¹⁴N(p,α)¹¹C C11_HCN [¹¹C]HCN C11_CH4->C11_HCN + NH₃, Pt catalyst Reaction Modified Bücherer-Strecker Synthesis C11_HCN->Reaction Precursor Cyclobutanone Precursor->Reaction Crude_Product Crude [¹¹C]ACBC Reaction->Crude_Product HPLC Preparative HPLC Crude_Product->HPLC QC Quality Control (Purity, pH, Sterility) HPLC->QC Final_Product Sterile [¹¹C]ACBC for Injection QC->Final_Product

Caption: Workflow for the production of [¹¹C]ACBC.

ACBC_Uptake_Pathway cluster_membrane Cancer Cell Membrane cluster_signaling Downstream Signaling ASCT2 ASCT2 Intracellular Intracellular [¹¹C]ACBC ASCT2->Intracellular LAT1 LAT1 LAT1->Intracellular Extracellular Extracellular [¹¹C]ACBC Extracellular->ASCT2 Na⁺ dependent Extracellular->LAT1 Na⁺ independent mTOR mTOR Signaling Pathway Intracellular->mTOR Increased Amino Acid Concentration PET PET Signal Intracellular->PET Accumulation Proliferation Cell Growth & Proliferation mTOR->Proliferation

Caption: Cellular uptake and signaling of [¹¹C]ACBC.

Biological Mechanism of [¹¹C]ACBC Uptake

The preferential accumulation of [¹¹C]ACBC in tumor cells is attributed to the upregulation of specific amino acid transporters on the cancer cell membrane. The primary transporters implicated in [¹¹C]ACBC uptake are the Alanine-Serine-Cysteine Transporter 2 (ASCT2) and the L-type Amino Acid Transporter 1 (LAT1).[[“]]

  • ASCT2 (SLC1A5): This is a sodium-dependent transporter that facilitates the uptake of small neutral amino acids. Its expression is frequently elevated in various cancers to meet the high metabolic demands of rapidly proliferating cells.

  • LAT1 (SLC7A5): This is a sodium-independent transporter that forms a heterodimer with the heavy chain 4F2hc (CD98). LAT1 is responsible for the transport of large neutral amino acids and is also commonly overexpressed in malignant tissues.

The increased expression of ASCT2 and LAT1 in cancer cells leads to a higher influx of [¹¹C]ACBC compared to normal tissues.[6] This enhanced uptake is a key driver of the high tumor-to-background contrast observed in PET imaging with this tracer. The accumulation of amino acids, including ACBC, within the cancer cell can stimulate downstream signaling pathways, such as the mammalian target of rapamycin (B549165) (mTOR) pathway, which is a central regulator of cell growth and proliferation.[6][7] The functional coupling of ASCT2 and LAT1 is thought to "harmonize" the intracellular and extracellular amino acid pools to sustain the metabolic and signaling requirements for tumor growth.[8]

References

Application Notes and Protocols: [11C]1-Aminocyclobutanecarboxylic Acid for PET Imaging of Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[11C]1-aminocyclobutanecarboxylic acid ([11C]ACBC), a synthetic amino acid analog, is a positron emission tomography (PET) radiotracer used for imaging tumors. Its uptake is elevated in various cancers, reflecting increased amino acid transport, a hallmark of malignant transformation. This document provides detailed application notes and protocols for the use of [11C]ACBC in preclinical and clinical tumor imaging.

Mechanism of Uptake

[11C]ACBC is transported into tumor cells primarily by amino acid transporters. The uptake is mediated by both sodium-dependent and sodium-independent transport systems. Key transporters involved are the Alanine, Serine, Cysteine Transporter 2 (ASCT2) and the L-type Amino Acid Transporter 1 (LAT1).[1] The expression of both ASCT2 and LAT1 is often coordinately elevated in a wide range of human cancers, including gliomas and prostate cancer, to support the high metabolic demand of tumor cells.[2][3][4] Increased expression of these transporters in tumor tissue compared to normal tissue provides the basis for the high tumor-to-background contrast observed in [11C]ACBC PET imaging.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ASCT2 ASCT2 Transporter ACBC_in [11C]ACBC ASCT2->ACBC_in LAT1 LAT1 Transporter LAT1->ACBC_in ACBC_out [11C]ACBC ACBC_out->ASCT2 Na+ dependent ACBC_out->LAT1 Na+ independent Metabolism Metabolic Trapping (Limited Incorporation) ACBC_in->Metabolism

Figure 1: Cellular uptake mechanism of [11C]ACBC in tumor cells.

Applications

[11C]ACBC PET imaging has shown promise in several oncological applications, particularly in the imaging of brain tumors and prostate cancer.

Brain Tumors

[11C]ACBC PET is particularly valuable for the detection of recurrent brain tumors, where it can differentiate tumor recurrence from post-treatment changes such as radiation necrosis.[5] It often demonstrates higher sensitivity compared to [18F]FDG PET in this setting.

Prostate Cancer

In prostate cancer, [11C]ACBC PET has been investigated for the detection of recurrent disease, especially in patients with rising prostate-specific antigen (PSA) levels after primary therapy. It may offer advantages over conventional imaging and other PET tracers in certain clinical scenarios.

Data Presentation

Quantitative Analysis of [11C]ACBC PET in Brain Tumors
ParameterHigh-Grade GliomaLow-Grade GliomaRecurrent TumorReference
Tumor-to-Contralateral Gray Matter Ratio (SUV-based) 5.0 (average)--[6]
Mean Patlak Value (k(i)) 0.044 ± 0.0470.034 ± 0.026-[6]
Detection Rate (Recurrent Tumors) --19/20 (95%)[6]
Comparison of [11C]ACBC with Other PET Tracers in Recurrent Brain Tumors
TracerSensitivitySpecificityAccuracyReference
[11C]ACBC 97.0%73.9%87.5%[5]
[18F]FDG 48.5%100%69.6%[5]
[11C]Methionine 97% (32/33)--[5]

Note: Data presented are from different studies and direct comparison should be made with caution.

Experimental Protocols

Radiosynthesis of [11C]ACBC

The synthesis of [11C]ACBC is typically performed via a modified Bücherer-Strecker reaction.[7][8][9] This involves the reaction of cyclobutanone (B123998) with [11C]cyanide, ammonium (B1175870) carbonate, and a reducing agent, followed by hydrolysis to yield the final product. The entire process is automated in a synthesis module.

Protocol Outline:

  • [11C]CO2 Production: Production of [11C]CO2 via the 14N(p,α)11C nuclear reaction in a cyclotron.

  • [11C]HCN Synthesis: Conversion of [11C]CO2 to [11C]HCN.

  • Strecker Synthesis: Reaction of cyclobutanone with [11C]HCN and ammonium carbonate to form the corresponding aminonitrile.

  • Hydrolysis: Acid or base hydrolysis of the aminonitrile to yield [11C]ACBC.

  • Purification: Purification of the final product using high-performance liquid chromatography (HPLC).

  • Formulation: Formulation of the purified [11C]ACBC in a physiologically compatible solution for injection.

The total synthesis time is approximately 40-60 minutes with a radiochemical yield of around 28-55%.[7][8]

cluster_cyclotron Cyclotron cluster_synthesis Automated Synthesis Module N14 14N Target C11CO2 [11C]CO2 N14->C11CO2 14N(p,α)11C p_beam Proton Beam p_beam->N14 C11HCN [11C]HCN C11CO2->C11HCN Strecker Bücherer-Strecker Reaction C11HCN->Strecker Cyclobutanone Cyclobutanone + NH4)2CO3 Cyclobutanone->Strecker Hydrolysis Hydrolysis Strecker->Hydrolysis HPLC HPLC Purification Hydrolysis->HPLC FinalProduct [11C]ACBC Solution HPLC->FinalProduct Start Patient with Suspected Recurrent Brain Tumor MRI Conventional MRI (with contrast) Start->MRI Equivocal Equivocal MRI Findings MRI->Equivocal ACBC_PET [11C]ACBC PET/CT Equivocal->ACBC_PET Positive Positive [11C]ACBC Uptake ACBC_PET->Positive Negative Negative [11C]ACBC Uptake ACBC_PET->Negative Biopsy Biopsy or Further Treatment Positive->Biopsy FollowUp Continued Follow-up Negative->FollowUp

References

Application Notes and Protocols for In Vivo Experimental Design with 1-Aminocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclobutanecarboxylic acid (ACBC) is a synthetic amino acid analog that has garnered significant interest in cancer research. Its primary mechanism of action is the competitive inhibition of the L-type amino acid transporter 1 (LAT1), a transporter protein frequently overexpressed in a wide variety of human cancers. By blocking LAT1, ACBC disrupts the uptake of essential amino acids, such as leucine, into cancer cells. This amino acid deprivation interferes with critical cellular processes, most notably the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[1] Inhibition of the mTOR pathway ultimately leads to cell cycle arrest and a reduction in tumor growth, making ACBC and its analogs promising candidates for cancer therapy.[1]

These application notes provide a comprehensive overview of the in vivo experimental design for evaluating the therapeutic potential of ACBC in cancer models. The protocols and data presented are based on studies of ACBC's close structural and functional analog, 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH), a well-characterized LAT1 inhibitor.[1]

Data Presentation

The following table summarizes the in vivo efficacy of a LAT1 inhibitor, analogous to ACBC, in a xenograft mouse model of esophageal cancer. This data demonstrates the potential for this class of compounds to inhibit tumor growth in a preclinical setting.

Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Reference
Vehicle Control15000[1]
BCH (LAT1 Inhibitor)75050[1]

Note: Data is representative of findings for the LAT1 inhibitor BCH, a close analog of ACBC.[1] The study reported a significant delay in tumor growth with daily treatment.

Signaling Pathway

The primary mechanism of action of this compound (ACBC) is the inhibition of the L-type amino acid transporter 1 (LAT1), leading to the suppression of the mTOR signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACBC This compound (ACBC) LAT1 LAT1 Transporter ACBC->LAT1 Inhibition EssentialAAs_int Essential Amino Acids (intracellular) LAT1->EssentialAAs_int EssentialAAs_ext Essential Amino Acids (extracellular) EssentialAAs_ext->LAT1 Transport mTORC1 mTORC1 EssentialAAs_int->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Phosphorylation eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylation ProteinSynthesis Protein Synthesis p70S6K->ProteinSynthesis Activation eIF4EBP1->ProteinSynthesis Inhibition CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth

Caption: ACBC inhibits LAT1, blocking amino acid uptake and suppressing the mTOR signaling pathway.

Experimental Protocols

In Vivo Xenograft Mouse Model for Efficacy Testing

This protocol describes the establishment of a subcutaneous xenograft model in immunodeficient mice to evaluate the anti-tumor efficacy of this compound (ACBC).

Materials:

  • Cancer cell line of interest (e.g., human esophageal cancer cell line)

  • Immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old)

  • This compound (ACBC)

  • Vehicle solution (e.g., sterile phosphate-buffered saline (PBS))

  • Cell culture medium and reagents

  • Matrigel (optional)

  • Sterile syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

  • Anesthetic for animals

  • Appropriate animal housing and care facilities

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions to achieve approximately 80-90% confluency.

  • Cell Preparation for Implantation:

    • Harvest the cells using trypsinization.

    • Wash the cells with sterile PBS and perform a viable cell count.

    • Resuspend the cells in a sterile solution (e.g., PBS or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation:

    • Anesthetize the mice according to approved institutional protocols.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Treatment:

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Treatment Group: Administer ACBC at a predetermined dose and schedule (e.g., daily intraperitoneal injection). The exact dosage should be determined from preliminary dose-finding studies.

    • Control Group: Administer an equivalent volume of the vehicle solution following the same schedule as the treatment group.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the treatment period (e.g., 21 days), euthanize the mice according to institutional guidelines.

    • Excise the tumors and measure their final weight and volume.

  • Data Analysis:

    • Calculate the mean tumor volume for each group at each measurement time point.

    • Determine the percent tumor growth inhibition using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Perform statistical analysis to determine the significance of the observed differences between the treatment and control groups.

Experimental Workflow

The following diagram illustrates the key steps in the in vivo experimental workflow for evaluating the efficacy of ACBC.

cluster_setup Experimental Setup cluster_invivo In Vivo Phase cluster_analysis Data Analysis CellCulture Cancer Cell Culture CellPrep Cell Preparation & Counting CellCulture->CellPrep Implantation Subcutaneous Implantation in Mice CellPrep->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization into Groups TumorGrowth->Randomization Treatment ACBC / Vehicle Administration Randomization->Treatment DataCollection Tumor Measurement & Data Collection Treatment->DataCollection Analysis Statistical Analysis & Efficacy Determination DataCollection->Analysis

Caption: Workflow for in vivo evaluation of ACBC's anti-tumor efficacy in a xenograft model.

Conclusion

The in vivo experimental design outlined in these application notes provides a robust framework for investigating the therapeutic potential of this compound. By targeting the LAT1 transporter and subsequently inhibiting the mTOR signaling pathway, ACBC represents a promising strategy for cancer therapy. The provided protocols and diagrams serve as a valuable resource for researchers and drug development professionals in designing and executing preclinical studies to further elucidate the anti-cancer effects of this compound.

References

Application Notes and Protocols: 1-Aminocyclobutanecarboxylic Acid as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclobutanecarboxylic acid (Ac4c) is a conformationally constrained, non-proteinogenic amino acid that has emerged as a valuable building block in medicinal chemistry and drug discovery.[1][2] Its rigid cyclobutane (B1203170) scaffold imparts unique structural properties to parent molecules, influencing their conformation, metabolic stability, and biological activity.[1][2] This document provides an overview of the applications of Ac4c in the development of novel therapeutics, with a focus on its role in creating N-methyl-D-aspartate (NMDA) receptor antagonists, constrained peptide analogs, and succinate (B1194679) dehydrogenase (SDH) inhibitors. Detailed experimental protocols for the synthesis and evaluation of these compounds are also presented.

Applications of this compound in Drug Discovery

The unique structural features of this compound make it a valuable tool in the design of bioactive molecules.[1] Its cyclobutane ring restricts the conformational flexibility of molecules into which it is incorporated, which can lead to increased potency and selectivity for their biological targets.[2][3]

NMDA Receptor Antagonists

Derivatives of this compound have been synthesized and identified as potent and selective antagonists of the NMDA receptor, a key player in excitatory synaptic transmission in the central nervous system.[4][5] Overactivation of NMDA receptors is implicated in a variety of neurological disorders, making NMDA receptor antagonists promising therapeutic agents.[6][7] The constrained cyclobutane ring of Ac4c helps to orient the pharmacophoric groups in a way that is optimal for binding to the NMDA receptor.[4][5]

Conformationally Constrained Peptides

Incorporating this compound into peptides can induce specific secondary structures, such as β-turns and helices.[2] This conformational constraint can enhance the biological activity and metabolic stability of the peptides.[8] For example, Ac4c has been used to create analogs of the immunomodulatory peptide tuftsin (B1682037), resulting in compounds with increased activity and resistance to enzymatic degradation.[8]

Succinate Dehydrogenase Inhibitors

The scaffold of this compound has been utilized to develop novel inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle.[3][9] SDH inhibitors have applications as fungicides and potentially as anticancer agents. The cyclobutane ring in these derivatives helps to position the molecule correctly within the enzyme's active site.[3][9]

Quantitative Data Summary

The following tables summarize the biological activities of various compounds derived from this compound.

Table 1: NMDA Receptor Antagonist Activity of this compound Derivatives [4][5]

CompoundNMDA Receptor Antagonist Potency (IC50, µM)Anticonvulsant Activity (ED50, nmol, i.c.v.)
Compound 4bMore potent than D-AP5Data not available
Compound 24More potent than D-AP515
Compound 35More potent than D-AP525
Compound 40More potent than D-AP510
D-AP5 (standard)Standard60
CPP (standard)EquipotentData not available

Table 2: Antifungal Activity of this compound-Based Succinate Dehydrogenase Inhibitors [3][9]

CompoundTarget OrganismEC50 (mg/L)
A21Rhizoctonia solani0.03
A21Botrytis cinerea0.04
Fluxapyroxad (standard)Rhizoctonia solani0.02
Fluxapyroxad (standard)Botrytis cinerea0.20
Boscalid (standard)Rhizoctonia solani0.29
Boscalid (standard)Botrytis cinerea0.42

Table 3: Succinate Dehydrogenase Inhibitory Activity [9]

CompoundIC50 (µM)
A203.73
Fluxapyroxad (standard)3.76

Experimental Protocols

Synthesis of N-Boc-1-aminocyclobutanecarboxylic acid

This protocol describes the protection of the amino group of this compound with a tert-butoxycarbonyl (Boc) group, a common step in peptide synthesis.[10]

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (3 equivalents) to the solution.

  • Cool the mixture to 0°C and add di-tert-butyl dicarbonate (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with ethyl acetate to remove impurities.

  • Acidify the aqueous layer to a pH of 2-3 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain N-Boc-1-aminocyclobutanecarboxylic acid.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the general steps for incorporating N-Boc-1-aminocyclobutanecarboxylic acid into a peptide using solid-phase synthesis.[11][12][13]

Materials:

  • Fmoc-protected amino acid resin (e.g., Fmoc-Gly-Wang resin)

  • N-Boc-1-aminocyclobutanecarboxylic acid

  • Other required Fmoc-protected amino acids

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Coupling:

    • Pre-activate the N-Boc-1-aminocyclobutanecarboxylic acid (or other Fmoc-amino acid) with a coupling reagent and a base in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide with cold diethyl ether, and then purify by HPLC.

NMDA Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the NMDA receptor.[1][4]

Materials:

  • Rat brain membrane preparation (source of NMDA receptors)

  • Radioligand (e.g., [3H]MK-801)

  • Binding buffer

  • Test compound (this compound derivative)

  • Non-specific binding control (e.g., unlabeled MK-801)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex and prepare a crude membrane fraction by differential centrifugation.

  • Assay Setup: In a 96-well plate, set up wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled competitor), and test compound (membranes + radioligand + varying concentrations of the test compound).

  • Incubation: Incubate the plate at a specified temperature for a set time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50 value.

Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibitory activity of a compound against SDH.[6][14][15]

Materials:

  • Mitochondrial fraction or purified SDH

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

  • Succinate solution

  • Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Test compound (this compound derivative)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare a mitochondrial fraction from tissue or cells, or use purified SDH.

  • Assay Setup: In a 96-well plate, add the assay buffer, mitochondrial preparation (or purified enzyme), and varying concentrations of the test compound.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the succinate solution and the electron acceptor (DCPIP) to each well to start the reaction.

  • Measurement: Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The reduction of DCPIP leads to a color change that is monitored.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Immunomodulatory Activity Assay (Cytokine Release Assay)

This protocol provides a general method to assess the immunomodulatory activity of tuftsin analogs by measuring cytokine release from immune cells.[8][9][16]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Cell culture medium (e.g., RPMI-1640)

  • Test compound (tuftsin analog)

  • Positive control (e.g., Lipopolysaccharide - LPS)

  • Negative control (vehicle)

  • 96-well cell culture plates

  • ELISA or multiplex immunoassay kit for desired cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Cell Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Cell Plating: Plate the PBMCs in a 96-well plate at a specific density.

  • Treatment: Add varying concentrations of the test compound, positive control, and negative control to the wells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of cytokines in the supernatant using an ELISA or multiplex immunoassay kit according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of cytokine release in the presence of the test compound to the controls to determine its immunomodulatory effect.

Visualizations

NMDA_Receptor_Signaling_Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows Downstream_Signaling Downstream Signaling (e.g., Synaptic Plasticity) Ca_Influx->Downstream_Signaling Activates ACBC_Derivative 1-Aminocyclobutane- carboxylic Acid Derivative (Antagonist) ACBC_Derivative->NMDA_Receptor Blocks

Caption: NMDA receptor signaling pathway and antagonism.

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 2. Washing (DMF, DCM) Deprotection->Washing1 Coupling 3. Coupling: Fmoc-Ac4c-OH (or other AA) + Coupling Reagent + Base Washing1->Coupling Washing2 4. Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Steps 1-4 for each amino acid Washing2->Repeat Repeat->Deprotection Yes Cleavage 5. Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Repeat->Cleavage No Purification 6. Precipitation & Purification (HPLC) Cleavage->Purification End Final Peptide Purification->End

Caption: Solid-phase peptide synthesis workflow.

SDH_Inhibition Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Substrate Fumarate Fumarate SDH->Fumarate Product ETC Electron Transport Chain SDH->ETC Donates Electrons ACBC_Derivative 1-Aminocyclobutane- carboxylic Acid Derivative (Inhibitor) ACBC_Derivative->SDH Inhibits

References

Application Notes and Protocols for Assaying the Anticonvulsant Activity of 1-Aminocyclobutanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The underlying pathophysiology often involves an imbalance between excitatory and inhibitory neurotransmission in the brain.[1][2] A key excitatory neurotransmitter is glutamate (B1630785), and its over-activation of N-methyl-D-aspartate (NMDA) receptors is implicated in the initiation and spread of seizure activity.[3][4] Consequently, antagonists of the NMDA receptor are a promising class of anticonvulsant agents.[3][4]

This document provides detailed application notes and protocols for the preclinical assessment of 1-aminocyclobutanecarboxylic acid derivatives as potential anticonvulsant drugs. A range of cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids have been synthesized and shown to exhibit potent and selective antagonist activity at NMDA receptor sites.[3] Their anticonvulsant activity, as demonstrated in models such as audiogenic seizures in DBA/2 mice, often parallels their NMDA receptor antagonist potency.[3]

Mechanism of Action: Targeting the Glutamatergic System

The primary proposed mechanism of action for the anticonvulsant effects of this compound derivatives is the antagonism of the NMDA receptor, a subtype of ionotropic glutamate receptors.[3] In normal synaptic transmission, glutamate binds to NMDA receptors, leading to an influx of Ca²⁺ and subsequent neuronal excitation. In seizure states, excessive glutamate release leads to over-activation of these receptors, contributing to uncontrolled neuronal firing.

This compound derivatives can competitively block the binding of glutamate to the NMDA receptor, thereby reducing the influx of Ca²⁺ and dampening excessive neuronal excitation. This helps to restore the balance between excitatory and inhibitory signals in the brain, thus preventing the initiation and propagation of seizures.

Proposed mechanism of action for this compound derivatives.

Data Presentation

Table 1: Anticonvulsant Profile of this compound Derivatives in an Audiogenic Seizure Model

CompoundSubstitution PatternNMDA Receptor Antagonist PotencyAnticonvulsant Activity (Audiogenic DBA/2 Mice)Reference
4b trans-3-(2'-carboxyethyl)More potent than D-AP5Active[3]
24 trans-3-(2'-phosphonoethyl)More potent than D-AP5Active[3]
35 cis-3-(2'-carboxyethyl)More potent than D-AP5Active[3]
40 cis-3-(2'-phosphonoethyl)More potent than D-AP5Active[3]

D-AP5 is a standard NMDA receptor antagonist.

Table 2: Quantitative Anticonvulsant Data for a Related Cycloalkane Amino Acid

CompoundAnimal ModelAssayED₅₀ (mg/kg)Neurotoxicity (TD₅₀, mg/kg)Protective Index (TD₅₀/ED₅₀)Reference
1-Aminocyclopentane carboxylic acidRatMES66>320>4.8[1]
1-Aminocyclopentane carboxylic acidMousePTZInactive--[1]

Experimental Protocols

Two standard preclinical models for assessing anticonvulsant activity are the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) seizure test. The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is a model for myoclonic and absence seizures.

Protocol 1: Maximal Electroshock (MES) Test

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Materials:

  • Male albino mice (20-25 g) or Wistar rats (100-150 g)

  • Electroconvulsometer

  • Corneal electrodes

  • 0.9% Saline solution

  • Test compound (this compound derivative)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Phenytoin, 20 mg/kg)

  • Standard laboratory animal caging and handling equipment

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory environment for at least one week prior to the experiment. House animals in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.

  • Compound Preparation: Dissolve or suspend the test compound, positive control, and vehicle in the appropriate solvent.

  • Animal Grouping: Randomly divide the animals into groups of at least 8-10 animals per group (vehicle control, positive control, and at least three dose levels of the test compound).

  • Compound Administration: Administer the vehicle, positive control, or test compound via the desired route (e.g., intraperitoneal or oral). The volume of administration should be consistent across all groups.

  • Pre-treatment Time: Conduct the MES test at the time of peak effect of the test compound, which should be determined in preliminary studies (typically 30-60 minutes post-administration).

  • Seizure Induction:

    • Gently restrain the animal.

    • Apply a drop of saline to the corneal electrodes and place them on the corneas of the animal.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds).

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.

  • Data Analysis:

    • Record the number of animals protected in each group.

    • Calculate the percentage of protection for each dose group.

    • Determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.

    • Assess neurotoxicity using a separate assay (e.g., rotarod test) to determine the TD₅₀ (the dose that causes motor impairment in 50% of the animals).

    • Calculate the Protective Index (PI = TD₅₀/ED₅₀). A higher PI indicates a better safety profile.

Protocol 2: Pentylenetetrazol (PTZ) Seizure Test

Objective: To evaluate the ability of a test compound to increase the threshold for clonic seizures induced by the chemical convulsant pentylenetetrazol.

Materials:

  • Male albino mice (18-25 g)

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for subcutaneous injection)

  • Test compound (this compound derivative)

  • Vehicle (e.g., 0.9% saline)

  • Positive control (e.g., Ethosuximide, 150 mg/kg)

  • Observation chambers

  • Standard laboratory animal caging and handling equipment

  • Stopwatches

Procedure:

  • Animal Acclimation and Preparation: Follow the same procedures as in the MES test.

  • Compound Administration: Administer the vehicle, positive control, or test compound at various doses to different groups of animals.

  • Pre-treatment Time: Allow for a pre-treatment period for the compound to take effect (typically 30-60 minutes).

  • PTZ Induction: Administer a convulsant dose of PTZ subcutaneously (e.g., 85 mg/kg).

  • Observation:

    • Immediately place each animal in an individual observation chamber.

    • Observe the animals for 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs, jaw, and vibrissae).

    • Record the latency to the first clonic seizure and the presence or absence of generalized clonic seizures.

    • The absence of clonic seizures within the 30-minute observation period is considered protection.

  • Data Analysis:

    • Calculate the percentage of animals protected from clonic seizures in each group.

    • Determine the ED₅₀ of the test compound.

    • Analyze the latency to seizure onset for unprotected animals using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

    • Determine the neurotoxicity (TD₅₀) and calculate the Protective Index (PI).

Visualizations

The following diagrams illustrate the experimental workflow for screening anticonvulsant compounds and the logical relationship of the key assays.

Anticonvulsant Screening Workflow cluster_setup Experimental Setup cluster_assays Seizure Assays cluster_analysis Data Analysis Animal_Prep Animal Acclimation & Grouping Compound_Admin Compound Administration (Vehicle, Positive Control, Test Compound) Animal_Prep->Compound_Admin MES_Test Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) Compound_Admin->MES_Test PTZ_Test Pentylenetetrazol (PTZ) Test (Myoclonic/Absence Seizure Model) Compound_Admin->PTZ_Test Neurotox Assess Neurotoxicity (TD₅₀) Compound_Admin->Neurotox Observation Observe Seizure Endpoint (Tonic Hindlimb Extension / Clonic Seizures) MES_Test->Observation PTZ_Test->Observation ED50_Calc Calculate ED₅₀ Observation->ED50_Calc PI_Calc Calculate Protective Index (PI) ED50_Calc->PI_Calc Neurotox->PI_Calc

Experimental workflow for preclinical anticonvulsant screening.

References

Troubleshooting & Optimization

Technical Support Center: 1-Aminocyclobutanecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Aminocyclobutanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important amino acid analogue.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and well-established synthetic pathways commence with cyclobutane (B1203170) precursors. Key routes include:

  • From 1,1-Cyclobutanedicarboxylic acid: This involves the synthesis of the dicarboxylic acid, followed by a Hofmann or Curtius rearrangement to introduce the amine group.

  • Via the Schmidt Reaction: This method utilizes cyclobutanecarboxylic acid and an azide (B81097) salt under acidic conditions.

  • From Cyclobutanone: This route often involves a Strecker synthesis or a related cyanation followed by hydrolysis and reduction.

Q2: I am experiencing a lower than expected yield. What are the potential causes?

A2: Low yields can arise from several factors depending on the synthetic route. Common culprits include:

  • Incomplete reaction: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR) to ensure full conversion of the starting material.

  • Side reactions: The formation of byproducts can significantly reduce the yield of the desired product.

  • Suboptimal reaction conditions: Temperature, reaction time, and reagent stoichiometry are critical. Small deviations can have a large impact on yield.

  • Purification losses: The product may be lost during workup and purification steps.

Q3: What are the typical byproducts I should be aware of?

A3: The nature of byproducts is specific to the synthetic method employed:

  • Hofmann Rearrangement: Incomplete rearrangement can leave unreacted amide. Over-reaction or side reactions with the isocyanate intermediate can also occur.

  • Schmidt Reaction: A common side product is the formation of tetrazoles, especially at high concentrations of hydrazoic acid.[1]

  • Synthesis of 1,1-Cyclobutanedicarboxylic acid: A potential side reaction is the formation of ethyl pentane-1,1,5,5-tetracarboxylate when using diethyl malonate and trimethylene bromide.

Troubleshooting Guides

Low Yield in the Synthesis of 1,1-Cyclobutanedicarboxylic Acid
Symptom Possible Cause Suggested Solution
Low yield of isolated 1,1-cyclobutanedicarboxylic acid Incomplete hydrolysis of the diethyl ester.Ensure complete saponification by using a sufficient excess of base (e.g., KOH) and adequate reflux time. Monitor the reaction by TLC until the ester spot disappears.
Formation of ethyl pentane-1,1,5,5-tetracarboxylate byproduct.This byproduct is non-volatile with steam. Use steam distillation to separate the desired diethyl 1,1-cyclobutanedicarboxylate from this high-boiling byproduct before hydrolysis.
Inefficient extraction of the dicarboxylic acid.1,1-Cyclobutanedicarboxylic acid has some water solubility. Ensure thorough extraction from the acidified aqueous layer with a suitable organic solvent like diethyl ether. Perform multiple extractions for better recovery.
Issues with the Hofmann Rearrangement of Cyclobutanecarboxamide
Symptom Possible Cause Suggested Solution
Low yield of this compound Incomplete reaction or formation of urea (B33335) byproducts.The intermediate isocyanate can react with the product amine to form a urea. To minimize this, ensure mildly acidic conditions during the rearrangement which protects the newly formed amine.[2]
Degradation of the product.The Hofmann rearrangement can be harsh. Consider using milder reagents like (bis(trifluoroacetoxy)iodo)benzene instead of bromine and strong base.[2]
Reaction is sluggish or does not go to completion. Insufficiently activated amide.Ensure the formation of the N-haloamide intermediate by using the correct stoichiometry of halogen and base. The reaction is often sensitive to temperature; ensure it is maintained within the optimal range.
Challenges in the Schmidt Reaction with Cyclobutanecarboxylic Acid
Symptom Possible Cause Suggested Solution
Significant formation of tetrazole byproduct. High concentration of hydrazoic acid.The formation of tetrazoles is a known side reaction.[1] Control the reaction conditions by slowly adding the azide and maintaining a lower concentration to favor the desired rearrangement.
Low yield and complex product mixture. Poor site selectivity in the rearrangement.The migratory aptitude of the groups attached to the carbonyl can influence the reaction outcome. While less of an issue for a simple cyclobutane ring, steric hindrance can affect yields.[1]
Safety concerns with hydrazoic acid. Hydrazoic acid is highly toxic and explosive.Whenever possible, generate hydrazoic acid in situ from sodium azide and a strong acid. Handle with extreme caution in a well-ventilated fume hood and use appropriate personal protective equipment.

Experimental Protocols

Synthesis of 1,1-Cyclobutanedicarboxylic Acid

This protocol is adapted from a literature procedure.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place diethyl malonate and 1,3-dibromopropane.

  • Alkylation: Prepare a solution of sodium ethoxide in absolute ethanol (B145695). Add the sodium ethoxide solution dropwise to the reaction mixture while maintaining the temperature at 60-65 °C. After the addition is complete, heat the mixture on a steam bath until the reaction is complete (test with phenolphthalein).

  • Workup and Purification: Add water to dissolve the sodium bromide precipitate and remove the ethanol by distillation. Steam distill the mixture to separate the diethyl 1,1-cyclobutanedicarboxylate from non-volatile byproducts.

  • Hydrolysis: Hydrolyze the collected ester by refluxing with a solution of potassium hydroxide (B78521) in ethanol.

  • Isolation: Remove the ethanol by distillation and evaporate the remaining solution to dryness. Dissolve the residue in water, acidify with hydrochloric acid, and extract the 1,1-cyclobutanedicarboxylic acid with diethyl ether.

  • Crystallization: Dry the ether extracts, evaporate the solvent, and crystallize the crude product from hot ethyl acetate.

General Workflow for this compound Synthesis

G cluster_0 Starting Material Preparation cluster_1 Amine Introduction cluster_2 Alternative Route Diethyl Malonate Diethyl Malonate Diethyl_1_1_cyclobutanedicarboxylate Diethyl 1,1-cyclobutane- dicarboxylate Diethyl Malonate->Diethyl_1_1_cyclobutanedicarboxylate NaOEt, EtOH 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Diethyl_1_1_cyclobutanedicarboxylate 1_1_Cyclobutanedicarboxylic_Acid 1,1-Cyclobutane- dicarboxylic Acid Diethyl_1_1_cyclobutanedicarboxylate->1_1_Cyclobutanedicarboxylic_Acid 1. KOH, EtOH 2. H3O+ Cyclobutanecarboxamide Cyclobutane- carboxamide 1_1_Cyclobutanedicarboxylic_Acid->Cyclobutanecarboxamide Decarboxylation & Amidation Product 1-Aminocyclobutane- carboxylic Acid Cyclobutanecarboxamide->Product Hofmann Rearrangement (e.g., Br2, NaOH) Cyclobutanecarboxylic_Acid Cyclobutane- carboxylic Acid Cyclobutanecarboxylic_Acid->Product Schmidt Reaction (NaN3, H+)

Caption: General synthetic pathways to this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC, NMR, etc.) Start->Check_Reaction Incomplete Reaction Incomplete Check_Reaction->Incomplete Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Check reagent purity/stoichiometry Incomplete->Optimize_Conditions Yes Complete Reaction Complete Incomplete->Complete No Check_Byproducts Analyze for Byproducts (NMR, MS) Complete->Check_Byproducts Byproducts_Present Byproducts Present? Check_Byproducts->Byproducts_Present Modify_Conditions Modify Reaction Conditions to Minimize Side Reactions Byproducts_Present->Modify_Conditions Yes No_Byproducts No Significant Byproducts Byproducts_Present->No_Byproducts No Review_Purification Review Workup and Purification Protocol No_Byproducts->Review_Purification Optimize_Purification Optimize Purification: - Different solvent system - Alternative chromatography - Recrystallization tuning Review_Purification->Optimize_Purification

Caption: Troubleshooting workflow for addressing low reaction yields.

References

Optimizing reaction conditions for 1-Aminocyclobutanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Aminocyclobutanecarboxylic acid (ACBC).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent and well-established methods for synthesizing this compound are the Strecker synthesis and the Bucherer-Bergs reaction, both typically starting from cyclobutanone (B123998).[1][2][3][4] The Strecker synthesis involves the reaction of cyclobutanone with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[3][5] The Bucherer-Bergs reaction utilizes cyclobutanone, ammonium (B1175870) carbonate, and a cyanide source to form a spirohydantoin intermediate, which is then hydrolyzed to yield the desired amino acid.[4][6]

Q2: What are the key intermediates in the Strecker and Bucherer-Bergs syntheses of ACBC?

A2: In the Strecker synthesis, the key intermediate is 1-amino-1-cyanocyclobutane (an α-aminonitrile).[1][5] For the Bucherer-Bergs reaction, the key intermediate is cyclobutane-1,1-spiro-5'-hydantoin.[4][6]

Q3: Why is purification of this compound often challenging?

A3: this compound is a zwitterionic compound, meaning it possesses both a positive (amino group) and a negative (carboxyl group) charge at its isoelectric point. This makes it highly polar and often results in poor solubility in common organic solvents, making standard purification techniques like silica (B1680970) gel chromatography difficult. Purification is typically achieved through methods like recrystallization from polar solvent mixtures or ion-exchange chromatography.

Q4: Can I use asymmetric synthesis methods to obtain enantiomerically pure this compound?

A4: Yes, asymmetric variations of the Strecker synthesis have been developed. These methods often employ a chiral auxiliary, such as a chiral amine, to induce stereoselectivity in the addition of cyanide to the imine intermediate, leading to an enantiomerically enriched product.[3]

Troubleshooting Guides

Low or No Product Yield
Symptom Potential Cause Recommended Action
No formation of α-aminonitrile (Strecker) or hydantoin (B18101) (Bucherer-Bergs) Poor quality of starting materials (e.g., wet cyclobutanone or cyanide source).Ensure all reagents are pure and anhydrous. Cyclobutanone should be freshly distilled if necessary.
Incorrect pH of the reaction mixture.For the Bucherer-Bergs reaction, maintain a pH of ~8-9.[6] For the Strecker synthesis, the use of ammonium chloride helps to maintain a suitable pH.[1]
Incomplete imine formation in the Strecker synthesis.The addition of a dehydrating agent, such as magnesium sulfate, can help drive the equilibrium towards imine formation.[5]
Low yield after hydrolysis Incomplete hydrolysis of the nitrile or hydantoin intermediate.Increase the reaction time and/or temperature of the hydrolysis step. Ensure a sufficient excess of strong acid or base is used.
Degradation of the product under harsh hydrolysis conditions.Use milder hydrolysis conditions if degradation is suspected. For example, a stepwise hydrolysis may be beneficial.
Loss of product during work-up and purification.Due to its zwitterionic nature, ACBC can be soluble in the aqueous layer during extraction. Minimize extractions or use ion-exchange chromatography for purification.
Side Reactions and Impurities
Symptom Potential Cause Recommended Action
Formation of cyanohydrin as a major byproduct In the Strecker synthesis, the direct addition of cyanide to the ketone competes with imine formation.Ensure an adequate concentration of ammonia is present to favor imine formation.[1]
Polymerization of starting materials This can be an issue with the Bucherer-Bergs reaction.Running the reaction at a lower temperature may reduce polymerization.[4]
Incomplete conversion to the carboxylic acid from the amide intermediate during nitrile hydrolysis Insufficiently harsh hydrolysis conditions.Nitrile hydrolysis proceeds through an amide intermediate. Complete conversion to the carboxylic acid requires forcing conditions (strong acid or base and heat).[5]

Experimental Protocols

Strecker Synthesis of this compound
  • Formation of 1-amino-1-cyanocyclobutane:

    • In a well-ventilated fume hood, to a stirred solution of ammonium chloride (1.2 eq) in aqueous ammonia, add cyclobutanone (1.0 eq).

    • To this mixture, add a solution of sodium cyanide (1.1 eq) in water dropwise, maintaining the temperature below 25 °C.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

  • Hydrolysis to this compound:

    • Add the crude 1-amino-1-cyanocyclobutane to a solution of concentrated hydrochloric acid.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • The product will precipitate as the hydrochloride salt. Collect the solid by vacuum filtration and wash with cold acetone.

    • To obtain the free amino acid, dissolve the hydrochloride salt in a minimum amount of water and adjust the pH to the isoelectric point (pI ≈ 6) with a base (e.g., pyridine (B92270) or ammonium hydroxide).

    • The zwitterionic product will precipitate. Collect the solid by vacuum filtration, wash with cold water and then ethanol (B145695), and dry under vacuum.

Bucherer-Bergs Synthesis of this compound
  • Formation of cyclobutane-1,1-spiro-5'-hydantoin:

    • In a sealed pressure vessel, combine cyclobutanone (1.0 eq), ammonium carbonate (2.0 eq), and potassium cyanide (1.2 eq) in a mixture of ethanol and water.[6]

    • Heat the mixture to 80-100 °C for 6-12 hours.[6]

    • Cool the reaction mixture to room temperature. The hydantoin product will often precipitate.

    • Collect the solid by vacuum filtration and wash with cold water.

  • Hydrolysis to this compound:

    • Suspend the crude cyclobutane-1,1-spiro-5'-hydantoin in a solution of a strong base (e.g., 2 M sodium hydroxide) or a strong acid (e.g., 6 M hydrochloric acid).

    • Heat the mixture to reflux for 12-24 hours.

    • Cool the reaction mixture. If acidic hydrolysis was used, follow the neutralization procedure described in the Strecker synthesis to precipitate the free amino acid. If basic hydrolysis was used, acidify the cooled solution with a strong acid (e.g., HCl) to the isoelectric point to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water and ethanol, and dry under vacuum.

Data Presentation

Table 1: Comparison of Typical Reaction Conditions for ACBC Synthesis

ParameterStrecker SynthesisBucherer-Bergs Reaction
Starting Material CyclobutanoneCyclobutanone
Key Reagents NH₄Cl, NaCN (or KCN)(NH₄)₂CO₃, KCN (or NaCN)[6]
Solvent Aqueous Ammonia/WaterEthanol/Water[6]
Temperature Room Temperature (Step 1), Reflux (Step 2)80-100 °C (Step 1), Reflux (Step 2)[6]
Reaction Time 12-24 h (Step 1), 4-6 h (Step 2)6-12 h (Step 1), 12-24 h (Step 2)
Typical Yield 50-70%60-80%

Visualizations

Synthesis_Workflow cluster_strecker Strecker Synthesis cluster_bucherer Bucherer-Bergs Reaction A Cyclobutanone B 1-Amino-1-cyanocyclobutane A->B NH₃, HCN C This compound B->C H₃O⁺, Δ D Cyclobutanone E Cyclobutane-spiro-5-hydantoin D->E (NH₄)₂CO₃, KCN F This compound E->F H₃O⁺ or OH⁻, Δ

Caption: General workflows for the Strecker and Bucherer-Bergs syntheses of ACBC.

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Reagents Check Reagent Quality and Stoichiometry Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, pH) Check_Reagents->Check_Conditions Reagents OK Optimize_Reagents Use Pure, Dry Reagents in Correct Ratios Check_Reagents->Optimize_Reagents Issue Found Incomplete_Reaction Incomplete Reaction? Check_Conditions->Incomplete_Reaction Conditions OK Optimize_Conditions Adjust Temperature, Time, or pH Check_Conditions->Optimize_Conditions Issue Found Purification_Loss Significant Product Loss During Purification? Incomplete_Reaction->Purification_Loss No Force_Reaction Increase Reaction Time/Temp or Use Stronger Reagents Incomplete_Reaction->Force_Reaction Yes Optimize_Purification Use Ion-Exchange Chromatography or Optimize Recrystallization Purification_Loss->Optimize_Purification Yes Success Improved Yield Purification_Loss->Success No Optimize_Reagents->Start Optimize_Conditions->Start Force_Reaction->Start Optimize_Purification->Success

Caption: Troubleshooting flowchart for addressing low product yield in ACBC synthesis.

Purification_Strategy Crude Crude ACBC (Zwitterionic) Method Purification Method Selection Crude->Method Recrystallization Recrystallization Method->Recrystallization High Purity Crude Ion_Exchange Ion-Exchange Chromatography Method->Ion_Exchange Complex Impurity Profile Solvent_Selection Select Polar Solvent System (e.g., Water/Ethanol) Recrystallization->Solvent_Selection Column_Setup Select Appropriate Resin (Cation or Anion Exchange) Ion_Exchange->Column_Setup Dissolve Dissolve in Minimum Hot Solvent Solvent_Selection->Dissolve Equilibrate Equilibrate Column Column_Setup->Equilibrate Cool Slow Cooling to Induce Crystallization Dissolve->Cool Bind_Elute Bind ACBC and Elute with pH or Salt Gradient Equilibrate->Bind_Elute Filter_Wash Filter and Wash Crystals Cool->Filter_Wash Desalt Desalt and Isolate Pure ACBC Bind_Elute->Desalt Pure Pure ACBC Filter_Wash->Pure Desalt->Pure

Caption: Logical workflow for the purification of zwitterionic ACBC.

References

Technical Support Center: Purification of 1-Aminocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Aminocyclobutanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound and its derivatives include:

  • Recrystallization: This is a widely used method, particularly for the free amino acid and its hydrochloride salt. It often involves adjusting the pH of an aqueous solution to the isoelectric point of the amino acid to induce precipitation.

  • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge and is highly effective for purifying amino acids from charged and uncharged impurities.

  • Silica (B1680970) Gel Chromatography: This method is typically used for the purification of protected forms of the amino acid, such as N-Boc-1-Aminocyclobutanecarboxylic acid.

Q2: How do I choose the best purification method for my sample?

A2: The choice of purification method depends on several factors:

  • Nature of the impurities: If the impurities have different charge properties from this compound, ion-exchange chromatography is a good choice. For impurities with different polarities, chromatography on a protected version of the amino acid might be more suitable.

  • Scale of purification: Recrystallization is often more amenable to large-scale purification, while chromatography techniques are suitable for both small and large-scale, with considerations for cost and time.

  • Desired purity: High-performance liquid chromatography (HPLC) based methods can offer very high purity, which is critical for pharmaceutical applications.

  • Protection status: If the amino group is protected (e.g., with a Boc group), silica gel chromatography is a common and effective method.

Q3: What is the isoelectric point (pI) of this compound and why is it important for purification?

A3: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a simple amino acid like this compound, the pI can be estimated by averaging the pKa values of the carboxylic acid group (pKa1) and the amino group (pKa2). The pKa values for this compound are not readily found in the literature, but for similar cyclic amino acids, the pKa1 is typically around 2.3 and the pKa2 is around 9.8.

Therefore, the estimated pI is (2.3 + 9.8) / 2 = 6.05 .

The pI is crucial for:

  • Recrystallization by pH adjustment: The solubility of the amino acid is at its minimum at the pI, which allows for selective precipitation from a solution by adjusting the pH.

  • Ion-Exchange Chromatography: Knowing the pI helps in selecting the appropriate type of ion-exchange resin and the buffer pH for binding and elution. At a pH below the pI, the amino acid will be positively charged and bind to a cation-exchange resin. At a pH above the pI, it will be negatively charged and bind to an anion-exchange resin.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The compound's melting point is low, or it is significantly depressed by impurities. The cooling process is too rapid.- Use a higher volume of solvent. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Consider using a different solvent or a co-solvent system.[1]
No crystals form upon cooling. The solution is too dilute. The chosen solvent is too good at dissolving the compound. Lack of nucleation sites.- Concentrate the solution by carefully evaporating some of the solvent. - Try a less polar solvent or add an anti-solvent (a solvent in which the compound is less soluble) dropwise to the solution. - Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. - Add a seed crystal of the pure compound.
Low recovery of the purified compound. Too much solvent was used, and a significant amount of the product remains in the mother liquor. Premature crystallization during hot filtration.- Minimize the amount of hot solvent used to dissolve the compound. - Cool the solution thoroughly in an ice bath to maximize precipitation. - To avoid premature crystallization, use a heated funnel during hot filtration and pre-warm the receiving flask.
The purified crystals are colored. Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it can cause bumping.
Ion-Exchange Chromatography
Problem Possible Cause Solution
Target compound does not bind to the column. Incorrect pH of the buffer. The ionic strength of the sample is too high. The wrong type of ion-exchange resin was used.- For cation-exchange chromatography, ensure the buffer pH is at least 1 unit below the pI of the amino acid (e.g., pH < 5 for this compound). - For anion-exchange chromatography, ensure the buffer pH is at least 1 unit above the pI (e.g., pH > 7). - Desalt the sample before loading it onto the column. - Use a cation-exchange resin if the buffer pH is below the pI, and an anion-exchange resin if the buffer pH is above the pI.
Poor resolution of the target compound from impurities. The elution gradient is too steep. Inappropriate buffer pH. The column is overloaded.- Use a shallower salt gradient for elution. - Optimize the buffer pH to maximize the charge difference between the target compound and impurities. - Reduce the amount of sample loaded onto the column.
Low recovery of the target compound. The compound has precipitated on the column. The elution conditions are not strong enough to desorb the compound.- Ensure the buffer has sufficient ionic strength to maintain the solubility of the compound. - Increase the salt concentration or change the pH of the elution buffer to ensure complete elution. For strongly bound compounds, a step elution with a high salt concentration may be necessary.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Technique Typical Purity Typical Yield Scale Advantages Disadvantages
Recrystallization >98%60-90%Small to LargeCost-effective, simple setup, good for large quantities.Can be time-consuming, potential for product loss in mother liquor.
Ion-Exchange Chromatography >99%70-95%Small to MediumHigh resolution and capacity, can remove charged impurities effectively.Requires specialized equipment, can be more time-consuming for large scales.
Silica Gel Chromatography (of N-Boc derivative) >98%50-80%Small to MediumEffective for separating based on polarity, good for protected amino acids.Requires protection and deprotection steps, use of organic solvents.

Experimental Protocols

Protocol 1: Recrystallization of this compound via pH Adjustment

This protocol is based on the principle that the solubility of an amino acid is minimal at its isoelectric point (pI).

  • Dissolution: Dissolve the crude this compound in a minimum amount of dilute aqueous acid (e.g., 1 M HCl) with gentle warming if necessary.

  • Charcoal Treatment (Optional): If the solution is colored, cool it slightly and add a small amount of activated charcoal. Stir for 5-10 minutes.

  • Filtration: Perform a hot filtration to remove the charcoal and any other insoluble impurities.

  • Precipitation: Slowly add a dilute aqueous base (e.g., 1 M NaOH) to the filtrate with constant stirring until the pH of the solution reaches the estimated pI of ~6.0. A white precipitate of the purified amino acid should form.

  • Crystallization: Allow the mixture to cool to room temperature and then place it in an ice bath for at least 30 minutes to ensure complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold water, followed by a cold, water-miscible organic solvent like ethanol (B145695) or acetone (B3395972) to facilitate drying.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Cation-Exchange Chromatography

This protocol is suitable for separating this compound from neutral and anionic impurities.

  • Resin Preparation: Swell a strong cation-exchange resin (e.g., Dowex 50W) in deionized water and pack it into a chromatography column.

  • Equilibration: Equilibrate the column by washing it with 3-5 column volumes of a low ionic strength acidic buffer (e.g., 0.2 M sodium citrate (B86180) buffer, pH 3.0). This ensures the amino acid will be protonated and carry a net positive charge.

  • Sample Preparation: Dissolve the crude this compound in the equilibration buffer.

  • Loading: Apply the sample solution to the top of the column and allow it to enter the resin bed.

  • Washing: Wash the column with 2-3 column volumes of the equilibration buffer to elute any unbound neutral or anionic impurities.

  • Elution: Elute the bound this compound using a buffer with a higher pH or higher salt concentration. A common method is to use a gradient or step-wise elution with a buffer of higher pH, such as a 0.2 M sodium citrate buffer at pH 5.0, followed by a buffer at a more basic pH (e.g., dilute ammonium (B1175870) hydroxide (B78521) solution) to ensure complete elution.

  • Fraction Collection and Analysis: Collect fractions and monitor for the presence of the amino acid using a suitable analytical technique (e.g., TLC with ninhydrin (B49086) staining or HPLC).

  • Isolation: Combine the pure fractions and isolate the product, for example, by lyophilization or by adjusting the pH to the pI to precipitate the amino acid, followed by filtration.

Visualizations

experimental_workflow_recrystallization cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product dissolve Dissolve in 1 M HCl crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter adjust_ph Adjust pH to ~6.0 with 1 M NaOH hot_filter->adjust_ph cool Cool to 0-4°C adjust_ph->cool filter Vacuum Filtration cool->filter wash Wash with Cold Water/Ethanol filter->wash dry Dry wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for Recrystallization via pH Adjustment.

experimental_workflow_iec cluster_prep Preparation cluster_loading Sample Loading cluster_separation Separation cluster_isolation Isolation prepare_resin Prepare Cation- Exchange Resin equilibrate Equilibrate Column (pH 3.0 Buffer) prepare_resin->equilibrate load_sample Load Sample onto Column equilibrate->load_sample dissolve_sample Dissolve Crude Sample in Buffer dissolve_sample->load_sample wash_column Wash (pH 3.0 Buffer) -> Impurities load_sample->wash_column elute Elute (pH 5.0 -> Basic Buffer) wash_column->elute collect_fractions Collect Fractions elute->collect_fractions analyze Analyze Fractions (TLC/HPLC) collect_fractions->analyze pool_pure Pool Pure Fractions analyze->pool_pure isolate_product Isolate Product pool_pure->isolate_product

Caption: Workflow for Ion-Exchange Chromatography.

References

Overcoming solubility issues of 1-Aminocyclobutanecarboxylic acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Aminocyclobutanecarboxylic acid (ACBC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ACBC) and in which forms is it commonly available?

This compound (ACBC) is a cyclic, non-proteinogenic amino acid. It is typically available as a white crystalline powder in two primary forms: the free acid (CAS 22264-50-2) and the hydrochloride (HCl) salt (CAS 98071-16-0).

Q2: What are the general solubility properties of ACBC?

ACBC's structure, containing both a polar amino group and a carboxylic acid group, allows it to form hydrogen bonds, making it soluble in polar solvents.[1][2] The hydrochloride salt is generally more soluble in aqueous solutions than the free acid form.[3]

Q3: In which solvents is ACBC soluble?

ACBC is known to be soluble in water, dimethyl sulfoxide (B87167) (DMSO), and ethanol.[4] The hydrochloride salt, in particular, is readily soluble in water.[5][6]

Q4: I am seeing precipitation when trying to dissolve ACBC in my cell culture medium. What could be the cause?

Precipitation in cell culture media can be due to several factors:

  • High Concentration: The concentration of ACBC may exceed its solubility limit in the specific medium formulation.

  • Solvent Shock: Rapidly diluting a concentrated ACBC stock solution (e.g., in DMSO) into an aqueous medium can cause localized supersaturation and precipitation.

  • pH of the Medium: The pH of the cell culture medium (typically 7.2-7.4) can influence the ionization state and solubility of ACBC.

  • Temperature: Temperature fluctuations, such as moving media from cold storage, can affect solubility.

  • Interactions with Media Components: ACBC may interact with salts or other components in the medium, leading to the formation of less soluble complexes.

Q5: How does the hydrochloride salt form of ACBC differ from the free acid form in terms of solubility?

The hydrochloride salt of ACBC is generally more soluble in water and aqueous buffers.[3] The HCl salt dissociates in water, leading to a more acidic solution which can favor the protonation of the carboxylic acid group, often enhancing solubility. When dissolving the HCl salt, the resulting solution will be slightly acidic.

Solubility Data

The following table summarizes the available quantitative solubility data for this compound. Please note that solubility can be influenced by factors such as temperature, pH, and the specific form of the compound (free acid vs. hydrochloride salt).

SolventFormReported SolubilityMolar Concentration (approx.)Notes
WaterFree AcidSoluble to 100 mM100 mM[7]
WaterFree Acid27.78 mg/mL~241 mMRequires sonication.[8]
Phosphate Buffered Saline (PBS)Free Acid33.33 mg/mL~289 mMRequires sonication.[8]
Dimethyl Sulfoxide (DMSO)Not SpecifiedSoluble-Quantitative data not readily available.
EthanolNot SpecifiedSoluble-Quantitative data not readily available.[4]

Note: The discrepancy in reported aqueous solubility may be due to differences in experimental conditions and the physical form of the ACBC used.

Troubleshooting Guide: Overcoming ACBC Solubility Issues

This guide provides a systematic approach to addressing common solubility problems with this compound.

G start Start: ACBC Fails to Dissolve or Precipitates check_form Identify ACBC Form (Free Acid or HCl Salt) start->check_form hcl_strategy Use HCl Salt for Better Aqueous Solubility check_form->hcl_strategy HCl Salt free_acid_strategy Consider pH Adjustment for Free Acid check_form->free_acid_strategy Free Acid check_solvent Is the Solvent Aqueous or Organic? hcl_strategy->check_solvent free_acid_strategy->check_solvent aqueous_path Aqueous Solvent Path check_solvent->aqueous_path Aqueous organic_path Organic Solvent Path (e.g., DMSO, Ethanol) check_solvent->organic_path Organic adjust_ph Adjust pH of Aqueous Solvent (Slightly Acidic or Basic) aqueous_path->adjust_ph prepare_stock Prepare Concentrated Stock in DMSO or Ethanol organic_path->prepare_stock slow_dilution Add Stock Solution Dropwise to Aqueous Medium with Stirring prepare_stock->slow_dilution filter_sterilize Filter-Sterilize the Final Solution slow_dilution->filter_sterilize sonicate Apply Sonication adjust_ph->sonicate warm Gently Warm the Solution (to ~37°C) sonicate->warm warm->filter_sterilize end End: Solubilized ACBC filter_sterilize->end

Caption: Troubleshooting workflow for ACBC solubility issues.

Experimental Protocols

Protocol 1: Preparation of a 100 mM ACBC Stock Solution for Cell Culture

Materials:

  • This compound (Hydrochloride salt recommended for aqueous solutions)

  • Sterile Phosphate Buffered Saline (PBS) or serum-free cell culture medium

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Sonicator (optional)

Methodology:

  • Weighing: Accurately weigh the required amount of ACBC HCl salt. For a 10 mL of 100 mM stock solution, you will need 151.59 mg of ACBC HCl (Molecular Weight: 151.59 g/mol ).

  • Initial Dissolution: Add the weighed ACBC HCl to a sterile conical tube. Add a portion (e.g., 8 mL) of sterile PBS or serum-free medium.

  • Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Troubleshooting Insolubility:

    • If the ACBC does not fully dissolve, try gentle warming in a 37°C water bath for 5-10 minutes, with intermittent vortexing.

    • Alternatively, sonicate the solution for 5-10 minutes.

  • Volume Adjustment: Once the ACBC is completely dissolved, bring the final volume to 10 mL with sterile PBS or serum-free medium.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_finalize Finalization weigh Weigh ACBC HCl add_solvent Add Sterile PBS/ Serum-Free Medium weigh->add_solvent vortex Vortex Vigorously add_solvent->vortex troubleshoot Troubleshoot: Warm or Sonicate (if needed) vortex->troubleshoot adjust_vol Adjust Final Volume troubleshoot->adjust_vol sterilize Filter-Sterilize (0.22 µm) adjust_vol->sterilize store Aliquot and Store at -20°C sterilize->store

Caption: Workflow for preparing a sterile ACBC stock solution.

Protocol 2: Preparation of an ACBC Sample for NMR Spectroscopy

Materials:

  • This compound (free acid or HCl salt)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tube

  • Vortex mixer

  • Pipette with a filter tip or a Pasteur pipette with cotton wool

Methodology:

  • Solvent Selection: Choose an appropriate deuterated solvent. For the HCl salt, D₂O is a good first choice. For the free acid, which may have lower aqueous solubility, DMSO-d₆ can be used.

  • Sample Weighing: Weigh approximately 5-10 mg of ACBC directly into a small, clean vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Mixing: Vortex the sample until the ACBC is completely dissolved. If solubility is an issue in D₂O, gentle warming or sonication can be attempted. If it remains insoluble, consider using DMSO-d₆.

  • Filtering and Transfer: To ensure a homogenous sample free of particulates, which can affect the NMR spectrum, filter the solution. Draw the dissolved sample into a pipette with a filter tip or a Pasteur pipette with a small plug of cotton wool and transfer it into a clean NMR tube.

  • Labeling: Properly label the NMR tube with the sample information.

This technical support guide provides a comprehensive overview of how to manage and overcome solubility issues with this compound in various experimental contexts. By following these guidelines and protocols, researchers can prepare reliable and effective solutions for their studies.

References

Stability and degradation profile of 1-Aminocyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation profile of 1-Aminocyclobutanecarboxylic acid. The information is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is typically room temperature.

Q2: Is this compound sensitive to light?

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using a variety of analytical techniques. A common and effective method is High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry). Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis can also be used to confirm the structure and purity.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
  • Possible Cause 1: Degradation of the compound due to improper storage.

    • Troubleshooting Step: Verify that the compound has been stored according to the recommended conditions (cool, dry, protected from light). If degradation is suspected, obtain a fresh batch of the compound or re-purify the existing stock.

  • Possible Cause 2: Contamination of the sample.

    • Troubleshooting Step: Analyze the sample using a high-resolution analytical technique like LC-MS to check for the presence of impurities or degradation products.

  • Possible Cause 3: Interaction with other components in the assay medium.

    • Troubleshooting Step: Perform control experiments to evaluate the stability of this compound in the assay medium over the time course of the experiment.

Issue 2: Appearance of unknown peaks in the chromatogram during analysis.
  • Possible Cause 1: On-column degradation.

    • Troubleshooting Step: Modify the HPLC method parameters. Try a different column, a mobile phase with a different pH, or a lower column temperature.

  • Possible Cause 2: Degradation in the sample solvent.

    • Troubleshooting Step: Assess the stability of this compound in the chosen solvent over time. If the solvent is contributing to degradation, select a more inert solvent.

  • Possible Cause 3: Forced degradation has occurred.

    • Troubleshooting Step: If the sample was subjected to stress conditions (e.g., heat, extreme pH), the new peaks are likely degradation products. This information can be valuable for developing a stability-indicating method.

Quantitative Data Summary

Currently, specific quantitative data on the degradation of this compound under various stress conditions is not publicly available. The following table provides a template for how such data would be presented. Researchers are encouraged to perform forced degradation studies to generate this data for their specific formulations and storage conditions.

Stress ConditionParameters% Degradation (Example)Major Degradants (Hypothetical)
Acid Hydrolysis 0.1 M HCl at 60°C for 24h15%Decarboxylated analogue
Base Hydrolysis 0.1 M NaOH at 60°C for 24h25%Ring-opened products
Oxidation 3% H₂O₂ at RT for 24h5%N-oxide derivative
Thermal 80°C for 48h<2%-
Photolytic ICH Q1B conditions8%Photodimers or oxidation products

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[2][3]

1. Acid Hydrolysis:

  • Dissolve a known concentration of this compound in 0.1 M hydrochloric acid.
  • Incubate the solution at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).
  • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

2. Base Hydrolysis:

  • Dissolve a known concentration of this compound in 0.1 M sodium hydroxide.
  • Incubate the solution at 60°C for a specified period.
  • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.

3. Oxidative Degradation:

  • Dissolve a known concentration of this compound in a solution of 3% hydrogen peroxide.
  • Keep the solution at room temperature and protected from light for a specified period.
  • At each time point, withdraw a sample and dilute for analysis.

4. Thermal Degradation:

  • Place the solid powder of this compound in a temperature-controlled oven at a high temperature (e.g., 80°C).
  • At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze.

5. Photolytic Degradation:

  • Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
  • A control sample should be kept in the dark under the same conditions.
  • Analyze the samples after the exposure period.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-7) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often effective in separating polar compounds and their degradation products.

  • Detection: UV detection at a wavelength where the parent compound has maximum absorbance (e.g., around 210 nm for a compound without a strong chromophore). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The method should be validated according to ICH guidelines, including specificity (using stressed samples), linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid therm Thermal Stress (Solid, 80°C) prep->therm photo Photolytic Stress (ICH Q1B) prep->photo analysis Stability-Indicating HPLC-UV/PDA Analysis acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis results Quantify Degradation Identify Degradants Assess Peak Purity analysis->results

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_degradants Potential Degradation Products parent This compound decarboxy 1-Aminocyclobutane (Decarboxylation) parent->decarboxy Heat/Acid ring_open Ring-Opened Products parent->ring_open Strong Base n_oxide N-Oxide Derivative parent->n_oxide Oxidation photodimer Photodimers parent->photodimer UV Light

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Synthesis of 1-Aminocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Aminocyclobutanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for the synthesis of this compound are the Strecker synthesis and the Hofmann rearrangement. The Strecker synthesis involves the reaction of cyclobutanone (B123998) with an ammonia (B1221849) source and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the amino acid. The Hofmann rearrangement typically starts from cyclobutanecarboxamide (B75595), which is treated with a halogen (like bromine) and a base to yield the amine with one less carbon atom.

Q2: I am getting a low yield in my Strecker synthesis. What are the likely causes?

A2: Low yields in the Strecker synthesis of this compound can stem from several factors:

  • Inefficient Imine Formation: The initial reaction between cyclobutanone and ammonia to form the imine can be an equilibrium process. Incomplete conversion will limit the subsequent addition of the cyanide.

  • Side Reactions of Cyanide: The cyanide ion is a strong nucleophile and can participate in unwanted side reactions.

  • Incomplete Hydrolysis: The final step of hydrolyzing the α-aminonitrile to the carboxylic acid can be challenging. Harsh conditions may lead to decomposition, while conditions that are too mild will result in incomplete conversion.

  • Product Isolation: this compound is soluble in water, which can make its extraction and isolation from the aqueous reaction mixture difficult, leading to apparent low yields.

Q3: My Hofmann rearrangement is not giving the expected yield. What should I check?

A3: For the Hofmann rearrangement of cyclobutanecarboxamide, several factors can contribute to a lower than expected yield:

  • Incomplete N-bromination: The initial reaction of the amide with the hypobromite (B1234621) solution to form the N-bromoamide must be complete.

  • Side Reactions: The isocyanate intermediate is highly reactive and can react with water to form an unstable carbamic acid, which then decarboxylates to the desired amine. However, it can also react with the product amine to form urea (B33335) byproducts, especially if the pH is not controlled.

  • Reaction Temperature: The rate of the rearrangement is sensitive to temperature.[1] Insufficient heating may lead to an incomplete reaction, while excessive heat can cause degradation.

  • Purity of Starting Material: The purity of the starting cyclobutanecarboxamide is crucial. Impurities can interfere with the reaction.

Q4: What are the best methods for purifying the final this compound product?

A4: Purification of this compound typically involves the following techniques:

  • Recrystallization: This is a common and effective method for purifying the solid product. The crude product can be dissolved in a suitable solvent (e.g., a water/ethanol (B145695) mixture) and allowed to slowly crystallize, leaving impurities in the mother liquor.

  • Ion-Exchange Chromatography: This technique can be very effective for separating the amino acid from non-ionic impurities.

  • Acid-Base Extraction: The amphoteric nature of the amino acid can be exploited. By adjusting the pH of the aqueous solution, the solubility of the product can be manipulated to separate it from acidic or basic impurities.

Troubleshooting Guides

Strecker Synthesis Troubleshooting
Issue Potential Cause Recommended Solution
Low yield of α-aminonitrile Incomplete imine formation.Add a dehydrating agent like MgSO₄ to drive the equilibrium towards the imine.[2] Use a non-aqueous solvent for the initial imine formation step if possible.
Low reactivity of the cyanide source.Use a more soluble cyanide salt like KCN or NaCN. Ensure the reaction mixture is sufficiently basic to have free cyanide ions. Consider using a non-toxic cyanide source like potassium ferrocyanide in the presence of a catalyst.[3]
Formation of byproducts during hydrolysis Hydrolysis of the nitrile to an amide intermediate, which is difficult to hydrolyze further.Use strong acidic conditions (e.g., refluxing 6M HCl) for an extended period to ensure complete hydrolysis to the carboxylic acid.
Decomposition of the product under harsh hydrolysis conditions.Attempt a two-stage hydrolysis: first under basic conditions (e.g., NaOH) to the sodium salt of the amino acid, followed by careful acidification.
Difficulty in isolating the final product High water solubility of the amino acid.After hydrolysis and neutralization, concentrate the aqueous solution under reduced pressure and then perform recrystallization from a mixed solvent system (e.g., water/ethanol or water/acetone).
Hofmann Rearrangement Troubleshooting
Issue Potential Cause Recommended Solution
Incomplete reaction Insufficient hypobromite or other halogenating agent.Ensure at least one equivalent of the halogenating agent (e.g., bromine in NaOH solution) is used per equivalent of amide.
Reaction temperature is too low.The rearrangement step often requires heating. Monitor the reaction temperature and ensure it is maintained within the optimal range for the specific protocol.[1]
Formation of urea byproducts The product amine reacts with the isocyanate intermediate.Maintain a sufficiently high concentration of hydroxide (B78521) to rapidly hydrolyze the isocyanate to the carbamic acid, minimizing its reaction with the amine product.
Low yield of the desired amine The starting amide is not a primary amide.The Hofmann rearrangement is specific to primary amides. Ensure your starting material is cyclobutanecarboxamide.
Degradation of the product.Avoid excessively high temperatures or prolonged reaction times. Work up the reaction mixture promptly once the reaction is complete.

Data Presentation

Table 1: Reported Yields for this compound Synthesis and Related Reactions
Synthesis MethodStarting MaterialKey ReagentsReported Yield (%)Reference
Modified Bücherer-StreckerCyclobutanone[¹¹C]KCN, (NH₄)₂CO₃55[4]
Hofmann RearrangementCyclobutanecarboxamide[I,I-Bis(trifluoroacetoxy)iodo]benzeneNot specified for this exact compound, but the method is presented as a high-yield alternative.[5]
N-Boc ProtectionThis compound(Boc)₂O, NaHCO₃75-81[6]

Experimental Protocols

Protocol 1: Strecker Synthesis of this compound (Adapted from general procedures)

Step 1: Formation of 1-aminocyclobutanecarbonitrile

  • In a well-ventilated fume hood, a solution of ammonium (B1175870) chloride (1.2 equivalents) in water is prepared.

  • Cyclobutanone (1.0 equivalent) is added to the ammonium chloride solution, followed by the addition of a solution of potassium cyanide (1.1 equivalents) in water.

  • The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or GC-MS.

Step 2: Hydrolysis of 1-aminocyclobutanecarbonitrile

  • The reaction mixture from Step 1 is transferred to a round-bottom flask, and concentrated hydrochloric acid is added to make the final concentration approximately 6M.

  • The mixture is heated to reflux for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is washed with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting materials or non-polar byproducts.

  • The aqueous layer is then carefully neutralized with a base (e.g., ammonium hydroxide or sodium hydroxide) to the isoelectric point of the amino acid (around pH 6-7) to induce precipitation.

  • The precipitated solid is collected by filtration, washed with cold water and then a water-miscible organic solvent (e.g., ethanol or acetone), and dried under vacuum.

Protocol 2: Hofmann Rearrangement for the Synthesis of this compound (Conceptual, based on related procedures)

Step 1: Preparation of Cyclobutylamine from Cyclobutanecarboxamide

  • A solution of sodium hydroxide (e.g., 10-20%) in water is prepared and cooled in an ice bath.

  • Bromine (1.05 equivalents) is added dropwise to the cold NaOH solution with vigorous stirring to form a sodium hypobromite solution.

  • Cyclobutanecarboxamide (1.0 equivalent) is added to the hypobromite solution.

  • The reaction mixture is slowly warmed to room temperature and then heated to 50-70 °C for 1-2 hours.

  • After the reaction is complete (monitored by TLC), the mixture is cooled, and the product, cyclobutylamine, can be isolated by steam distillation or extraction with an organic solvent.

(Note: This protocol yields cyclobutylamine. To obtain this compound via a Hofmann-type reaction, a different starting material, such as a derivative of 1,1-cyclobutanedicarboxylic acid, would be necessary, followed by the rearrangement and subsequent hydrolysis.)

Visualizations

Strecker_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product Cyclobutanone Cyclobutanone Aminonitrile 1-Aminocyclo- butanenitrile Cyclobutanone->Aminonitrile Imine formation & Cyanide addition Ammonia Ammonia Source (e.g., NH4Cl) Ammonia->Aminonitrile Cyanide Cyanide Source (e.g., KCN) Cyanide->Aminonitrile AminoAcid 1-Aminocyclobutane- carboxylic Acid Aminonitrile->AminoAcid Hydrolysis (e.g., H3O+) Hofmann_Rearrangement_Logic Amide Primary Amide (Cyclobutanecarboxamide) Bromoamide N-Bromoamide Amide->Bromoamide + Br2, NaOH Isocyanate Isocyanate Intermediate Bromoamide->Isocyanate Rearrangement CarbamicAcid Carbamic Acid Isocyanate->CarbamicAcid + H2O Urea Urea Byproduct Isocyanate->Urea + Product Amine Amine Primary Amine (Cyclobutylamine) CarbamicAcid->Amine Decarboxylation (-CO2)

References

Technical Support Center: Separation of 1-Aminocyclobutanecarboxylic Acid (ACBC) Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 1-Aminocyclobutanecarboxylic acid (ACBC) stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for separating this compound (ACBC) stereoisomers?

A1: The most common and effective method for the separation of ACBC stereoisomers is Chiral High-Performance Liquid Chromatography (Chiral HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Q2: Which type of chiral stationary phase (CSP) is recommended for ACBC separation?

A2: Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Chirobiotic™ T), are particularly successful for resolving the enantiomers of underivatized amino acids like ACBC.[1] Polysaccharide-based CSPs are also widely used for chiral separations and can be effective, though native amino acids can be challenging to resolve on these phases due to their zwitterionic nature and poor solubility in non-polar solvents.[1]

Q3: Is derivatization of ACBC necessary for chiral separation?

A3: Derivatization is not always necessary but can be a valuable strategy. Direct analysis of underivatized ACBC is possible, especially on macrocyclic glycopeptide-based CSPs.[1] However, derivatization can improve peak shape, enhance detection sensitivity, and allow for separation on a wider range of CSPs or even achiral columns by forming diastereomers. A common derivatizing agent for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

Q4: What are the key parameters to optimize for a successful chiral separation of ACBC?

A4: The critical parameters for optimizing the chiral separation of ACBC include:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most crucial factor. Screening different types of CSPs is often necessary.

  • Mobile Phase Composition: The type and ratio of organic modifiers (e.g., methanol (B129727), ethanol, acetonitrile), the pH of the aqueous phase, and the use of additives can significantly impact selectivity and resolution.

  • Mobile Phase Additives: For acidic or basic analytes like ACBC, adding a small amount of an acid (e.g., trifluoroacetic acid, formic acid) or a base (e.g., diethylamine (B46881), triethylamine) to the mobile phase can improve peak shape and selectivity.[2]

  • Temperature: Temperature can have a substantial effect on chiral separations. It is a valuable parameter to screen, as both increasing and decreasing the temperature can improve resolution.

  • Flow Rate: Chiral separations often benefit from lower flow rates compared to achiral separations.

Troubleshooting Guides

This section addresses common issues encountered during the chiral separation of ACBC stereoisomers.

Issue 1: Poor or No Resolution of Enantiomers

Symptoms:

  • A single, sharp peak is observed.

  • Enantiomeric peaks are co-eluting or only partially resolved.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not provide sufficient stereoselectivity. Screen a variety of CSPs with different chiral selectors (e.g., macrocyclic glycopeptide, polysaccharide-based).
Suboptimal Mobile Phase Composition Systematically vary the mobile phase. For reversed-phase, adjust the organic modifier (e.g., methanol, acetonitrile) percentage and the pH of the aqueous phase. For normal phase, alter the concentration and type of alcohol modifier (e.g., isopropanol, ethanol).
Incorrect Flow Rate Reduce the flow rate. Chiral separations often show improved resolution at lower flow rates.
Unfavorable Temperature Experiment with different column temperatures. Use a column oven to maintain a stable temperature.
Need for Mobile Phase Additives For zwitterionic compounds like ACBC, add a small concentration (typically 0.1-0.5%) of an acidic (e.g., formic acid, TFA) or basic (e.g., diethylamine) modifier to the mobile phase to improve peak shape and selectivity.[2]
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the peak maximum.

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Interactions with Stationary Phase Add a competing acid or base to the mobile phase to block active sites on the silica (B1680970) support. For ACBC, which is an amine, adding a small amount of a basic additive like diethylamine can help.
Column Contamination or Degradation Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced. For polysaccharide-based columns, regeneration procedures may be possible.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector.
Sample Overload Reduce the concentration of the injected sample.
Issue 3: Peak Splitting

Symptoms:

  • A single peak appears as two or more "split" peaks.

Possible Causes & Solutions:

CauseRecommended Solution
Column Inlet Frit Blockage Reverse flush the column (if the manufacturer's instructions permit).
Sample Solvent Incompatibility Ensure the sample is dissolved in a solvent that is compatible with or weaker than the mobile phase.
Injector Problems Inspect the injector for blockages or leaks.
Column Bed Collapse This is a more severe issue and typically requires column replacement.

Data Presentation

The following table provides representative data for the chiral separation of cyclic and β-amino acids on Chirobiotic™ columns. While specific data for this compound is not provided, this table illustrates the typical retention and resolution values that can be achieved and serves as a guide for method development.

Table 1: Representative Chiral Separation Data for Cyclic and β-Amino Acids on Chirobiotic™ Columns

CompoundChiral Stationary PhaseMobile Phasek1'αRs
β³-homoalanineChirobiotic™ T0.1% TEAA (pH 4.1)/MeOH (30/70)1.211.111.22
β³-homovalineChirobiotic™ T0.1% TEAA (pH 4.1)/MeOH (30/70)1.451.151.65
β²-homophenylalanineChirobiotic™ TAG0.1% TEAA (pH 4.1)/MeOH (30/70)2.341.252.89
cis-2-Aminocyclopentanecarboxylic acidChirobiotic™ T0.1% TEAA (pH 4.1)/MeOH (30/70)1.891.202.15

k1' = retention factor of the first eluting enantiomer; α = separation factor; Rs = resolution factor. Data is representative and compiled from similar separations of cyclic amino acids.[2][3]

Experimental Protocols

Protocol 1: Chiral HPLC Separation of Underivatized this compound

This protocol provides a starting point for the development of a chiral HPLC method for the separation of underivatized ACBC enantiomers.

Materials:

  • HPLC system with UV or Mass Spectrometric (MS) detector

  • Chirobiotic™ T column (25 cm x 4.6 mm, 5 µm)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of Water:Methanol:Formic Acid. A good starting point is a ratio of 20:80:0.1 (v/v/v).[1]

  • System Equilibration: Equilibrate the Chirobiotic™ T column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Macrocyclic glycopeptide columns may require longer equilibration times.

  • Sample Preparation: Dissolve the this compound standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject 10 µL of the sample solution onto the column.

  • Data Acquisition: Monitor the elution of the enantiomers at a suitable wavelength (e.g., 210 nm for UV detection) or by MS.

  • Optimization: If separation is not optimal, systematically adjust the mobile phase composition (e.g., vary the methanol percentage from 70% to 90%) and the formic acid concentration. Also, consider optimizing the flow rate and column temperature.

Protocol 2: Derivatization of this compound with Marfey's Reagent

This protocol describes the derivatization of ACBC with Marfey's reagent to form diastereomers that can be separated by reversed-phase HPLC.

Materials:

  • This compound sample

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

  • Acetone (B3395972)

  • Sodium bicarbonate solution (1 M)

  • Hydrochloric acid (2 M)

  • Reversed-phase C18 HPLC column

Procedure:

  • Sample Preparation: Dissolve a known amount of the ACBC sample in 100 µL of 1 M sodium bicarbonate solution.

  • Derivatization Reaction: Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone to the sample solution.

  • Incubation: Vortex the mixture and incubate at 40°C for 1 hour.

  • Quenching the Reaction: After incubation, cool the reaction mixture to room temperature and neutralize by adding 100 µL of 2 M HCl.

  • HPLC Analysis: The resulting diastereomeric mixture can be analyzed by reversed-phase HPLC, typically with a gradient elution using acetonitrile (B52724) and water containing an acidic modifier like trifluoroacetic acid.

Visualizations

Method_Development_Workflow cluster_start Start cluster_method_selection Method Selection cluster_direct_analysis Direct Analysis Pathway cluster_derivatization_analysis Derivatization Pathway cluster_evaluation Evaluation cluster_end Outcome start Racemic this compound Sample direct_analysis Direct Analysis (Underivatized) start->direct_analysis derivatization Derivatization (e.g., with Marfey's Reagent) start->derivatization csp_screening_direct Screen Chiral Stationary Phases (e.g., Chirobiotic T, Polysaccharide-based) direct_analysis->csp_screening_direct derivatization_step Perform Derivatization Reaction derivatization->derivatization_step mobile_phase_optimization_direct Optimize Mobile Phase (Organic Modifier, pH, Additives) csp_screening_direct->mobile_phase_optimization_direct parameter_tuning_direct Adjust Flow Rate and Temperature mobile_phase_optimization_direct->parameter_tuning_direct evaluation Adequate Resolution? parameter_tuning_direct->evaluation achiral_column Use Achiral Column (e.g., C18) derivatization_step->achiral_column mobile_phase_optimization_derivatized Optimize Gradient Elution achiral_column->mobile_phase_optimization_derivatized mobile_phase_optimization_derivatized->evaluation success Method Validated evaluation->success Yes troubleshooting Troubleshoot evaluation->troubleshooting No troubleshooting->csp_screening_direct troubleshooting->mobile_phase_optimization_direct

Caption: Workflow for Method Development and Troubleshooting.

Troubleshooting_Logic cluster_problem Problem Identification cluster_symptoms Symptom Analysis cluster_solutions_resolution Solutions for Poor Resolution cluster_solutions_tailing Solutions for Peak Tailing cluster_solutions_splitting Solutions for Peak Splitting problem Poor Chromatographic Result no_resolution No/Poor Resolution problem->no_resolution peak_tailing Peak Tailing problem->peak_tailing peak_splitting Peak Splitting problem->peak_splitting change_csp Change CSP no_resolution->change_csp optimize_mobile_phase Optimize Mobile Phase no_resolution->optimize_mobile_phase adjust_temp_flow Adjust Temp/Flow no_resolution->adjust_temp_flow add_modifier Add Mobile Phase Modifier peak_tailing->add_modifier clean_column Clean/Regenerate Column peak_tailing->clean_column check_overload Reduce Sample Load peak_tailing->check_overload check_frit Check Column Frit peak_splitting->check_frit check_solvent Check Sample Solvent peak_splitting->check_solvent check_injector Inspect Injector peak_splitting->check_injector

Caption: Troubleshooting Logic for Common HPLC Issues.

References

Troubleshooting 1-Aminocyclobutanecarboxylic acid incorporation in peptide synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the incorporation of 1-Aminocyclobutanecarboxylic acid (Ac4c) in peptide synthesizers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of peptides containing this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is incorporating this compound (Ac4c) into a peptide sequence challenging?

A1: The primary challenge in incorporating Ac4c lies in its structure. As a Cα,α-disubstituted amino acid, the cyclobutane (B1203170) ring creates significant steric hindrance around the carboxylic acid and amino groups. This bulkiness can impede the approach of coupling reagents and the incoming amino acid, leading to slower reaction kinetics, incomplete coupling reactions, and potentially lower yields compared to standard proteinogenic amino acids.[1][2]

Q2: What are the most common problems observed when coupling Ac4c?

A2: Researchers often encounter the following issues:

  • Low Coupling Efficiency: The most frequent problem is incomplete coupling, resulting in deletion sequences where the Ac4c residue is missing.

  • Slow Reaction Rates: The steric hindrance necessitates longer coupling times than for typical amino acids.

  • Peptide Aggregation: Sequences containing bulky, hydrophobic residues like Ac4c can be prone to aggregation on the solid support, further hindering subsequent synthesis steps.[3][4]

  • Side Reactions: While less common with modern reagents, the risk of side reactions such as racemization can increase with extended coupling times and the use of highly reactive reagents.[1][5]

Q3: Which coupling reagents are recommended for Ac4c and other sterically hindered amino acids?

A3: For sterically hindered amino acids like Ac4c, high-efficiency coupling reagents are crucial. These are broadly categorized into aminium/uronium salts and phosphonium (B103445) salts.[1]

  • Aminium/Uronium Salts: Reagents like HATU, HBTU, HCTU, and COMU are highly effective.[5][6] HATU, in particular, is often recommended for difficult couplings due to the formation of highly reactive OAt esters.[2] COMU is a newer generation reagent with comparable efficiency to HATU but with improved safety and solubility profiles.[5]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices, known for their high reactivity.[6] PyAOP is particularly effective for coupling N-methylated or other highly hindered amino acids.[6]

  • Carbodiimides: While standard carbodiimides like DCC and DIC can be used, they are generally less efficient for hindered couplings and often require additives like HOAt or Oxyma Pure to boost performance and minimize side reactions.[1][2][6]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during Ac4c incorporation.

Problem 1: Low Coupling Yield / Incomplete Reaction

Symptoms:

  • Mass spectrometry of the crude peptide shows a significant peak corresponding to the deletion of the Ac4c residue.

  • A positive Kaiser test (or other free amine test) after the Ac4c coupling step.

Possible Causes & Solutions:

  • Insufficient Coupling Time: The steric bulk of Ac4c slows down the reaction.

    • Solution: Increase the coupling time. While standard couplings might take 1-2 hours, Ac4c may require 4 hours, 12 hours, or even longer. Monitor the reaction progress using a colorimetric test for free amines.

  • Inadequate Coupling Reagent: The chosen coupling reagent may not be potent enough.

    • Solution: Switch to a more powerful coupling reagent. If you are using HBTU, consider switching to HATU or COMU.[5] Phosphonium salt-based reagents like PyBOP or PyAOP are also excellent alternatives.[6]

  • Suboptimal Solvent: The solvent may not be ideal for the specific coupling conditions.

    • Solution: While DMF is the standard, consider using N-Methyl-2-pyrrolidone (NMP), which can disrupt secondary structures and improve solvation.[4] In some cases, a mixture of solvents might be beneficial.

  • Peptide Aggregation: The growing peptide chain may be aggregating on the resin.

    • Solution: In addition to changing the solvent to NMP, consider performing the coupling at an elevated temperature (e.g., 50°C) to disrupt aggregation.

Problem 2: Peptide Aggregation

Symptoms:

  • Swelling of the resin beads is visibly reduced.

  • Slow or difficult solvent flow through the reaction vessel.

  • Consistently poor yields for all subsequent amino acid couplings after the Ac4c incorporation.

Possible Causes & Solutions:

  • Hydrophobic Interactions: The peptide sequence, particularly with the inclusion of Ac4c, may have a high tendency to form intermolecular hydrogen bonds, leading to aggregation.[3]

    • Solution 1: Change Solvent: As mentioned, switching from DMF to NMP can be effective.[4]

    • Solution 2: Elevated Temperature: Performing the coupling and subsequent washing steps at a higher temperature can help to break up aggregates.

    • Solution 3: "Magic Mixture": For severe aggregation, consider washing the resin with a "magic mixture" (e.g., a solution of DCM/NMP/DMSO with a small percentage of acetic acid) to resolubilize the peptide chains.

Experimental Protocols

Protocol 1: Standard HATU-Mediated Coupling of Ac4c

This protocol is a starting point and may require optimization based on the specific peptide sequence.

  • Resin Preparation: Swell the resin-bound peptide (with the N-terminal amine deprotected) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-1-aminocyclobutanecarboxylic acid (3 equivalents relative to the resin loading) in DMF.

  • Add HATU (2.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution.

  • Allow the activation mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction: Add the activation mixture to the swelled resin.

  • Agitate the reaction vessel at room temperature for a minimum of 4 hours. It is recommended to monitor the reaction for completion using a qualitative ninhydrin (B49086) test.

  • Washing: Once the coupling is complete (negative ninhydrin test), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (B109758) (DCM) (3-5 times).

Protocol 2: Double Coupling Strategy for Difficult Sequences

If a single coupling results in incomplete incorporation, a double coupling strategy can be employed.

  • Follow steps 1-7 of Protocol 1.

  • After the first coupling and washing, repeat the coupling step (steps 2-7) with a fresh batch of activated Ac4c.

  • After the second coupling, proceed with the standard washing procedure.

Data Presentation

The choice of coupling reagent is critical for overcoming the steric hindrance of Ac4c. The following table summarizes the general performance characteristics of common coupling reagents used for sterically hindered amino acids.

Coupling Reagent ClassReagent ExamplesRelative ReactivityCommon AdditivesKey Considerations
Aminium/Uronium Salts HATU, HBTU, HCTU, COMUVery HighNone required, but HOAt is inherent in HATUHATU is often considered superior for hindered couplings.[2] COMU offers a safer alternative to HOBt/HOAt-based reagents.[5]
Phosphonium Salts PyBOP, PyAOPHigh to Very HighNone requiredGenerally very effective for hindered amino acids and can be used in excess to drive reactions to completion.[6]
Carbodiimides DIC, DCCModerateHOAt, HOBt, Oxyma PureGenerally less effective for hindered couplings unless used with performance-enhancing additives.[1][2] DIC is preferred for solid-phase synthesis as the urea (B33335) byproduct is soluble.[6]

Visualizations

Troubleshooting Workflow for Ac4c Incorporation

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the incorporation of this compound.

TroubleshootingWorkflow start Start: Ac4c Coupling check_completion Check Coupling Completion (e.g., Ninhydrin Test) start->check_completion incomplete Incomplete Coupling (Positive Test) check_completion->incomplete Positive complete Coupling Complete (Negative Test) check_completion->complete Negative strategy1 Strategy 1: Extend Time Increase coupling time (e.g., to 8-12h) incomplete->strategy1 strategy2 Strategy 2: Change Reagent Switch to a more potent reagent (e.g., HBTU -> HATU or COMU) incomplete->strategy2 strategy3 Strategy 3: Double Couple Repeat the coupling step incomplete->strategy3 check_aggregation Suspect Aggregation? (Poor swelling, slow flow) complete->check_aggregation strategy1->check_completion Re-evaluate strategy2->check_completion Re-evaluate strategy3->check_completion Re-evaluate aggregation_sol Aggregation Solutions: 1. Switch solvent (DMF -> NMP) 2. Increase temperature 3. 'Magic Mixture' wash check_aggregation->aggregation_sol Yes proceed Proceed to Next Step in Synthesis check_aggregation->proceed No aggregation_sol->proceed end End proceed->end

Caption: A decision tree for troubleshooting Ac4c incorporation.

References

Preventing side reactions in the synthesis of 1-Aminocyclobutanecarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1-aminocyclobutanecarboxylic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions during their synthetic experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound and its derivatives.

Issue 1: Low Yield of this compound

  • Question: I am getting a low yield of my final this compound product after hydrolysis of the hydantoin (B18101) intermediate. What could be the cause and how can I improve it?

  • Answer: A low yield following hydantoin hydrolysis is a common issue. The primary causes are often incomplete hydrolysis or the formation of side products due to harsh reaction conditions.

    • Cause A: Incomplete Hydrolysis: The hydantoin ring is stable and requires forcing conditions to hydrolyze. Insufficient reaction time or temperature can lead to a significant amount of unreacted hydantoin or the intermediate N-carbamoyl-1-aminocyclobutanecarboxylic acid.

    • Solution: Ensure complete hydrolysis by using a sufficiently strong base (e.g., Ba(OH)₂) and elevated temperatures (typically reflux). Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.

    • Cause B: Side Reactions from Harsh Conditions: While forcing conditions are necessary, excessively high temperatures or prolonged reaction times can lead to degradation of the desired amino acid or the formation of byproducts.

    • Solution: Carefully control the reaction temperature and time. A staged approach, with an initial lower temperature followed by a gradual increase, can sometimes improve yields. The use of a milder base, such as lithium hydroxide (B78521) (LiOH), at controlled temperatures may also be beneficial in minimizing degradation.

Issue 2: Formation of a Dicarboxylic Acid Byproduct

  • Question: During the synthesis of a this compound derivative with an ester or nitrile substituent, I am observing the formation of a dicarboxylic acid byproduct. How can I prevent this?

  • Answer: The formation of a dicarboxylic acid indicates the hydrolysis of both the primary ester/nitrile group and the substituent. This is a common side reaction when harsh hydrolysis conditions are used.

    • Cause: Strong acidic or basic hydrolysis will not discriminate between the carboxylic acid precursor (e.g., ester or nitrile at the 1-position) and a similar functional group elsewhere on the cyclobutane (B1203170) ring.

    • Solution: Employ orthogonal protecting group strategies. For instance, if you have an ester substituent, protect the amino acid's carboxylic acid functionality as a tert-butyl ester, which is stable to the basic conditions required for the hydrolysis of a methyl or ethyl ester substituent. Subsequently, the tert-butyl ester can be removed under acidic conditions. Alternatively, for nitrile hydrolysis, milder conditions using enzymes or controlled acid/base hydrolysis at lower temperatures can provide better selectivity.

Issue 3: Polymerization of Starting Materials or Intermediates

  • Question: My reaction mixture is becoming viscous and I'm isolating a polymeric material instead of the desired cyclobutane product. What is causing this and how can I avoid it?

  • Answer: Polymerization is a significant side reaction, especially in syntheses involving strained ring systems or reactive monomers.

    • Cause: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of polymer chains. This is particularly prevalent at high concentrations of reactants.

    • Solution: Employ high-dilution conditions. This can be achieved by the slow addition of the reactants to a large volume of solvent, which favors the intramolecular reaction to form the cyclobutane ring over intermolecular polymerization. The choice of solvent can also play a role; solvents that can stabilize the transition state for cyclization may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The two most prevalent methods are the Bucherer-Bergs and the Strecker syntheses, both typically starting from cyclobutanone (B123998).

  • Bucherer-Bergs Synthesis: This is a one-pot reaction involving cyclobutanone, an ammonium (B1175870) salt (like ammonium carbonate), and a cyanide source (like potassium cyanide) to form a hydantoin intermediate. This intermediate is then hydrolyzed to yield this compound.

  • Strecker Synthesis: This method involves the reaction of cyclobutanone with an amine (or ammonia) and a cyanide source to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired amino acid.

Q2: Why is the use of protecting groups important in the synthesis of this compound derivatives?

A2: Protecting groups are crucial for preventing unwanted side reactions at reactive functional groups.[1] For instance, the amino group of this compound is nucleophilic and can react with electrophiles. By protecting it, for example as a tert-butyloxycarbonyl (Boc) carbamate, its nucleophilicity is suppressed, allowing for selective reactions at other parts of the molecule.[2] Similarly, the carboxylic acid group can be protected as an ester to prevent it from reacting under certain conditions. The choice of protecting group is critical and should be stable to the reaction conditions planned for other transformations, while being easily removable under conditions that do not affect other functional groups (orthogonal protection strategy).

Q3: What are some common side products to look out for in the Bucherer-Bergs synthesis of this compound?

A3: Besides incomplete reaction, a potential side product is the formation of a urea (B33335) derivative from the reaction of the intermediate N-carbamoyl amino acid with ammonia. Additionally, under harsh hydrolysis conditions, decarboxylation of the final product can occur, although this is less common for α,α-disubstituted amino acids like this one.

Q4: How can I purify the final this compound product?

A4: Purification of the final product often involves recrystallization. After hydrolysis of the hydantoin or aminonitrile, the reaction mixture is typically acidified to precipitate the amino acid. The crude product can then be recrystallized from a suitable solvent system, such as water/ethanol or water/acetone, to remove inorganic salts and other impurities. Ion-exchange chromatography can also be a powerful technique for purification, especially for removing other amino acid byproducts.

Data Presentation

Table 1: Comparison of Protecting Group Strategies for the Amine Functionality

Protecting GroupIntroduction ConditionsCleavage ConditionsStabilityCommon Side Reactions During Deprotection
Boc (tert-Butoxycarbonyl)(Boc)₂O, base (e.g., NaHCO₃), aq. dioxaneStrong acid (e.g., TFA, HCl in dioxane)Stable to base, hydrogenolysisCationic side reactions, requires scavengers
Cbz (Benzyloxycarbonyl)Benzyl chloroformate, baseCatalytic hydrogenolysis (e.g., H₂, Pd/C)Stable to mild acid and baseBenzyl ether formation if alcohols are present
Fmoc (9-Fluorenylmethoxycarbonyl)Fmoc-Cl or Fmoc-OSu, baseBase (e.g., piperidine (B6355638) in DMF)Stable to acid, hydrogenolysisDibenzofluorene adduct formation

Experimental Protocols

Protocol 1: Synthesis of N-Boc-1-aminocyclobutanecarboxylic acid

This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

Materials:

Procedure:

  • To a stirred solution of this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1).

  • Once the reaction is complete, wash the mixture with ethyl acetate to remove any unreacted (Boc)₂O and other nonpolar impurities.

  • Carefully acidify the aqueous layer to pH 2-3 with 1N HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-1-aminocyclobutanecarboxylic acid.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica (B1680970) gel column chromatography.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_troubleshooting Troubleshooting Points cluster_purification Purification Stage start Start: Cyclobutanone bucherer_bergs Bucherer-Bergs Reaction ( (NH4)2CO3, KCN ) start->bucherer_bergs hydantoin Hydantoin Intermediate bucherer_bergs->hydantoin hydrolysis Hydrolysis (e.g., Ba(OH)2) hydantoin->hydrolysis product This compound hydrolysis->product low_yield Low Yield? hydrolysis->low_yield Check completeness side_products Side Products? hydrolysis->side_products Check conditions crude_product Crude Product product->crude_product recrystallization Recrystallization crude_product->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic problem Problem Encountered cause1 Incomplete Reaction problem->cause1 Low Yield cause2 Side Reaction problem->cause2 Impure Product cause3 Polymerization problem->cause3 Viscous Mixture solution1 Optimize reaction time/temp Monitor with TLC/HPLC cause1->solution1 solution2 Adjust stoichiometry Use protecting groups Modify workup cause2->solution2 solution3 Use high dilution Optimize solvent cause3->solution3

Caption: Troubleshooting logic for synthesis side reactions.

References

Analytical methods for detecting impurities in 1-Aminocyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for detecting impurities in 1-Aminocyclobutanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the analysis of this compound and its impurities?

A1: The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for the structural elucidation of unknown impurities.[4] For HPLC, various detection methods can be used, including UV, fluorescence, and mass spectrometry (MS).[5]

Q2: What are the potential impurities in this compound?

A2: Impurities in this compound can originate from the synthetic route or degradation. Potential impurities may include starting materials, intermediates, by-products, and enantiomeric impurities. For instance, if synthesized from its corresponding ester, the ester itself could be a potential impurity.[6] Other related compounds could include dimers or products of side reactions.

Q3: Is derivatization necessary for the analysis of this compound?

A3: Derivatization is often employed, particularly for HPLC with fluorescence detection and for GC-MS analysis, to improve volatility and chromatographic separation.[1][2] Common derivatizing agents for amino acids include o-phthaldialdehyde (OPA) for fluorescence detection and silylating agents for GC-MS.[1]

Q4: How can I identify an unknown impurity?

A4: A combination of techniques is typically used. LC-MS/MS can provide molecular weight and fragmentation data, offering clues to the impurity's structure.[7] For unequivocal structure elucidation, preparative HPLC can be used to isolate the impurity, followed by analysis using NMR spectroscopy.[4]

Experimental Workflows and Logic

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_identification Impurity Identification sample 1-Aminocyclobutanecarboxylic Acid Sample dissolution Dissolution in Aqueous/Organic Solvent sample->dissolution derivatization Derivatization (Optional) dissolution->derivatization hplc HPLC-UV/FLD/MS derivatization->hplc Inject gcms GC-MS derivatization->gcms Inject ms_data Mass Spectrometry (MS/MS) Data hplc->ms_data gcms->ms_data nmr_analysis NMR Analysis of Isolated Impurity ms_data->nmr_analysis Isolate Impurity structure Structure Elucidation nmr_analysis->structure

Caption: General experimental workflow for impurity analysis.

Troubleshooting Guides

HPLC Analysis
ProblemPossible CausesRecommended Solutions
Poor Peak Shape (Tailing or Fronting) - Column degradation- Inappropriate mobile phase pH- Sample overload- Replace the column- Adjust mobile phase pH to be +/- 2 units from the analyte's pKa- Reduce sample concentration or injection volume
Inconsistent Retention Times - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues- Ensure proper mobile phase mixing and degassing- Use a column oven for temperature control- Allow sufficient time for column equilibration before injection
No or Low Signal - Improper derivatization- Detector malfunction- Incorrect wavelength setting (UV/Fluorescence)- Optimize derivatization reaction conditions (pH, time, temperature)- Check detector lamp and settings- Verify the absorption maximum of the analyte/derivative
Ghost Peaks - Contamination in the mobile phase or injector- Carryover from previous injections- Use high-purity solvents and freshly prepared mobile phase- Implement a robust needle wash protocol in the autosampler
GC-MS Analysis
ProblemPossible CausesRecommended Solutions
Analyte Decomposition - High injection port temperature- Active sites in the liner or column- Lower the injection port temperature- Use a deactivated liner and/or perform column conditioning
Poor Sensitivity - Inefficient derivatization- MS source contamination- Optimize derivatization to achieve complete reaction- Clean the MS ion source
Mass Spectrum Anomalies - Air leak in the system- Co-eluting impurities- Check for leaks using an electronic leak detector- Improve chromatographic separation by optimizing the temperature program

Quantitative Data Summary

Analytical MethodDerivatization AgentLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-Fluorescenceo-phthaldialdehyde~1 pmolNot Reported[1]
LC-MS/MSNone (ion-pair)20 pmolNot Reported[7]
LC-MS/MSPhenyl isothiocyanateNot ReportedNot Reported[2]
GC-MSPentafluorobenzyl bromide10 fmolNot Reported[2]

Detailed Experimental Protocols

HPLC Method with Pre-column Derivatization and Fluorescence Detection (Adapted from[1])
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in 0.1 N HCl.

    • Prepare working standards by diluting the stock solution with the mobile phase.

    • Dissolve the sample in a suitable solvent and dilute as necessary.

  • Derivatization Procedure:

    • Mix 100 µL of the sample/standard with 200 µL of o-phthaldialdehyde (OPA) reagent in a borate (B1201080) buffer.

    • Allow the reaction to proceed for 2 minutes at room temperature before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of methanol (B129727) and sodium phosphate (B84403) buffer.

    • Flow Rate: 1.0 mL/min.

    • Detector: Fluorescence detector with excitation at 340 nm and emission at 455 nm.

    • Injection Volume: 20 µL.

Troubleshooting Logic for HPLC Method Development

troubleshooting_logic start Start: Poor Chromatogram peak_shape Issue with Peak Shape? start->peak_shape retention_time Issue with Retention Time? peak_shape->retention_time No check_column Check/Replace Column peak_shape->check_column Yes sensitivity Low Sensitivity? retention_time->sensitivity No check_temp Check Temperature Control retention_time->check_temp Yes optimize_derivatization Optimize Derivatization sensitivity->optimize_derivatization Yes end End: Improved Chromatogram sensitivity->end No adjust_ph Adjust Mobile Phase pH check_column->adjust_ph adjust_ph->end check_mobile_phase Check Mobile Phase Prep check_temp->check_mobile_phase check_mobile_phase->end check_detector Check Detector Settings optimize_derivatization->check_detector check_detector->end

Caption: A logical flow for troubleshooting common HPLC issues.

This guide provides a foundational understanding of the analytical methodologies for impurity detection in this compound. For more specific applications, further method development and validation are essential.

References

Validation & Comparative

A Comparative Guide to 1-Aminocyclobutanecarboxylic Acid Derivatives and Other NMDA Receptor Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of 1-aminocyclobutanecarboxylic acid derivatives with other prominent N-methyl-D-aspartate (NMDA) receptor antagonists. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of their performance, supported by experimental data, to inform research and development in neuroscience.

Introduction to NMDA Receptor Antagonism

The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a primary target for therapeutic intervention in a range of neurological and psychiatric disorders. Antagonists of the NMDA receptor can be broadly categorized based on their mechanism of action, including competitive antagonists that bind to the glutamate (B1630785) site, non-competitive channel blockers that obstruct the ion channel pore, and modulators of the glycine (B1666218) co-agonist site. Understanding the distinct pharmacological profiles of these antagonists is paramount for the development of targeted and effective therapies.

This compound and Its Derivatives

While this compound (ACBC) itself acts as a partial agonist at the glycine co-agonist site of the NMDA receptor, its substituted derivatives have emerged as potent and selective competitive antagonists at the glutamate binding site.[1][2] Research has demonstrated that certain derivatives of this compound exhibit greater potency than the classical competitive antagonist D-2-amino-5-phosphonopentanoate (D-AP5).[1] This guide will focus on these antagonist derivatives in comparison to other well-established NMDA receptor antagonists.

Quantitative Comparison of NMDA Receptor Antagonists

The following table summarizes the quantitative data for this compound derivatives and other key NMDA receptor antagonists. It is important to note that IC50 and Ki values can vary between studies due to different experimental conditions, such as the specific radioligand used, tissue preparation, and assay buffer composition. The data presented here are compiled from various sources to provide a comparative overview.

Antagonist/DerivativeClassBinding SiteIC50 (µM)Ki (nM)Reference(s)
Derivatives of this compound CompetitiveGlutamateMore potent than D-AP5-[1]
D-AP5 CompetitiveGlutamate-35 (Ki for inhibiting [3H]CPP binding)[3]
Ketamine Non-competitive Channel BlockerPore (PCP site)0.43 - 1.5-[4][5][6][7]
Memantine (B1676192) Non-competitive Channel BlockerPore (PCP site)1.04 - 2.1-[4][5][6][7]
MK-801 (Dizocilpine) Non-competitive Channel BlockerPore (PCP site)0.1230.5 (Ki)[4][7][8]

Note: A direct IC50 or Ki value for a specific antagonist derivative of this compound from a comparative study was not available. The potency is described relative to D-AP5 as reported in the literature.[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams are provided.

NMDA_Signaling_Pathway cluster_receptor NMDA Receptor cluster_antagonists Antagonists GluN1 GluN1 IonChannel Ion Channel GluN2 GluN2 Ca_influx Ca2+ IonChannel->Ca_influx Ca2+ Influx ACBC_deriv 1-Aminocyclobutanecarboxylic Acid Derivatives ACBC_deriv->GluN2 Blocks Ketamine Ketamine Ketamine->IonChannel Blocks Memantine Memantine Memantine->IonChannel Blocks DAP5 D-AP5 DAP5->GluN2 Blocks Glutamate Glutamate Glutamate->GluN2 Binds Glycine Glycine Glycine->GluN1 Binds Downstream Downstream Signaling (e.g., CaMKII, CREB, nNOS) Ca_influx->Downstream Activates Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Synaptic_Plasticity Leads to Excitotoxicity Excitotoxicity Downstream->Excitotoxicity Can lead to

Caption: NMDA Receptor Signaling Pathway and Points of Antagonist Intervention.

Experimental_Workflow cluster_prep Preparation cluster_electrophysiology Electrophysiology (Whole-Cell Patch Clamp) cluster_analysis Data Analysis Culture Neuronal Cell Culture or Brain Slice Preparation Patch Establish Whole-Cell Patch Clamp Configuration Culture->Patch Record_Baseline Record Baseline NMDA-evoked Currents Patch->Record_Baseline Apply_Antagonist Apply NMDA Receptor Antagonist (e.g., ACBC Derivative) Record_Baseline->Apply_Antagonist Record_Post_Antagonist Record NMDA-evoked Currents in Presence of Antagonist Apply_Antagonist->Record_Post_Antagonist Measure Measure Reduction in Current Amplitude Record_Post_Antagonist->Measure Calculate Calculate IC50 Value Measure->Calculate

Caption: Experimental Workflow for Comparing NMDA Receptor Antagonists.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Functional Antagonist Characterization

This protocol is a standard method for assessing the functional potency of NMDA receptor antagonists.[2][9][10][11]

1. Cell Preparation:

  • Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices are prepared from rodents.

  • Cells are continuously perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

2. Recording Setup:

  • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Borosilicate glass pipettes (3-5 MΩ) are filled with an internal solution containing a physiological concentration of ions and a pH buffer.

3. Data Acquisition:

  • Neurons are voltage-clamped at a holding potential of -60 mV or -70 mV.

  • NMDA receptor-mediated currents are evoked by local application of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).

  • A stable baseline of evoked currents is established.

4. Antagonist Application:

  • The NMDA receptor antagonist of interest (e.g., a this compound derivative) is applied to the perfusion solution at varying concentrations.

  • The effect of the antagonist on the amplitude of the NMDA-evoked current is recorded.

5. Data Analysis:

  • The percentage of inhibition of the NMDA-evoked current is calculated for each antagonist concentration.

  • A concentration-response curve is generated, and the half-maximal inhibitory concentration (IC50) is determined by fitting the data to a sigmoidal dose-response equation.

Discussion

Derivatives of this compound represent a promising class of competitive NMDA receptor antagonists with high potency.[1] Their mechanism of action, targeting the glutamate binding site, distinguishes them from non-competitive channel blockers like ketamine and memantine.

  • Competitive Antagonists (e.g., this compound Derivatives, D-AP5): These compounds compete with the endogenous agonist glutamate. Their efficacy is dependent on the concentration of glutamate at the synapse. They are valuable tools for dissecting the physiological and pathological roles of NMDA receptor activation.

  • Non-competitive Channel Blockers (e.g., Ketamine, Memantine, MK-801): These antagonists bind within the ion channel pore of the NMDA receptor, physically obstructing the flow of ions. Their action is often use-dependent, meaning they are more effective when the channel is open. Ketamine and memantine have found clinical applications, but also exhibit side effects that may be associated with their mechanism of action.[7]

The choice of an appropriate NMDA receptor antagonist for research or therapeutic development depends on the specific application. The high potency and selectivity of this compound derivatives make them valuable pharmacological tools for studying NMDA receptor function. Further research, including direct comparative studies with other classes of antagonists, is warranted to fully elucidate their therapeutic potential.

Conclusion

This guide provides a comparative overview of this compound derivatives and other key NMDA receptor antagonists. The presented data and experimental protocols offer a foundation for researchers to make informed decisions in their studies of NMDA receptor pharmacology and its implications for neurological and psychiatric disorders. The continued exploration of novel antagonists, such as the derivatives of this compound, is crucial for advancing our understanding of NMDA receptor function and for the development of next-generation therapeutics.

References

Structure-Activity Relationship of 1-Aminocyclobutanecarboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-aminocyclobutanecarboxylic acid (ACBC) analogs, focusing on their structure-activity relationships (SAR) as N-methyl-D-aspartate (NMDA) receptor antagonists. The information presented herein is intended to support research and development efforts in neuroscience and medicinal chemistry.

Comparative Analysis of Biological Activity

The primary biological activity explored for this class of compounds is their antagonism of the NMDA receptor, a key player in excitatory synaptic transmission in the central nervous system. Over-activation of NMDA receptors is implicated in a variety of neurological disorders, making NMDA receptor antagonists a significant area of therapeutic interest.[1][2] The anticonvulsant properties of these analogs have also been evaluated, often showing a correlation with their NMDA receptor antagonist potency.[3]

Quantitative Data Summary

The following table summarizes the in vitro NMDA receptor antagonist activity of various 3-substituted this compound analogs, as reported in studies on neonatal rat motoneurons. The potency is expressed relative to the standard competitive NMDA receptor antagonist, D-2-amino-5-phosphonopentanoate (D-AP5).

Compound ID3-SubstituentStereochemistryNMDA Antagonist Potency (vs. D-AP5)Anticonvulsant Activity
4b 2'-carboxyethyltransMore potentYes
24 2'-carboxyethylcisMore potentYes
35 2'-phosphonoethyltransMore potentYes
40 2'-phosphonoethylcisMore potentYes
D-AP5 (Standard)-1xYes
CPP [3-(±)-2-carboxypiperazin-4-yl)-1-propyl]phosphonate-~Equipotent to 4b, 24, 35, 40Yes

Data sourced from J Med Chem. 1994 Dec 9;37(25):4288-96.[3]

Key Structure-Activity Relationship Insights:

  • Substitution at the 3-position: The presence of a substituent at the 3-position of the cyclobutane (B1203170) ring is crucial for potent NMDA receptor antagonist activity.

  • Nature of the 3-substituent: Analogs containing a 2'-carboxyethyl or a 2'-phosphonoethyl moiety at the 3-position exhibit the highest potency.[3] The phosphonoethyl group generally leads to higher activity than the carboxyethyl group.

  • Stereochemistry: Both cis and trans isomers have been shown to be potent antagonists, suggesting that the spatial orientation of the 3-substituent can be accommodated by the NMDA receptor binding site.[3]

  • Correlation between in vitro and in vivo activity: A strong correlation has been observed between the in vitro NMDA receptor antagonist activity and the in vivo anticonvulsant activity in audiogenic seizure-prone mice.[3]

Experimental Protocols

In Vitro NMDA Receptor Antagonist Activity Assay (Electrophysiology)

This protocol is a generalized representation of an electrophysiological assay to determine the NMDA receptor antagonist activity of test compounds.

Objective: To measure the ability of this compound analogs to inhibit NMDA-induced currents in neurons.

Materials:

  • Primary neuronal cell culture (e.g., neonatal rat motoneurons or hippocampal neurons)

  • Patch-clamp electrophysiology setup

  • External recording solution (e.g., containing NaCl, KCl, CaCl2, HEPES, glucose)

  • Internal pipette solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP)

  • NMDA solution (agonist)

  • Glycine (B1666218) solution (co-agonist)

  • Test compounds (this compound analogs)

  • D-AP5 (control antagonist)

Procedure:

  • Cell Preparation: Prepare primary neuronal cultures on coverslips.

  • Electrophysiological Recording:

    • Transfer a coverslip with adherent neurons to the recording chamber on the microscope stage.

    • Perfuse the chamber with the external recording solution.

    • Establish a whole-cell patch-clamp recording from a target neuron.

  • Agonist Application:

    • Apply a solution containing NMDA and glycine to the neuron to evoke an inward current.

    • Wash the cell with the external solution to allow for recovery.

  • Antagonist Application:

    • Pre-incubate the neuron with a specific concentration of the test compound or D-AP5 for a defined period.

    • Co-apply the NMDA/glycine solution along with the test compound.

  • Data Acquisition and Analysis:

    • Record the amplitude of the NMDA-induced current in the absence and presence of the antagonist.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal curve.

In Vivo Anticonvulsant Activity Assay (Audiogenic Seizure Model)

This protocol describes a method to assess the anticonvulsant effects of this compound analogs in a genetically susceptible mouse model.

Objective: To evaluate the ability of the test compounds to protect against sound-induced seizures.

Materials:

  • DBA/2 mice (a strain genetically susceptible to audiogenic seizures)[4]

  • Sound-proof chamber

  • Acoustic stimulus generator (e.g., bell, sonicator) capable of producing a high-intensity sound (100-120 dB)[4]

  • Test compounds dissolved in a suitable vehicle

  • Vehicle control

  • Intracerebroventricular (i.c.v.) injection apparatus

Procedure:

  • Animal Handling and Dosing:

    • Administer the test compound or vehicle control to the DBA/2 mice via i.c.v. injection.

    • Allow for a predetermined period for the compound to take effect.

  • Acclimation:

    • Place a single mouse in the sound-proof chamber and allow it to acclimate for a short period (e.g., 20-60 seconds).[5]

  • Auditory Stimulus:

    • Expose the mouse to the high-intensity acoustic stimulus for a fixed duration (e.g., 60 seconds) or until a tonic-clonic seizure is observed.[5]

  • Seizure Scoring:

    • Observe and score the seizure severity based on a standardized scale, which typically includes the following phases:

      • Wild running phase[5]

      • Clonic seizure phase[5]

      • Tonic seizure phase (hindlimb extension)[5]

      • Respiratory arrest and death (in unprotected animals)[4]

  • Data Analysis:

    • Determine the percentage of mice protected from each seizure phase at different doses of the test compound.

    • Calculate the ED50 (effective dose for 50% of the animals) for protection against each seizure endpoint.

Visualizations

NMDA_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to GluN2 subunit Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 subunit ACBC_Analog ACBC Analog (Antagonist) ACBC_Analog->NMDA_Receptor Competitively Binds Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens Ca_Na Ca²⁺, Na⁺ Ion_Channel->Ca_Na Influx Excitatory_Signal Excitatory Signal Ca_Na->Excitatory_Signal Leads to block->Ion_Channel Blocks Opening

Caption: NMDA Receptor Antagonism by ACBC Analogs.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis synthesis Synthesis of ACBC Analogs electro Electrophysiology (Patch Clamp) synthesis->electro binding Radioligand Binding Assay (Optional) synthesis->binding potency Determine NMDA Antagonist Potency (IC₅₀) electro->potency binding->potency dosing Administer to DBA/2 Mice potency->dosing Lead Compounds sar Structure-Activity Relationship (SAR) potency->sar Contributes to seizure Audiogenic Seizure Induction dosing->seizure observation Observe and Score Seizure Severity seizure->observation efficacy Determine Anticonvulsant Efficacy (ED₅₀) observation->efficacy efficacy->sar Contributes to

Caption: Experimental Workflow for SAR Studies.

References

Unlocking Therapeutic Potential: A Comparative Guide to Novel 1-Aminocyclobutanecarboxylic Acid (ACBC) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of novel 1-Aminocyclobutanecarboxylic acid (ACBC) derivatives against established alternatives, supported by experimental data.

The rigid, cyclic structure of this compound (ACBC) offers a unique scaffold for the design of novel therapeutic agents. Its constrained conformation provides a strategic advantage in achieving target specificity and enhanced biological activity. This guide delves into the efficacy of novel ACBC derivatives across various therapeutic landscapes, presenting a comparative analysis of their performance against current standards, backed by detailed experimental protocols.

Neuroprotection: NMDA Receptor Antagonism

A significant area of investigation for ACBC derivatives is in the modulation of N-methyl-D-aspartate (NMDA) receptors, which are pivotal in synaptic plasticity and neuronal function. Overactivation of these receptors is implicated in numerous neurological disorders.

Comparative Efficacy of ACBC Derivative NMDA Receptor Antagonists

CompoundTargetAssayPotency (IC50/EC50)ComparatorComparator Potency
ACBC Derivative 4bNMDA ReceptorNeonatal Rat MotoneuronesMore potent than D-AP5D-AP5-
ACBC Derivative 24NMDA ReceptorNeonatal Rat MotoneuronesMore potent than D-AP5D-AP5-
ACBC Derivative 35NMDA ReceptorNeonatal Rat MotoneuronesMore potent than D-AP5D-AP5-
ACBC Derivative 40NMDA ReceptorNeonatal Rat MotoneuronesMore potent than D-AP5D-AP5-
  • Data Interpretation: Several synthesized cis- and trans-3-substituted ACBC derivatives have demonstrated potent and selective antagonist activity at NMDA receptor sites.[1] Notably, compounds containing a 2'-carboxyethyl or 2'-phosphonoethyl moiety at the 3-position exhibited higher potency than the standard NMDA receptor antagonist, D-2-amino-5-phosphonopentanoate (D-AP5).[1]

Experimental Protocol: Whole-Cell Patch-Clamp Recordings

The electrophysiological assessment of NMDA receptor antagonism is crucial for determining the efficacy of novel ACBC derivatives. Whole-cell patch-clamp recording is a gold-standard technique for this purpose.

Objective: To measure the inhibitory effect of ACBC derivatives on NMDA receptor-mediated currents in cultured neurons or heterologous expression systems.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons) or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells).

  • External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 µM EDTA, and 100 µM glycine (B1666218), pH adjusted to 7.2.[2]

  • Internal pipette solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, pH adjusted to 7.2.[2]

  • NMDA and glycine (agonists).

  • ACBC derivative (test compound).

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

Procedure:

  • Cell Preparation: Plate cells on coverslips a few days prior to recording.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with external solution.

    • Approach a target cell with the recording pipette and form a high-resistance seal (GΩ seal).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -70 mV.

  • Drug Application:

    • Apply NMDA and glycine to elicit receptor-mediated currents.

    • Co-apply the ACBC derivative with the agonists to measure the inhibitory effect.

  • Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated current in the presence and absence of the ACBC derivative to determine the percentage of inhibition and calculate the IC50 value.

Experimental Workflow: Whole-Cell Patch-Clamp cluster_prep Preparation cluster_rec Recording cluster_app Drug Application cluster_analysis Data Analysis cell_prep Plate Neurons on Coverslips approach_cell Approach Cell and Form GΩ Seal cell_prep->approach_cell pipette_prep Fabricate Borosilicate Pipettes (3-7 MΩ) pipette_prep->approach_cell whole_cell Rupture Membrane for Whole-Cell Configuration approach_cell->whole_cell voltage_clamp Voltage Clamp at -70 mV whole_cell->voltage_clamp agonist_app Apply NMDA + Glycine voltage_clamp->agonist_app test_app Co-apply ACBC Derivative agonist_app->test_app measure_current Measure Peak Current Amplitude test_app->measure_current calc_inhibition Calculate % Inhibition and IC50 measure_current->calc_inhibition

Workflow for Whole-Cell Patch-Clamp Assay.

Antifungal Activity: Succinate (B1194679) Dehydrogenase Inhibition

ACBC derivatives have also emerged as promising antifungal agents. A key mechanism of action is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the fungal mitochondrial respiratory chain.

Comparative Efficacy of ACBC Derivative Antifungal Agents

CompoundTarget OrganismAssayPotency (EC50)Comparator 1Comparator 1 Potency (EC50)Comparator 2Comparator 2 Potency (EC50)
ACBC Derivative A21 Rhizoctonia solaniIn vitro antifungal0.03 mg/LFluxapyroxad (B1673505)0.02 mg/LBoscalid0.29 mg/L
ACBC Derivative A21 Botrytis cinereaIn vitro antifungal0.04 mg/LFluxapyroxad0.20 mg/LBoscalid0.42 mg/L
  • Data Interpretation: Compound A21 demonstrated comparable or even superior in vitro antifungal activity against Rhizoctonia solani and Botrytis cinerea when compared to the commercial fungicides fluxapyroxad and boscalid.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized assay to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[3]

Objective: To determine the lowest concentration of an ACBC derivative that prevents visible in vitro growth of a target fungus.

Materials:

  • Fungal strain of interest.

  • Sabouraud Dextrose Broth or RPMI-1640 medium.

  • ACBC derivative (test compound).

  • Standard antifungal drug (positive control).

  • 96-well microtiter plates.

  • Spectrophotometer or plate reader.

Procedure:

  • Inoculum Preparation: Culture the fungal strain and prepare a standardized inoculum suspension in sterile saline or water, adjusting the density to a specific optical density.

  • Serial Dilution: Prepare two-fold serial dilutions of the ACBC derivative and the control drug in the 96-well plate.

  • Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.[4]

Experimental Workflow: Broto Microdilution Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inoculum Prepare Standardized Fungal Inoculum inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of ACBC Derivative in 96-Well Plate prep_plate->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Determine MIC (Visually or Spectrophotometrically) incubate->read_mic

Workflow for Broth Microdilution Assay.

Signaling Pathways

Understanding the molecular pathways affected by ACBC derivatives is critical for rational drug design and development.

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor by glutamate (B1630785) and a co-agonist (glycine or D-serine) leads to the opening of its ion channel, allowing the influx of Ca²⁺.[5][6] This calcium influx acts as a second messenger, triggering a cascade of downstream signaling events that are crucial for synaptic plasticity but can also lead to excitotoxicity if dysregulated. ACBC derivatives that act as antagonists block this channel activation, thereby preventing excessive Ca²⁺ influx and its potentially neurotoxic effects.

NMDA Receptor Signaling Pathway cluster_receptor NMDA Receptor cluster_cell Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Channel Glutamate->NMDAR Binds Glycine Glycine/D-Serine Glycine->NMDAR Binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_influx->Signaling Activates Response Synaptic Plasticity / Excitotoxicity Signaling->Response Leads to ACBC ACBC Derivative (Antagonist) ACBC->NMDAR Blocks

Modulation of NMDA Receptor Signaling by ACBC Derivatives.
Succinate Dehydrogenase and the Mitochondrial Respiratory Chain

Succinate dehydrogenase (Complex II) is a key enzyme in both the Krebs cycle and the electron transport chain.[7] It oxidizes succinate to fumarate (B1241708) and transfers electrons to ubiquinone (Coenzyme Q). Inhibition of SDH by ACBC derivatives disrupts this electron flow, impairing mitochondrial respiration and leading to a decrease in ATP production, ultimately causing fungal cell death.

Succinate Dehydrogenase in Mitochondrial Respiration cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidized to Fumarate Fumarate SDH->Fumarate Produces CoQ Coenzyme Q SDH->CoQ Reduces ComplexIII Complex III CoQ->ComplexIII Transfers e⁻ ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Drives H⁺ pumping ATP ATP ATP_Synthase->ATP Produces ACBC_SDHI ACBC Derivative (SDH Inhibitor) ACBC_SDHI->SDH Inhibits

Inhibition of Succinate Dehydrogenase by ACBC Derivatives.

Conclusion

Novel this compound derivatives represent a promising and versatile scaffold for the development of new therapeutics. Their demonstrated efficacy as potent NMDA receptor antagonists and effective antifungal agents highlights their potential to address unmet medical needs in neurology and infectious diseases. The provided comparative data and detailed experimental protocols serve as a valuable resource for researchers and drug development professionals seeking to further explore and validate the therapeutic utility of this unique class of compounds. Further investigations into their immunomodulatory and anticancer activities are warranted to fully elucidate their therapeutic potential.

References

A Comparative Analysis of 1-Aminocyclobutanecarboxylic Acid and Cycloleucine for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of non-proteinogenic amino acids, 1-Aminocyclobutanecarboxylic acid (ACBC) and cycloleucine (B556858) stand out for their significant applications in biochemical research and as building blocks for novel therapeutics. This guide provides a detailed comparative analysis of these two cyclic amino acids, offering insights into their mechanisms of action, biochemical properties, and experimental applications to aid researchers, scientists, and drug development professionals in their work.

At a Glance: Key Differences

FeatureThis compound (ACBC)Cycloleucine
Structure Cyclobutane ringCyclopentane ring
Primary Mechanism NMDA receptor antagonist.Inhibitor of nucleic acid methylation via inhibition of S-adenosyl-methionine (SAM) mediated methylation.
Other Known Actions Potential tumor-seeking agent.Antagonist of the NMDA receptor-associated glycine (B1666218) receptor.
Applications Pharmaceutical development for neurological disorders, building block in organic synthesis.Biochemical experiments, studies on amino acid transport, potential cytostatic and anxiolytic effects.
NMDA Receptor Ki Not explicitly found~600 μM (for glycine receptor site).

Delving Deeper: Mechanism of Action and Signaling Pathways

This compound (ACBC): Targeting the NMDA Receptor

ACBC primarily functions as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal communication. By blocking the NMDA receptor, ACBC can modulate excitatory neurotransmission, which is a critical factor in various neurological disorders. This mechanism underlies its investigation as a potential therapeutic agent for conditions characterized by excessive NMDA receptor activity.

ACBC_Signaling ACBC This compound (ACBC) NMDAR NMDA Receptor ACBC->NMDAR Antagonizes IonChannel Ion Channel (Ca2+) NMDAR->IonChannel Blocks CellularResponse Modulation of Neuronal Excitability IonChannel->CellularResponse Leads to

ACBC as an NMDA Receptor Antagonist

Cycloleucine: A Dual Inhibitor of Methylation and NMDA Receptor Function

Cycloleucine exhibits a more complex mechanism of action. It is a non-metabolizable amino acid that acts as a specific and reversible inhibitor of nucleic acid methylation. It achieves this by being a competitive inhibitor of ATP: L-methionine-S-adenosyl transferase, the enzyme responsible for producing S-adenosylmethionine (SAM), the universal methyl donor. This inhibition of methylation processes has profound effects on gene expression and cellular function.

Furthermore, cycloleucine also acts as an antagonist at the glycine modulatory site of the NMDA receptor, albeit with a lower affinity than its effect on methylation. This dual action makes it a versatile tool for studying both epigenetic regulation and glutamatergic neurotransmission.

Cycloleucine_Signaling cluster_methylation Inhibition of Methylation cluster_nmda NMDA Receptor Antagonism Methionine Methionine SAM_Synthase ATP: L-methionine- S-adenosyl transferase Methionine->SAM_Synthase SAM S-adenosylmethionine (SAM) SAM_Synthase->SAM Methyltransferases Methyltransferases SAM->Methyltransferases Methylation Nucleic Acid & Protein Methylation Methyltransferases->Methylation Cycloleucine_met Cycloleucine Cycloleucine_met->SAM_Synthase Competitively Inhibits Cycloleucine_nmda Cycloleucine NMDAR_Glycine NMDA Receptor (Glycine Site) Cycloleucine_nmda->NMDAR_Glycine Antagonizes NMDAR_Activity Reduced NMDA Receptor Activity NMDAR_Glycine->NMDAR_Activity

Dual Mechanism of Cycloleucine

Performance Data: A Comparative Overview

Direct comparative studies providing quantitative data for both compounds under identical experimental conditions are limited. However, data from various sources allow for a general comparison of their potency in different assays.

ParameterThis compound (ACBC)CycloleucineReference
NMDA Receptor Antagonism Potent and selective antagonist.Antagonist at the glycine site with a Ki of ~600 μM.,
Amino Acid Transport Inhibition Inhibits transport, particularly via system ASC and LAT1 in prostate cancer cells.Inhibits tubular reabsorption of L-arginine, glycine, and L-phenylalanine.,

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies for key experiments cited in the literature for ACBC and cycloleucine.

NMDA Receptor Antagonism Assay (Electrophysiology)

This protocol describes a typical whole-cell patch-clamp experiment to assess NMDA receptor antagonism.

NMDA_Antagonism_Workflow start Start: Prepare Neuronal Culture patch Establish Whole-Cell Patch Clamp start->patch baseline Record Baseline NMDA-evoked Currents (Apply NMDA + Glycine) patch->baseline apply_compound Apply Test Compound (ACBC or Cycloleucine) baseline->apply_compound record_inhibition Record NMDA-evoked Currents in Presence of Compound apply_compound->record_inhibition washout Washout Compound record_inhibition->washout record_recovery Record Recovery of NMDA-evoked Currents washout->record_recovery analyze Analyze Data: Calculate % Inhibition, IC50 record_recovery->analyze end End analyze->end

Workflow for NMDA Receptor Antagonism Assay

Methodology:

  • Cell Culture: Primary neuronal cultures (e.g., hippocampal or cortical neurons) are prepared from embryonic rodents and plated on coated coverslips.

  • Electrophysiology: Whole-cell voltage-clamp recordings are performed on individual neurons using a patch-clamp amplifier. The cell is held at a negative membrane potential (e.g., -60 mV).

  • Baseline Recording: NMDA receptor-mediated currents are evoked by the application of NMDA (e.g., 100 µM) and a co-agonist, glycine (e.g., 10 µM).

  • Compound Application: After establishing a stable baseline, the test compound (ACBC or cycloleucine) is bath-applied at various concentrations.

  • Inhibition Measurement: The reduction in the amplitude of the NMDA-evoked current in the presence of the compound is measured.

  • Data Analysis: Concentration-response curves are generated to calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the maximal NMDA response.

Amino Acid Transport Inhibition Assay

This protocol outlines a common method for studying the inhibition of amino acid transport in cell lines.

Methodology:

  • Cell Culture: A suitable cell line (e.g., renal epithelial cells, cancer cell lines) is cultured to confluency in multi-well plates.

  • Uptake Buffer Preparation: A buffered salt solution (e.g., Krebs-Ringer-HEPES) is prepared. For studying Na+-dependent transport, parallel experiments are conducted with and without NaCl.

  • Inhibition: Cells are pre-incubated with varying concentrations of the inhibitor (ACBC or cycloleucine) for a defined period.

  • Radiolabeled Amino Acid Uptake: A radiolabeled amino acid (e.g., [3H]-L-leucine or a specific substrate for the transporter of interest) is added to the wells, and uptake is allowed to proceed for a short time (e.g., 1-5 minutes).

  • Wash and Lysis: The uptake is terminated by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

  • Scintillation Counting: The amount of radioactivity in the cell lysate is measured using a scintillation counter to quantify the amount of transported amino acid.

  • Data Analysis: The inhibition of uptake by the test compound is calculated relative to the control (no inhibitor), and IC50 values are determined.

Inhibition of S-adenosylmethionine (SAM) Synthesis Assay

This protocol provides a general approach to measuring the inhibition of SAM synthetase activity by cycloleucine.

Methodology:

  • Enzyme Preparation: Partially purified or recombinant ATP: L-methionine-S-adenosyl transferase is obtained.

  • Reaction Mixture: A reaction mixture is prepared containing a buffer, ATP, L-methionine, and the enzyme.

  • Inhibitor Addition: Cycloleucine is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of one of the substrates (e.g., L-methionine) and incubated at a specific temperature (e.g., 37°C) for a set time.

  • Reaction Termination and SAM Quantification: The reaction is stopped, and the amount of synthesized SAM is quantified. This can be done using various methods, such as high-performance liquid chromatography (HPLC) or by using a radiolabeled substrate and measuring the incorporation of the label into SAM.

  • Data Analysis: The inhibitory effect of cycloleucine on SAM synthesis is determined by comparing the amount of SAM produced in the presence and absence of the inhibitor. Kinetic parameters like Ki can be calculated from this data.

Conclusion

Both this compound and cycloleucine are valuable tools in the arsenal (B13267) of researchers and drug developers. ACBC's more specific role as an NMDA receptor antagonist makes it a focused candidate for neurological applications. In contrast, cycloleucine's dual action on methylation and NMDA receptor function provides a broader, though less specific, tool for investigating fundamental cellular processes. The choice between these two compounds will ultimately depend on the specific research question and the desired biological effect. This guide provides the foundational information to make an informed decision and to design robust experimental plans.

A Comparative Guide to the In Vitro and In Vivo Activity of 1-Aminocyclobutanecarboxylic Acid (ACBC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activities of 1-Aminocyclobutanecarboxylic acid (ACBC) and its derivatives. The information presented herein is intended to facilitate a deeper understanding of its mechanisms of action and to support ongoing research and drug development efforts.

Correlation of In Vitro and In Vivo Activity

This compound (ACBC) and its analogs have demonstrated significant utility in both laboratory settings and clinical applications. The primary activities of these compounds can be categorized into two main areas: as imaging agents for oncology and as modulators of the N-methyl-D-aspartate (NMDA) receptor. A strong correlation exists between the in vitro cellular uptake and receptor affinity of ACBC derivatives and their observed in vivo efficacy.

Tumor Imaging: From Cell Culture to Clinical PET

Radiolabeled ACBC analogs, such as [¹¹C]ACBC and ¹⁸F-Fluciclovine (¹⁸F-FACBC), are avidly taken up by cancer cells, a phenomenon that is exploited for positron emission tomography (PET) imaging. In vitro studies have established that this uptake is primarily mediated by amino acid transporters, particularly the Alanine, Serine, Cysteine Transporter 2 (ASCT2) and the L-type Amino Acid Transporter 1 (LAT1), which are often overexpressed in tumor cells.[1][2] This increased in vitro uptake in cancer cell lines correlates well with the high tumor-to-background ratios observed in in vivo PET imaging of animal models and human patients with prostate and brain tumors.[3][4]

NMDA Receptor Antagonism: From Benchtop Assays to Anticonvulsant Effects

Derivatives of ACBC have been synthesized and evaluated for their antagonist activity at the NMDA receptor. In vitro receptor binding assays have quantified the affinity of these compounds for the NMDA receptor.[5] A clear correlation has been demonstrated between the in vitro potency of these derivatives as NMDA receptor antagonists and their in vivo anticonvulsant activity in animal models, such as audiogenic seizure-susceptible DBA/2 mice.[5]

Data Presentation

The following tables summarize the quantitative data for the in vitro and in vivo activities of ACBC and its derivatives.

Tumor Imaging: In Vitro Uptake vs. In Vivo Diagnostic Performance
CompoundCancer TypeIn Vitro MetricIn Vivo MetricCorrelation
¹⁸F-Fluciclovine (¹⁸F-FACBC) Prostate CancerHigh uptake in LNCaP cells (ASCT2-dependent)[3]Pooled Sensitivity (Patient-based): 86.3% Pooled Specificity (Patient-based): 75.9%[6]High in vitro uptake in prostate cancer cells corresponds to high sensitivity and specificity in detecting recurrent prostate cancer in patients.
[¹¹C]ACBC Brain TumorPreferential uptake in various tumor cell types in rats and hamsters[7]Tumor Detection Rate: 19/20 recurrent brain tumors Average Tumor-to-Gray Matter Ratio: 5.0[4]Preferential uptake in vitro translates to a high detection rate and excellent tumor-to-background contrast in vivo.
NMDA Receptor Antagonism: In Vitro Affinity vs. In Vivo Anticonvulsant Activity
Compound DerivativeIn Vitro Metric (NMDA Receptor Antagonism)In Vivo Metric (Anticonvulsant Activity)Correlation
cis- and trans-3-substituted ACBCs Potent and selective antagonists in neonatal rat motoneurones[5]Generally paralleled NMDA receptor antagonist activity in audiogenic DBA/2 mice[5]A direct relationship is observed where higher in vitro antagonist potency leads to more effective in vivo anticonvulsant action.

Experimental Protocols

In Vitro: ¹⁸F-FACBC Uptake Assay in Prostate Cancer Cells
  • Cell Culture: Human prostate cancer cell lines (e.g., LNCaP) are cultured in appropriate media until they reach 80-90% confluency.

  • Preparation: Cells are seeded in 24-well plates and allowed to attach overnight.

  • Uptake Assay:

    • The growth medium is removed, and cells are washed with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution).

    • ¹⁸F-FACBC (typically 0.5-1.0 µCi/mL) is added to the uptake buffer and incubated with the cells for a specified time course (e.g., 5, 15, 30, 60 minutes) at 37°C.

    • To determine non-specific uptake, a parallel set of wells is incubated with a high concentration of a non-radiolabeled amino acid to block the transporters.

  • Termination and Lysis:

    • The uptake is terminated by rapidly washing the cells three times with ice-cold uptake buffer.

    • Cells are lysed using a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: The radioactivity in the cell lysate is measured using a gamma counter. Protein concentration in the lysate is determined using a standard protein assay (e.g., BCA assay).

  • Data Analysis: Uptake is expressed as a percentage of the added dose per milligram of protein.

In Vivo: ¹⁸F-FACBC PET Imaging in a Xenograft Mouse Model
  • Animal Model: Male athymic nude mice are subcutaneously or orthotopically inoculated with human prostate cancer cells (e.g., PC-3). Tumors are allowed to grow to a suitable size (e.g., 100-200 mm³).

  • Radiotracer Administration: Mice are anesthetized (e.g., with isoflurane) and injected with ¹⁸F-FACBC (typically 3.7-7.4 MBq) via the tail vein.

  • PET/CT Imaging:

    • Dynamic or static PET imaging is performed using a small-animal PET/CT scanner.

    • For static imaging, a whole-body scan is typically acquired at a specific time point post-injection (e.g., 60 minutes).

    • A CT scan is acquired for anatomical co-registration and attenuation correction.

  • Image Analysis:

    • Regions of interest (ROIs) are drawn on the tumor and various organs (e.g., muscle, liver, bladder) on the co-registered PET/CT images.

    • The standardized uptake value (SUV) is calculated for each ROI.

    • Tumor-to-background ratios are determined by dividing the tumor SUV by the SUV of a reference tissue (e.g., muscle).

In Vitro: NMDA Receptor Binding Assay
  • Membrane Preparation: Rat cerebral cortices are homogenized in an ice-cold buffer and centrifuged to isolate the crude synaptic membrane fraction.

  • Binding Assay:

    • The membrane preparation is incubated with a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) in a binding buffer.

    • Increasing concentrations of the ACBC derivative (competitor) are added to displace the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled NMDA receptor antagonist.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the ACBC derivative that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo: Anticonvulsant Activity Testing in Audiogenic DBA/2 Mice
  • Animal Model: DBA/2 mice, which are genetically susceptible to sound-induced seizures, are used. The susceptibility is highest between 21 and 28 days of age.[8][9]

  • Drug Administration: The ACBC derivative is administered to the mice via a suitable route (e.g., intraperitoneally or orally) at various doses. A vehicle control group is also included.

  • Audiogenic Seizure Induction:

    • At a predetermined time after drug administration, individual mice are placed in a sound-attenuated chamber.

    • A high-intensity sound stimulus (e.g., 100-120 dB) is presented for a fixed duration (e.g., 60 seconds).

  • Seizure Scoring: The behavioral response of each mouse is observed and scored for the presence and severity of seizures, which typically progress from wild running to clonic and then tonic-clonic seizures.

  • Data Analysis: The dose of the ACBC derivative that protects 50% of the animals from a specific seizure endpoint (e.g., tonic-clonic seizure) is calculated as the median effective dose (ED₅₀).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

cluster_0 In Vitro ACBC Uptake ACBC_analog ¹⁸F-FACBC Transporter ASCT2 / LAT1 ACBC_analog->Transporter Binds to Cancer_Cell Prostate Cancer Cell Transporter->Cancer_Cell Mediates transport into Uptake Cellular Uptake Cancer_Cell->Uptake Results in

Figure 1. In Vitro Uptake of ¹⁸F-FACBC in Cancer Cells.

cluster_1 In Vivo PET Imaging Workflow Inject Inject ¹⁸F-FACBC into Xenograft Mouse Uptake_Period Allow for Tracer Uptake Inject->Uptake_Period Scan Perform PET/CT Scan Uptake_Period->Scan Analyze Analyze Tumor Uptake (SUV) Scan->Analyze

Figure 2. Workflow for In Vivo PET Imaging.

cluster_2 NMDA Receptor Signaling Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Channel_Block Ion Channel Blocked NMDAR->Channel_Block Antagonist binding leads to Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Activation leads to ACBC_deriv ACBC Derivative (Antagonist) ACBC_deriv->NMDAR Binds to & blocks Signaling Downstream Signaling (e.g., Synaptic Plasticity) Ca_Influx->Signaling

Figure 3. NMDA Receptor Signaling and ACBC Derivative Antagonism.

References

A Comparative Guide to the NMDA Receptor Subtype Selectivity of 1-Aminocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-Aminocyclobutanecarboxylic acid (ACBC) and its selectivity for N-methyl-D-aspartate (NMDA) receptor subtypes. The NMDA receptor, a glutamate-gated ion channel, is pivotal for synaptic plasticity, learning, and memory.[1] Its dysfunction is implicated in numerous neurological disorders, making its subtypes (primarily defined by their GluN2A-D subunits) critical targets for therapeutic development.[2][3] This document presents available quantitative data, outlines key experimental protocols for assessing selectivity, and visualizes relevant biological and experimental pathways.

Comparative Analysis of Receptor Selectivity

While extensive subtype-specific binding data for this compound (ACBC) is not as widely published as for other classical NMDA receptor antagonists, it is understood to act as an antagonist at the NMDA receptor.[4] To provide a clear benchmark, this guide compares ACBC's activity with several well-characterized compounds known for their varying degrees of selectivity across NMDA receptor subtypes. These comparators include the non-selective competitive antagonist D-AP5, the GluN2A-preferring antagonist NVP-AAM077, and the potent GluN2B-selective antagonist Ifenprodil.

The following table summarizes the inhibition constants (Ki) or IC50 values for these compounds against different GluN2 subunits. Lower values indicate higher affinity or potency.

CompoundGluN1/GluN2AGluN1/GluN2BGluN1/GluN2CGluN1/GluN2DSelectivity Profile
This compound (ACBC) Derivatives Potent antagonism demonstrated, but specific Ki values for subtypes are not readily available in comparative literature.[4]Data not available.Data not available.Data not available.Selective NMDA antagonist.[4]
D-AP5 (D-2-Amino-5-phosphonopentanoate) ~0.4 µM (Ki)~1.3 µM (Ki)~5.8 µM (Ki)~20 µM (Ki)Non-selective, prefers GluN2A > 2B > 2C > 2D.[5][6]
NVP-AAM077 ~0.015 µM (IC50)~0.52 µM (IC50)High affinity.[5]Lower affinity.[5]~35-fold selective for GluN2A over GluN2B in rodents.[5][7]
Ifenprodil >10 µM (IC50)~0.05 µM (IC50)Very low affinity.[5]Very low affinity.[5]>100-fold selective for GluN2B.[5]

Note: Ki and IC50 values can vary based on experimental conditions and the expression system used (e.g., Xenopus oocytes, mammalian cell lines).

From the available data, derivatives of ACBC have been shown to be potent and selective NMDA receptor antagonists, with some being more potent than the standard antagonist D-AP5.[4] However, without direct comparative Ki values across subtypes, its precise selectivity profile remains less characterized than compounds like NVP-AAM077 and Ifenprodil, which are widely used as pharmacological tools to dissect the roles of GluN2A- and GluN2B-containing receptors, respectively.[8]

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine), as well as depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg²⁺) block.[1][9] Upon opening, the channel allows the influx of cations, most notably Calcium (Ca²⁺), which acts as a critical second messenger to initiate downstream signaling cascades involved in synaptic plasticity.[1][2]

NMDA_Signaling_Pathway NMDA Receptor Signaling Cascade cluster_input Agonist Binding & Depolarization cluster_receptor Receptor Activation cluster_downstream Downstream Signaling Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Glycine_DSerine Glycine (B1666218) / D-Serine Glycine_DSerine->NMDAR Depolarization Membrane Depolarization Mg_Block Mg²⁺ Block Relieved Depolarization->Mg_Block Channel_Opening Channel Opening NMDAR->Channel_Opening Activation Mg_Block->Channel_Opening Ca_Influx Ca²⁺ Influx Channel_Opening->Ca_Influx CaMKII CaMKII Activation Ca_Influx->CaMKII CREB CREB Phosphorylation CaMKII->CREB Gene_Expression Gene Expression & Synaptic Plasticity (LTP) CREB->Gene_Expression

A simplified diagram of the NMDA receptor signaling cascade.

Experimental Methodologies

The determination of a compound's selectivity for NMDA receptor subtypes relies on robust and precise experimental techniques. Electrophysiological recording from recombinant receptors expressed in heterologous systems is a gold-standard method.

Key Experiment: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique allows for the functional characterization of specific NMDA receptor subtype combinations.

Protocol Outline:

  • Receptor Expression:

    • Synthesize cRNA for the desired GluN1 and GluN2 (e.g., GluN2A, GluN2B) subunits from plasmid DNA.

    • Microinject a precise ratio of GluN1 and GluN2 cRNA into Xenopus laevis oocytes.

    • Incubate the oocytes for 2-5 days to allow for receptor expression on the plasma membrane.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a negative holding potential (e.g., -70 mV) to maintain the Mg²⁺ block.

  • Data Acquisition:

    • Apply a saturating concentration of glutamate and glycine to elicit a maximal current response (Imax).

    • To determine the IC50, co-apply the agonists with increasing concentrations of the antagonist compound (e.g., ACBC).

    • Record the peak inward current at each antagonist concentration.

  • Data Analysis:

    • Normalize the current responses to the control response (agonists alone).

    • Plot the normalized current as a function of the antagonist concentration.

    • Fit the data to a logistic function to calculate the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the maximal response.

    • Repeat the entire process for each NMDA receptor subtype (GluN1/2A, GluN1/2B, etc.) to determine the selectivity profile.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for assessing the subtype selectivity of a novel compound.

Experimental_Workflow Workflow for Assessing NMDA Receptor Subtype Selectivity Start Compound Synthesis or Acquisition Preparation Preparation of cRNA for GluN1 & GluN2A/B/C/D Subunits Start->Preparation Injection Microinjection into Xenopus Oocytes Preparation->Injection Expression Incubation for Receptor Expression Injection->Expression Assay Two-Electrode Voltage Clamp (TEVC) Recording Expression->Assay Data_Collection Generate Dose-Response Curves for each Subtype Assay->Data_Collection Analysis Calculate IC₅₀/Kᵢ Values and Determine Selectivity Ratio Data_Collection->Analysis End Comparative Profile Established Analysis->End

A typical workflow for evaluating compound selectivity.

References

Unveiling the Receptor Selectivity of 1-Aminocyclobutanecarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of 1-Aminocyclobutanecarboxylic acid (ACBC), a conformationally constrained analog of the neurotransmitter glycine (B1666218). While primarily recognized for its interaction with the N-methyl-D-aspartate (NMDA) receptor, understanding its potential off-target effects is crucial for accurate experimental design and therapeutic development. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to offer a clear perspective on the receptor binding profile of ACBC.

Executive Summary

This compound (ACBC) is a synthetic cyclic amino acid that has been instrumental in elucidating the function of the glycine co-agonist site on the NMDA receptor. Experimental evidence strongly indicates that ACBC acts as a partial agonist or antagonist at this site, thereby modulating glutamatergic neurotransmission. While its primary target is well-established, comprehensive cross-reactivity studies on a broad range of other neurotransmitter receptors are not extensively documented in publicly available literature. This guide focuses on its well-characterized effects on the NMDA receptor and discusses the structural basis for its selectivity.

Comparative Receptor Binding Profile of ACBC

Quantitative data on the binding affinity of ACBC for a wide array of receptors is limited. The majority of research has focused on its interaction with the glycine binding site of the NMDA receptor.

ReceptorLigand Binding SiteReported Activity of ACBCBinding Affinity (Ki or IC50)Reference
NMDA Receptor Glycine (NR1 subunit)Partial Agonist/AntagonistData not consistently reported in terms of specific Ki or IC50 values. Functional assays show modulation of NMDA receptor currents.[1][2]
AMPA Receptor Not reportedNo significant binding reportedData not available-
Kainate Receptor Not reportedNo significant binding reportedData not available-
GABA-A Receptor Not reportedNo significant binding reportedData not available-
Dopamine Receptors Not reportedNo significant binding reportedData not available-
Serotonin Receptors Not reportedNo significant binding reportedData not available-

Note: The lack of extensive public data on the binding of ACBC to receptors other than the NMDA receptor glycine site suggests a degree of selectivity. However, the absence of evidence is not evidence of absence. Researchers should consider performing comprehensive binding assays to definitively rule out off-target interactions in their specific experimental context.

Experimental Protocols

To facilitate further research into the cross-reactivity of ACBC, this section provides detailed methodologies for key experiments.

Radioligand Binding Assay for the NMDA Receptor Glycine Site

This protocol is designed to determine the binding affinity of a test compound, such as ACBC, for the glycine binding site on the NMDA receptor complex using a competitive binding assay with a radiolabeled ligand (e.g., [³H]glycine or [³H]DCKA).

Materials:

  • Membrane Preparation: Rat cortical membranes or cell lines expressing NMDA receptors.

  • Radioligand: [³H]glycine or a high-affinity glycine site antagonist like [³H]DCKA (5,7-dichlorokynurenic acid).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound (ACBC).

  • Non-specific Binding Control: A high concentration of a known glycine site ligand (e.g., 1 mM glycine or DCKA).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Liquid scintillation counter.

  • 96-well filter plates.

  • Vacuum filtration manifold.

Procedure:

  • Membrane Preparation:

    • Homogenize rat cerebral cortices in ice-cold buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Membrane preparation, radioligand, and assay buffer.

      • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled glycine site ligand.

      • Test Compound: Membrane preparation, radioligand, and varying concentrations of ACBC.

    • Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the ACBC concentration.

    • Determine the IC50 value (the concentration of ACBC that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_quant Quantification & Analysis p1 Homogenize Tissue p2 Low-Speed Centrifugation p1->p2 p3 High-Speed Centrifugation p2->p3 p4 Wash Pellet p3->p4 p5 Determine Protein Concentration p4->p5 a1 Prepare Assay Plate (Total, Non-specific, Test Compound) p5->a1 a2 Incubate to Equilibrium a1->a2 q1 Vacuum Filtration & Washing a2->q1 q2 Scintillation Counting q1->q2 q3 Data Analysis (IC50, Ki) q2->q3

Experimental workflow for a radioligand binding assay.

Signaling Pathways

NMDA Receptor Signaling Pathway

ACBC exerts its effects by modulating the NMDA receptor, a key player in synaptic plasticity and memory formation. The binding of glutamate (B1630785) to the NR2 subunit and a co-agonist (like glycine or D-serine) to the NR1 subunit is required for channel opening. This allows the influx of Ca²⁺, which acts as a second messenger to activate a cascade of downstream signaling molecules.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular NMDA_R NMDA Receptor (NR1/NR2) Ca Ca²⁺ Influx NMDA_R->Ca Channel Opening Glutamate Glutamate Glutamate->NMDA_R Binds to NR2 ACBC ACBC (Partial Agonist/Antagonist) Glycine Glycine ACBC->Glycine Competes with Glycine->NMDA_R Binds to NR1 Calmodulin Calmodulin Ca->Calmodulin CaMKII CaMKII Calmodulin->CaMKII PKC PKC Calmodulin->PKC CREB CREB Activation CaMKII->CREB PKC->CREB Gene Gene Expression (Synaptic Plasticity) CREB->Gene

NMDA receptor signaling pathway modulated by ACBC.

Conclusion

This compound is a valuable research tool primarily targeting the glycine co-agonist site of the NMDA receptor. While its selectivity for this site appears to be high based on the available literature, a comprehensive cross-reactivity profile against a broad panel of other neurotransmitter receptors has not been fully elucidated. The provided experimental protocols offer a framework for researchers to conduct their own comprehensive binding studies to confirm the selectivity of ACBC in their experimental systems. Further investigation into the potential off-target effects of ACBC will be crucial for the precise interpretation of experimental results and for the potential development of more selective therapeutic agents targeting the NMDA receptor.

References

Benchmarking New 1-Aminocyclobutanecarboxylic Acid-Based PET Tracers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of new 1-Aminocyclobutanecarboxylic acid (ACBC)-based Positron Emission Tomography (PET) tracers, offering a valuable resource for researchers, scientists, and drug development professionals. The content objectively compares the performance of these novel tracers against established alternatives, supported by experimental data.

Introduction to ACBC-Based PET Tracers

This compound (ACBC) derivatives are synthetic amino acids that are avidly taken up by tumor cells. This avidity is primarily due to the upregulation of amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1) and the Alanine, Serine, and Cysteine transporter 2 (ASCT2), in various cancers. Radiolabeled ACBC analogues, such as the FDA-approved ¹⁸F-Fluciclovine (FACBC), have demonstrated significant clinical utility in oncologic imaging, especially for prostate and brain tumors. This guide focuses on the performance of newly developed ACBC-based tracers and their comparison with other established PET radiopharmaceuticals.

Comparative Data of PET Tracers

The following tables summarize the quantitative performance of new ACBC-based tracers in comparison to other PET tracers. Data is compiled from various preclinical and clinical studies.

Table 1: Performance of New ACBC-Based PET Tracers in Preclinical Brain Tumor Models

TracerTumor ModelTumor-to-Brain Ratio (Time p.i.)Reference
anti-[¹⁸F]FMACBC 9L Gliosarcoma7.5:1 (5 min), 9:1 (60 min), 9:1 (120 min)[1]
syn-[¹⁸F]FMACBC 9L Gliosarcoma7.5:1 (5 min), 7:1 (60 min), 5:1 (120 min)[1]
[¹⁸F]FACBC 9L Gliosarcoma5.58:1 (5 min), 6.61:1 (60 min)[2]

Table 2: Biodistribution of New ACBC-Based PET Tracers in Normal Rodents (%ID/g)

TracerPancreasLiverBloodMuscleBrainReference
anti-[¹⁸F]FMACBC >2.0<1.0<1.0<1.0<0.3[1]
syn-[¹⁸F]FMACBC >2.0<1.0<1.0<1.0<0.3[1]

Table 3: Head-to-Head Comparison of Amino Acid PET Tracers in Glioma Recurrence

TracerSensitivitySpecificityReference
¹¹C-MET 0.700.93[3]
¹⁸F-FET 0.820.76[3]
¹⁸F-FDG 0.770.78[3]
¹⁸F-Fluciclovine (FACBC) High (qualitative)High (qualitative)[4][5]

Note: Direct comparative quantitative data for the newest ACBC tracers against a wide range of alternatives in a single study is limited. The tables above are compiled from the available literature.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of new PET tracers.

Radiosynthesis of ACBC-Based Tracers (General Protocol)
  • ¹⁸F-Fluoride Production: ¹⁸F-fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

  • Radiolabeling: The precursor molecule (e.g., a methanesulfonyl ester of the ACBC analogue) is dissolved in an appropriate solvent (e.g., acetonitrile). ¹⁸F-fluoride, activated by a phase-transfer catalyst like Kryptofix 2.2.2, is added to the precursor solution.

  • Reaction Conditions: The reaction mixture is heated at a specific temperature (e.g., 80-110°C) for a defined period (e.g., 10-20 minutes).

  • Purification: The crude reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).

  • Formulation: The collected radioactive fraction is reformulated in a physiologically compatible solution (e.g., sterile saline with ethanol) for in vitro and in vivo studies.

  • Quality Control: The final product is tested for radiochemical purity, specific activity, and sterility.

In Vitro Cell Uptake Assay
  • Cell Culture: Tumor cell lines (e.g., 9L gliosarcoma, PC-3 prostate cancer) are cultured in appropriate media until confluent.

  • Tracer Incubation: Cells are incubated with the radiolabeled ACBC tracer (e.g., 1 µCi/mL) in buffer at 37°C for various time points (e.g., 5, 30, 60 minutes).

  • Inhibition Assay: To determine the specificity of uptake, parallel experiments are conducted in the presence of an excess of a known amino acid transporter inhibitor (e.g., 2-amino-2-norbornanecarboxylic acid [BCH] for LAT transporters).

  • Cell Lysis and Counting: After incubation, cells are washed with ice-cold buffer, lysed, and the radioactivity in the cell lysate is measured using a gamma counter.

  • Data Analysis: Uptake is expressed as a percentage of the injected dose per million cells (%ID/10⁶ cells).

In Vivo Biodistribution in Animal Models
  • Animal Model: Tumor-bearing animal models (e.g., rats with intracranially implanted 9L gliosarcoma) are used.

  • Tracer Administration: A known amount of the radiotracer (e.g., 100 µCi) is injected intravenously into the tail vein of the anesthetized animal.

  • Tissue Harvesting: At various time points post-injection (e.g., 5, 30, 60, 120 minutes), animals are euthanized, and major organs and tissues (including the tumor and contralateral brain) are harvested.

  • Radioactivity Measurement: The harvested tissues are weighed, and the radioactivity is measured using a gamma counter.

  • Data Analysis: The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

PET Imaging Protocol
  • Animal Preparation: Tumor-bearing animals are anesthetized and positioned in the PET scanner.

  • Tracer Injection: The radiotracer is administered intravenously as a bolus.

  • Image Acquisition: Dynamic or static PET scans are acquired over a specific duration (e.g., 60 minutes).

  • Image Reconstruction: PET images are reconstructed using appropriate algorithms (e.g., ordered subset expectation maximization).

  • Data Analysis: Regions of interest (ROIs) are drawn on the images over the tumor and other relevant tissues (e.g., normal brain, muscle) to generate time-activity curves and calculate standardized uptake values (SUV) or tumor-to-background ratios.

Visualizations

Signaling Pathway for ACBC Tracer Uptake

The primary mechanism for the uptake of ACBC-based PET tracers into tumor cells is through amino acid transporters that are overexpressed on the cell membrane.

ACBC_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space (Tumor Cell) ACBC_Tracer ACBC-based PET Tracer LAT1 LAT1 (L-type Amino Acid Transporter 1) ACBC_Tracer->LAT1 Uptake ASCT2 ASCT2 (Alanine, Serine, Cysteine Transporter 2) ACBC_Tracer->ASCT2 Uptake Tracer_Accumulation Tracer Accumulation (Metabolic Trapping) LAT1->Tracer_Accumulation ASCT2->Tracer_Accumulation Increased_Metabolism Increased Amino Acid Metabolism & Protein Synthesis Tracer_Accumulation->Increased_Metabolism Experimental_Workflow Start New ACBC-based Tracer Candidate Synthesis Radiosynthesis and Quality Control Start->Synthesis In_Vitro In Vitro Evaluation (Cell Uptake Assays) Synthesis->In_Vitro In_Vivo In Vivo Evaluation (Biodistribution Studies) In_Vitro->In_Vivo PET_Imaging PET Imaging in Animal Models In_Vivo->PET_Imaging Data_Analysis Comparative Data Analysis (vs. Alternatives) PET_Imaging->Data_Analysis End Clinical Translation Potential Data_Analysis->End

References

Safety Operating Guide

Navigating the Disposal of 1-Aminocyclobutanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of 1-Aminocyclobutanecarboxylic acid, a non-hazardous amino acid analog commonly used in peptide synthesis and pharmaceutical research.

Immediate Safety and Handling Protocols

Before proceeding with disposal, it is crucial to handle this compound with the appropriate safety measures. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE): When handling this chemical, always wear:

  • Gloves: Nitrile gloves are recommended to prevent skin contact.

  • Eye Protection: Safety goggles or a face shield are essential to protect against dust particles.[3]

  • Lab Coat: A standard lab coat should be worn to protect clothing.

  • Respiratory Protection: In cases where dust may be generated, a dust mask (such as a type N95) is advised.[3]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] If irritation persists, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[4][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4][5]

  • Ingestion: Rinse the mouth with water and seek immediate medical attention.[6]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₅H₉NO₂[7]
Molecular Weight115.13 g/mol [3]
Melting Point261 °C (decomposes)[3]
AppearanceWhite crystalline powder[7]
Oral LD50 (rat)>500 mg/kg (Intraperitoneal)[2]

Step-by-Step Disposal Procedures

The primary recommendation for the disposal of this compound is to adhere to all federal, state, and local environmental regulations.[8] This typically involves disposal as chemical waste through a licensed professional waste disposal service.[6]

Operational Disposal Plan:

  • Waste Identification and Segregation:

    • Collect all solid waste, including unused this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled hazardous waste container.

    • Aqueous solutions containing this compound should be collected in a separate, labeled container for non-hazardous liquid waste. Do not dispose of aqueous solutions down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1][6][8]

  • Container Management:

    • Ensure all waste containers are made of a compatible material and are kept tightly closed when not in use.

    • Store waste containers in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents.[4]

  • Consult Institutional Guidelines:

    • Before final disposal, consult your institution's EHS or chemical safety office. They will provide specific guidance on the proper disposal procedures and may offer waste collection services.

  • Professional Disposal:

    • Arrange for the collection of the chemical waste by a licensed professional waste disposal company.[6] Ensure all required documentation is completed accurately.

Note: Do not dispose of this compound in regular household garbage or pour it into the sewage system.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound Start Start: Have this compound waste Assess_Waste Assess Waste Type Start->Assess_Waste Solid_Waste Solid Waste (powder, contaminated items) Assess_Waste->Solid_Waste Solid Aqueous_Waste Aqueous Solution Assess_Waste->Aqueous_Waste Aqueous Collect_Solid Collect in labeled solid chemical waste container Solid_Waste->Collect_Solid Collect_Aqueous Collect in labeled aqueous waste container Aqueous_Waste->Collect_Aqueous Store_Waste Store in designated waste accumulation area Collect_Solid->Store_Waste Collect_Aqueous->Store_Waste Consult_EHS Consult Institutional EHS for specific procedures Store_Waste->Consult_EHS Professional_Disposal Arrange for pickup by licensed waste disposal service Consult_EHS->Professional_Disposal End End: Proper Disposal Complete Professional_Disposal->End

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 1-Aminocyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 1-Aminocyclobutanecarboxylic acid (CAS No. 22264-50-2), adherence to strict safety protocols is paramount to ensure personal safety and proper experimental conduct. This guide provides immediate, essential information on personal protective equipment (PPE), handling procedures, and disposal plans.

Hazard Summary: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical to minimize exposure. The following table summarizes the recommended equipment.

Protection TypeEquipment SpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or eyeshields. A face shield is also recommended.[1][5]Protects against splashes and dust particles that can cause serious eye irritation.[2][6]
Skin Protection Compatible chemical-resistant gloves (e.g., nitrile rubber). Lab coat or impervious clothing.[1][5]Prevents skin contact which can lead to irritation.[2][4][6]
Respiratory Protection NIOSH-approved N95 dust mask or higher-level respirator (e.g., P99 or ABEK-P2 cartridges for higher exposures).[1][6]Avoids inhalation of dust, which may cause respiratory tract irritation.[2][3][6]

Note: No specific occupational exposure limits (PEL, TLV) have been established for this compound.[6]

Handling and Storage

Safe Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation.[6][7]

  • Avoid contact with skin and eyes.[6]

  • Wash hands thoroughly after handling the substance.[6]

  • Do not eat, drink, or smoke in the laboratory area.[8]

Storage Requirements:

  • Keep the container tightly closed.[6]

  • Store in a cool, dry, and well-ventilated place.[6]

  • Some suppliers recommend refrigerated storage (0-8°C).[9]

Spill and Disposal Plan

Immediate and appropriate response to a spill is critical. The following workflow outlines the necessary steps. In case of accidental release, avoid dust formation and ensure adequate ventilation.[6]

Spill_Response_Workflow Assess Assess the Spill (Size and Immediate Risk) Evacuate Evacuate Immediate Area (If necessary) Assess->Evacuate Major Spill PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->PPE Minor Spill Alert Alert Supervisor and Safety Personnel Evacuate->Alert Alert->PPE Contain Contain the Spill (Use inert absorbent material) PPE->Contain Cleanup Carefully Sweep or Wipe Up Material Contain->Cleanup Collect Place in a Sealed Container for Disposal Cleanup->Collect Decontaminate Decontaminate the Area (Flush with water) Collect->Decontaminate Dispose Dispose of Waste (According to official regulations) Decontaminate->Dispose Report Document the Incident Dispose->Report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.